3-Chloro-1-(thiophen-2-yl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOAFIOTOHDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428805 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-64-7 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-1-(thiophen-2-yl)propan-1-one molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-1-(thiophen-2-yl)propan-1-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic ketone intermediate in synthetic chemistry. We delve into its fundamental physicochemical properties, explore the mechanistic intricacies of its primary synthesis via Friedel-Crafts acylation, and detail its spectroscopic characterization. The guide highlights the compound's dual reactivity, which makes it a versatile building block, particularly in medicinal chemistry for the synthesis of pharmaceutical agents like Duloxetine. A detailed experimental protocol for a representative transformation, safety and handling procedures, and a complete list of authoritative references are included to support researchers and drug development professionals in leveraging this compound's full potential.
Introduction: Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of clinically approved drugs featuring a heterocyclic fragment in their structure.[1] Among these, sulfur-containing heterocycles such as thiophene are of paramount interest due to their wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological efficacy of thiophene-based molecules is profoundly influenced by the nature and position of substituents on the ring.[1]
This compound (C7H7ClOS) is a quintessential example of a thiophene-based building block where structural features are strategically poised for synthetic exploitation.[1] The molecule's architecture, featuring an electron-rich thiophene ring, a reactive ketone, and a terminal alkyl chloride, provides two distinct sites for chemical modification. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group, making it a valuable intermediate in organic synthesis.[3] This dual reactivity underpins its utility as a versatile precursor for constructing diverse and complex molecular scaffolds, particularly in the synthesis of high-value pharmaceutical compounds.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
Core Compound Data
| Property | Value | Source |
| IUPAC Name | 3-chloro-1-thiophen-2-ylpropan-1-one | PubChem[4] |
| CAS Number | 40570-64-7 | PubChem[4] |
| Molecular Formula | C₇H₇ClOS | PubChem[4] |
| Molecular Weight | 174.65 g/mol | PubChem[4] |
| Canonical SMILES | C1=CSC(=C1)C(=O)CCCl | PubChem[4] |
| InChI Key | MSLOAFIOTOHDIE-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Not specified, likely solid | - |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[5] |
Spectroscopic Profile: Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound reveals distinctive chemical shifts. Protons on the thiophene ring typically appear in the aromatic region between δ 6.8 and 7.4 ppm.[3] The methylene protons adjacent to the carbonyl group (–CO–CH₂ –) exhibit a downfield shift due to the deshielding effect of the carbonyl carbon. The terminal methylene protons bonded to the chlorine atom (–CH₂ –Cl) are further deshielded by the electronegative chlorine, typically resonating around δ 3.3-3.4 ppm.[3]
-
¹³C NMR Spectroscopy : The carbonyl carbon provides a key diagnostic signal, resonating significantly downfield around δ 197-199 ppm, which is characteristic of aromatic ketone systems.[3] The thiophene ring carbons exhibit signals in the aromatic region between δ 120-140 ppm.[3]
Synthesis and Mechanistic Insights: Friedel-Crafts Acylation
The most prominent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction is favored for its efficiency and directness.[1]
The reaction proceeds with high regioselectivity, yielding the 2-substituted isomer as the major product. This selectivity is a direct consequence of the greater electronic stabilization of the carbocation intermediate formed during electrophilic attack at the C2 position of the thiophene ring compared to the C3 position.[1] Under optimized conditions, this synthetic route can achieve high yields, often in the range of 80–90%.[1]
Reaction Mechanism
The mechanism involves three key steps:
-
Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) activates the 3-chloropropionyl chloride, leading to the formation of a highly reactive acylium ion.
-
Nucleophilic Attack : The electron-rich thiophene ring attacks the acylium ion at the C2 position, forming a resonance-stabilized intermediate (a sigma complex).
-
Deprotonation : The intermediate loses a proton to a base (such as AlCl₄⁻), regenerating the aromaticity of the thiophene ring and yielding the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable synthetic precursor due to its two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to chlorine, which is susceptible to nucleophilic substitution.[1] This dual functionality allows for a wide range of chemical transformations.
Its most notable application is as a key intermediate in the synthesis of important pharmaceuticals.[1] For example, it is a precursor in the manufacturing of Duloxetine , an antidepressant medication.[6] The synthesis involves reacting this compound with methylamine, followed by reduction and subsequent steps.[6]
Beyond pharmaceuticals, the compound is also utilized in material science for producing materials with specific electronic properties, such as organic semiconductors.[3] Furthermore, preliminary research indicates that the molecule itself exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry.[3]
Experimental Protocol: Elimination Reaction to Synthesize 1-(thiophen-2-yl)prop-2-en-1-one
This protocol describes a common follow-up reaction, demonstrating the reactivity of the α-carbon to the ketone and the lability of the chlorine atom. The reaction is an E2 elimination facilitated by a non-nucleophilic base.
Materials and Equipment
-
This compound (12 g)
-
Triethylamine (10.2 g, 100 mmoles)
-
Ethyl ether (200 mL total)
-
10% HCl solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Solubilization : Solubilize 12 g of this compound in 180 mL of ethyl ether in a round-bottom flask.[7]
-
Base Addition : Add 10.2 g of triethylamine to the solution at room temperature with stirring.[7]
-
Reaction : Allow the mixture to stir at room temperature for 60 hours.[7]
-
Work-up : Wash the reaction mixture with a 10% HCl solution to quench the excess triethylamine.[7]
-
Extraction : Extract the aqueous layer with ethyl ether (2 x 20 mL).[7]
-
Drying and Filtration : Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[7]
-
Solvent Removal : Remove the solvent under vacuum using a rotary evaporator to yield the product, 1-(thiophen-2-yl)-prop-2-en-1-one.[7] The expected yield is approximately 9.4 g (99%).[7]
Caption: Workflow for the synthesis of an enone.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302 : Harmful if swallowed.[4]
-
H315 : Causes skin irritation.[4]
-
H318 : Causes serious eye damage.[4]
-
H335 : May cause respiratory irritation.[4]
Recommended Precautions
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin, eyes, and clothing.[8][9]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store at 2-8°C in an inert atmosphere.[5]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, seek medical attention.[8]
Conclusion
This compound stands out as a highly versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and dual reactive centers make it an indispensable tool for chemists. Its critical role in the synthesis of pharmaceuticals like Duloxetine underscores its importance in drug development. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to safely and effectively utilize this potent chemical building block in their synthetic endeavors.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2007). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
PubChem. 3-Hydroxy-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Khan, W., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Available at: [Link]
-
ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloroaniline. Available at: [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 40570-64-7 [smolecule.com]
- 4. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40570-64-7|this compound|BLD Pharm [bldpharm.com]
- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
CAS number for 3-Chloro-1-(thiophen-2-yl)propan-1-one
An In-depth Technical Guide to 3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS No: 40570-64-7)
Abstract
This compound, identified by CAS Number 40570-64-7, is a pivotal heterocyclic ketone that serves as a highly versatile intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a thiophene ring, a reactive carbonyl group, and an alkyl chloride moiety, provides multiple avenues for chemical modification. This dual reactivity makes it an invaluable building block, particularly in the synthesis of complex pharmaceutical agents and in the development of novel materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, established synthetic pathways with mechanistic insights, key chemical transformations, and critical applications. Furthermore, it includes detailed experimental protocols, analytical characterization data, and essential safety and handling information to support its effective and safe utilization in a research and development setting.
Introduction: Significance in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 75% of clinically used drugs containing at least one heterocyclic fragment.[2] Among these, sulfur-containing heterocycles like thiophene are of paramount importance, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3] The biological efficacy of thiophene-based molecules is profoundly influenced by the nature and position of substituents on the ring.[2]
This compound is a quintessential example of a strategically designed thiophene derivative. The presence of the electron-withdrawing chloro group enhances the reactivity of the adjacent carbonyl, while the chlorine atom itself provides a reactive handle for nucleophilic substitution.[1][2] This unique combination of features establishes it as a critical precursor in multi-step syntheses, most notably in the industrial manufacturing of pharmaceuticals.[2][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical method development, and safety assessments.
| Identifier | Value | Source |
| CAS Number | 40570-64-7 | PubChem[5], Benchchem[2] |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₇H₇ClOS | PubChem[5] |
| Molecular Weight | 174.65 g/mol | PubChem[5] |
| Canonical SMILES | C1=CSC(=C1)C(=O)CCCl | PubChem[5] |
| InChI Key | MSLOAFIOTOHDIE-UHFFFAOYSA-N | PubChem[5] |
| Exact Mass | 173.9906137 Da | PubChem[5] |
| Topological Polar Surface Area | 45.3 Ų | PubChem[5] |
| XLogP3 | 1.8 | PubChem[5] |
Synthesis and Mechanistic Insights
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most efficient and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[2] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene ring attacks a reactive acylium ion intermediate.
Mechanism Causality:
-
Electrophile Generation: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of 3-chloropropionyl chloride, generating a highly electrophilic acylium ion.
-
Regioselective Attack: The thiophene ring attacks the acylium ion. The attack occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. This regioselectivity is dictated by the superior resonance stabilization of the Wheland intermediate formed during C2-acylation (three resonance structures) compared to C3-acylation (two resonance structures).[1][2]
-
Aromaticity Restoration: The intermediate loses a proton, which is abstracted by the [AlCl₄]⁻ complex, to regenerate the aromatic thiophene ring and yield the final product.
Caption: Key reaction pathways from the title compound.
Application in Pharmaceutical Synthesis: A Precursor to Duloxetine
A prominent application is its role as an intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. [4]The synthesis involves a nucleophilic substitution reaction where the chloro group is displaced by methylamine, followed by reduction of the ketone. [4]This highlights the compound's value in building the core scaffold of complex active pharmaceutical ingredients.
Protocol: Elimination to 1-(Thiophen-2-yl)prop-2-en-1-one
This reaction demonstrates the utility of the chloro group as a leaving group to introduce unsaturation. The following protocol is based on a patented procedure. [6] Materials:
-
This compound (12 g)
-
Triethylamine (10.2 g)
-
Ethyl ether (200 mL)
-
10% HCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 12 g of the starting material in 180 mL of ethyl ether in a suitable flask at room temperature. [6]2. Base Addition: Add 10.2 g of triethylamine to the solution. [6]3. Reaction: Stir the mixture at room temperature for approximately 60 hours. [6]4. Workup: Wash the reaction mixture with a 10% HCl solution and then extract with ethyl ether (2 x 20 mL). [6]5. Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield 1-(thiophen-2-yl)-prop-2-en-1-one. [6]A near-quantitative yield (99%) has been reported for this transformation. [6]
Applications in Research and Development
The applications of this compound are diverse, spanning multiple scientific domains.
-
Medicinal Chemistry: It is a cornerstone intermediate for creating libraries of thiophene-containing compounds for drug discovery. [1]Its derivatives are investigated for antimicrobial and anti-inflammatory properties. [1]* Pharmaceutical Development: It is a registered intermediate in the manufacturing process of established drugs, making it crucial for the pharmaceutical supply chain. [4]* Material Science: The thiophene moiety is a key component in organic electronics. This compound serves as a building block for producing materials with specific electronic properties, such as organic semiconductors. [1]
Spectroscopic and Analytical Characterization
Proper characterization is essential for verifying the identity and purity of the compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Thiophene ring protons are expected in the aromatic region (δ 6.8 - 7.4 ppm). Methylene protons adjacent to the carbonyl and chlorine will appear as triplets in the aliphatic region. [1] |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected downfield (~182 ppm), along with signals for the thiophene ring carbons and the two aliphatic carbons. [6] |
| FT-IR | A strong absorption band corresponding to the C=O stretch of the ketone will be prominent (~1645 cm⁻¹). [6] |
| GC-MS | Provides retention time for purity assessment and a mass spectrum for structural confirmation, with an expected molecular ion peak corresponding to its mass. [5] |
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
GHS Hazard Classification
The compound is classified with significant hazards according to the Globally Harmonized System (GHS). [5]
| Hazard Code | Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [7]Ensure eyewash stations and safety showers are readily accessible. [7]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Hygiene: Avoid contact with skin, eyes, and clothing. [8]Do not breathe dust or vapors. Wash hands thoroughly after handling. [8]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]* Recommended storage temperature is between 2-8°C under an inert atmosphere. [9]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic synthetic intermediate whose value is demonstrated through its widespread use in high-stakes fields like pharmaceutical manufacturing and material science. Its well-defined reactivity, established synthetic routes, and versatile chemical nature ensure its continued relevance in both academic and industrial research. This guide has consolidated the critical technical information required for its proficient and safe application, providing a foundation for innovation in drug development and beyond.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
- Stürmer, R., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S. Patent No. 7,259,264 B2.
-
Ghorab, M. M., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Available at: [Link]
Sources
- 1. Buy this compound | 40570-64-7 [smolecule.com]
- 2. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 5. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. cochise.edu [cochise.edu]
- 8. fishersci.se [fishersci.se]
- 9. 40570-64-7|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Introduction: Strategic Importance of a Versatile Thiophene Ketone
3-Chloro-1-(thiophen-2-yl)propan-1-one is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its significance lies in its bifunctional nature, possessing both a reactive ketone and an alkyl chloride. This dual reactivity allows for a diverse range of subsequent chemical transformations, making it a valuable building block for complex molecular architectures. Most notably, this compound is a key precursor in the synthesis of duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other conditions. The thiophene moiety itself is a well-established pharmacophore, known to impart favorable metabolic stability and biological activity to drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially favored method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction offers high yields and excellent regioselectivity.
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of 3-chloropropionyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Finally, deprotonation of the sigma complex by a weak base, such as [AlCl₄]⁻, restores the aromaticity of the thiophene ring, yielding the final product and regenerating the Lewis acid catalyst. However, in practice, a stoichiometric amount of AlCl₃ is required because the ketone product can form a complex with the Lewis acid, rendering it inactive. [2]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds. [2] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Thiophene | 84.14 | 19.3 g (16.9 mL) | 0.229 | 1.0 |
| 3-Chloropropionyl chloride | 126.97 | 29.1 g | 0.229 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 33.6 g | 0.252 | 1.1 |
| Dichloromethane (anhydrous) | - | 250 mL | - | - |
| Crushed Ice | - | ~200 g | - | - |
| Concentrated HCl | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - | - |
| Pentane (for recrystallization) | - | As needed | - | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried in an oven prior to use. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (33.6 g) in 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Prepare a solution of 3-chloropropionyl chloride (29.1 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over a period of 30 minutes.
-
Addition of Thiophene: Prepare a solution of thiophene (19.3 g) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture at 0°C over approximately 1 hour. Maintain the temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 12 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~20 mL) in a large beaker with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them twice with 100 mL portions of water, followed by a wash with 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an off-white to yellowish solid, can be purified by recrystallization from pentane to yield colorless crystals. [1] Expected Yield: 80-90%
Alternative Synthesis Pathway: The Mannich Reaction
An alternative, albeit less direct, route to a precursor of this compound involves the Mannich reaction. This pathway is particularly relevant in the synthesis of duloxetine, where the target is often the corresponding amino-ketone. [3]The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-acetylthiophene), formaldehyde, and a secondary amine (dimethylamine hydrochloride). [4]
Mechanism and Rationale
The reaction begins with the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and dimethylamine hydrochloride. [3]2-Acetylthiophene, under acidic conditions, enolizes to a small extent. The enol form then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone product, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
While this method does not directly yield this compound, the resulting Mannich base can be a versatile intermediate for further synthetic elaborations.
Detailed Experimental Protocol: Mannich Reaction
This protocol describes the synthesis of the Mannich base, a precursor that can be further modified. [4] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Acetylthiophene | 126.17 | 12.6 g | 0.1 | 1.0 |
| Dimethylamine hydrochloride | 81.54 | 9.8 g | 0.12 | 1.2 |
| Paraformaldehyde | 30.03 | 3.6 g | 0.12 | 1.2 |
| Isopropyl alcohol | - | 50 mL | - | - |
| Concentrated HCl | - | 0.5 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylthiophene (12.6 g), dimethylamine hydrochloride (9.8 g), paraformaldehyde (3.6 g), and isopropyl alcohol (50 mL).
-
Reaction: Add a catalytic amount of concentrated HCl (0.5 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt of the Mannich base.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold isopropyl alcohol.
-
Drying: Dry the product in a vacuum oven at 40-50°C.
Expected Yield: 80-85% [4]
Comparative Analysis of Synthesis Pathways
| Feature | Friedel-Crafts Acylation | Mannich Reaction |
| Starting Materials | Thiophene, 3-Chloropropionyl chloride, AlCl₃ | 2-Acetylthiophene, Formaldehyde, Dimethylamine HCl |
| Directness to Target | Direct, one-step synthesis | Indirect, produces an amino-ketone precursor |
| Typical Yield | High (80-90%) | High (80-85%) for the Mannich base [4] |
| Scalability | Well-established for industrial scale | Readily scalable |
| Key Challenges | Stoichiometric use of corrosive and water-sensitive AlCl₃; HCl gas evolution | Requires a specific starting material (2-acetylthiophene) |
| Safety Concerns | Handling of highly reactive and corrosive reagents (AlCl₃, acyl chloride) | Handling of formaldehyde (paraformaldehyde) |
Product Characterization and Validation
A crucial aspect of synthesis is the rigorous confirmation of the product's identity and purity. This is achieved through a combination of spectroscopic methods and physical property measurements.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-7.8 ppm). Two triplet signals would be expected for the two methylene groups of the propanone chain, with the methylene group adjacent to the chlorine atom appearing further downfield due to the deshielding effect of the electronegative chlorine.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will show a signal for the carbonyl carbon at a characteristic downfield shift (around δ 195 ppm). The four distinct carbons of the thiophene ring will resonate in the aromatic region (δ 120-145 ppm), and the two aliphatic carbons of the propyl chain will appear further upfield.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.
Purification and Purity Assessment:
-
Recrystallization: As mentioned in the protocol, recrystallization from a non-polar solvent like pentane is an effective method for purifying the solid product. [1]* Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product. Column chromatography can be employed for further purification if necessary, using a silica gel stationary phase and a solvent system such as a mixture of hexane and ethyl acetate.
Safety and Handling
-
3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. [4]* Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and care must be taken to avoid contact with skin and eyes.
-
General Precautions: The Friedel-Crafts reaction is exothermic and produces HCl gas. Proper temperature control and a gas trap are essential. The Mannich reaction involves the use of formaldehyde, which is a suspected carcinogen.
Conclusion
The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of thiophene, a method that offers high yields and excellent regioselectivity. For synthetic routes where an amino-ketone intermediate is desired, the Mannich reaction starting from 2-acetylthiophene provides a robust alternative. The choice of synthetic pathway will ultimately depend on the specific goals of the research program, considering factors such as the availability of starting materials, desired final product, and scale of the synthesis. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently and safely synthesize this important chemical intermediate.
References
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160698. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved from [Link]
- Google Patents. (n.d.). CN103819448A - Preparation method of duloxetine key intermediate.
-
Labidi, A. (2021). Duloxetine Synthesis. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN113912582A - Preparation method of duloxetine intermediate.
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Retrieved from [Link]
-
ResearchGate. (2015, June 3). A facile asymmetric synthesis of (S)-duloxetine. Retrieved from [Link]
-
SciELO. (n.d.). enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved from [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-Chloro-1-(thiophen-2-yl)propan-1-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-(thiophen-2-yl)propan-1-one is a versatile synthetic intermediate with emerging biological significance, notably in the synthesis of pharmaceuticals such as the antidepressant duloxetine.[1] Preliminary investigations suggest potential antimicrobial and anti-inflammatory properties, yet its precise mechanism of action remains to be fully elucidated.[2] This technical guide synthesizes current knowledge and established biochemical principles to propose a putative mechanism of action for this compound. We will explore its potential as a covalent modifier of biological macromolecules, detailing the underlying chemical reactivity of its key functional groups: the α,β-unsaturated ketone (via in situ elimination) and the reactive chloroketone moiety. This document provides a theoretical framework and practical experimental workflows for researchers seeking to investigate and validate the biological targets and therapeutic potential of this intriguing molecule.
Introduction: The Chemical Versatility and Biological Promise of a Thiophene Derivative
This compound is a heterocyclic compound featuring a thiophene ring, a ketone, and a reactive chloroalkyl chain.[3] Thiophene and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The presence of a halogen, such as chlorine, can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity.[3] The primary interest in this compound stems from its utility as a versatile synthetic precursor, possessing two key reactive sites: the electrophilic carbon of the ketone group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution.[3] This dual reactivity opens a broad spectrum of possibilities for its interaction with biological systems.
This guide will dissect the probable mechanistic pathways through which this compound exerts its biological effects, focusing on its potential for covalent inhibition of protein function.
The Dual Nature of Reactivity: Two Putative Covalent Inhibition Mechanisms
The chemical architecture of this compound suggests two primary pathways for covalent interaction with biological nucleophiles. Covalent inhibitors form a stable bond with their target protein, which can lead to prolonged and potent pharmacological effects.[6]
Mechanism I: Michael Addition via an α,β-Unsaturated Ketone Intermediate
A key putative mechanism involves the in situ formation of an α,β-unsaturated ketone, 1-(thiophen-2-yl)prop-2-en-1-one, through the elimination of hydrogen chloride. This reaction can be facilitated by a basic microenvironment, such as that found in the active site of some enzymes.[7] The resulting α,β-unsaturated carbonyl group is a classic Michael acceptor, a soft electrophile that can readily react with soft biological nucleophiles.[8][9]
The most likely nucleophilic residues on proteins to participate in a Michael addition are the thiol groups of cysteine residues.[1] Histidine and lysine residues can also act as nucleophiles, albeit generally with lower reactivity towards Michael acceptors.[1] This covalent modification of a critical amino acid residue within an enzyme's active site or an allosteric regulatory site can lead to irreversible inhibition of its function.
Caption: Putative Michael Addition Mechanism.
Mechanism II: Nucleophilic Substitution of the Chlorine Atom
The second putative mechanism involves the direct nucleophilic displacement of the chlorine atom by a nucleophilic residue on a target protein. The carbonyl group enhances the electrophilicity of the adjacent carbon, making the chlorine a good leaving group. This is a characteristic reaction of α-haloketones, which are known to be effective covalent inhibitors.[10][11]
Similar to the Michael addition, cysteine residues are prime candidates for this nucleophilic attack. However, other nucleophilic amino acids such as histidine, lysine, aspartate, and glutamate could also potentially displace the chloride ion, leading to covalent modification and subsequent inhibition of protein activity.
Caption: Putative Nucleophilic Substitution Mechanism.
Potential Biological Targets: A Focus on Inflammatory and Proliferative Pathways
Given the preliminary data suggesting anti-inflammatory activity and the established roles of thiophene derivatives, we can hypothesize several classes of protein targets.[2][4]
| Target Class | Rationale | Potential Effect |
| Cysteine Proteases | The active sites of many proteases (e.g., caspases, cathepsins) contain a catalytic cysteine residue that is highly susceptible to covalent modification. | Inhibition of apoptosis, modulation of immune responses. |
| Kinases | Certain kinases possess accessible cysteine residues in or near their active sites (e.g., BTK, EGFR). | Disruption of signaling pathways involved in inflammation and cell proliferation. |
| Transcription Factors | Transcription factors like NF-κB and STAT3 contain critical cysteine residues that regulate their DNA binding and activity. | Downregulation of pro-inflammatory gene expression. |
| Enzymes in the Arachidonic Acid Pathway | Cyclooxygenases (COX) and Lipoxygenases (LOX) are key enzymes in the inflammatory cascade and are known targets of thiophene-containing anti-inflammatory drugs.[5] | Reduction in the production of prostaglandins and leukotrienes. |
Experimental Workflows for Mechanism of Action Elucidation
A multi-pronged experimental approach is necessary to validate the putative mechanisms of action and identify the specific biological targets of this compound.
Caption: Experimental Workflow for MoA Elucidation.
Phase 1: Confirmation of Covalent Binding
The initial step is to confirm that this compound acts as a covalent modifier.
Protocol 1: Mass Spectrometry Analysis of Intact Protein
-
Objective: To directly observe a mass shift in a model protein upon incubation with the compound, indicative of covalent adduct formation.
-
Materials: Purified model protein rich in nucleophilic residues (e.g., bovine serum albumin, papain), this compound, mass spectrometer (e.g., ESI-Q-TOF).
-
Procedure:
-
Incubate the model protein with an excess of this compound at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Include a negative control with the protein and vehicle (e.g., DMSO) only.
-
Desalt the samples to remove unbound compound.
-
Analyze the samples by mass spectrometry to determine the molecular weight of the protein.
-
-
Expected Outcome: A mass increase corresponding to the molecular weight of this compound (or its dehydrochlorinated form) in the treated samples compared to the control would confirm covalent modification.[12]
Phase 2: Target Identification
Once covalent binding is established, the next crucial step is to identify the specific protein targets within a complex biological system.
Protocol 2: Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the protein targets of the compound in a complex proteome based on its reactivity.[13]
-
Materials: Cell lysate or live cells, this compound, a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne), click chemistry reagents, streptavidin beads, mass spectrometer for proteomics.
-
Procedure:
-
Treat the cell lysate or live cells with this compound or vehicle control.
-
Add the cysteine-reactive probe to label the remaining accessible cysteine residues.
-
Perform click chemistry to attach a biotin tag to the alkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins.
-
-
Expected Outcome: Proteins that are covalently modified by this compound will show reduced labeling by the probe, leading to their depletion in the enriched fraction compared to the control. These depleted proteins are the putative targets.[13]
Protocol 3: Affinity-Based Target Identification
-
Objective: To isolate and identify protein targets that bind to the compound.[14]
-
Materials: this compound analog with an affinity tag (e.g., biotin) or immobilized on a resin, cell lysate, affinity resin (e.g., streptavidin-agarose), mass spectrometer.
-
Procedure:
-
Incubate the cell lysate with the affinity-tagged compound or the compound-immobilized resin.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Expected Outcome: Proteins identified by mass spectrometry are potential binding partners of the compound.
Phase 3: Target Validation
Following the identification of putative targets, it is essential to validate these findings.
Protocol 4: Site-Directed Mutagenesis
-
Objective: To confirm that the compound's effect is dependent on the specific amino acid residue it is predicted to modify.[15]
-
Materials: Expression vector for the putative target protein, site-directed mutagenesis kit, cell line for protein expression, relevant assay for protein function.
-
Procedure:
-
Mutate the putative target cysteine (or other nucleophilic residue) to a non-nucleophilic amino acid (e.g., alanine or serine).
-
Express both the wild-type and mutant proteins.
-
Treat both protein variants with this compound.
-
Measure the activity of both proteins.
-
-
Expected Outcome: If the compound's inhibitory effect is significantly reduced or abolished in the mutant protein compared to the wild-type, it strongly suggests that the mutated residue is the site of covalent modification.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a reactive electrophile with the potential to act as a covalent inhibitor of protein function. The dual possibilities of Michael addition and nucleophilic substitution provide a versatile platform for interaction with a range of biological targets, likely enriched in pathways regulating inflammation and cell signaling. The experimental workflows outlined in this guide provide a robust framework for rigorously testing these hypotheses, identifying specific molecular targets, and ultimately unlocking the therapeutic potential of this and structurally related compounds. Future research should focus on a systematic application of these methodologies to build a comprehensive understanding of the molecular pharmacology of this compound, paving the way for its potential development as a novel therapeutic agent.
References
-
Gong, T., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1047312. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4335. [Link]
-
Li, J., et al. (2024). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science, 15(29), 11135-11145. [Link]
-
Schneider, C., et al. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? International Journal of Molecular Sciences, 24(13), 10860. [Link]
-
Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]
-
Wikipedia contributors. (2024, January 15). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
HitGen. (2024). Advanced technologies for screening and identifying covalent inhibitors. HitGen OpenDEL. [Link]
-
Chen, Y. L., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. Viruses, 13(9), 1835. [Link]
-
da Silva, J. F. M., et al. (2018). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 41(8), 964-968. [Link]
-
Tang, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 389. [Link]
-
Ghoshal, A., et al. (2018). Covalent Inhibition in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 976-996. [Link]
-
Zhong, Z. J., et al. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 225, 113762. [Link]
-
van der Wouden, P. E., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4987. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2397459. [Link]
-
Wang, Y., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 4(1), 2-20. [Link]
-
Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 24(1), 14-26. [Link]
-
Gibaut, Q., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11036-11054. [Link]
-
Petzold, C., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(2), x200349. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved January 26, 2026, from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 26, 2026, from [Link]
-
Titcha, D. D. S., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4385-4453. [Link]
-
OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved January 26, 2026, from [Link]
-
Wang, D., et al. (2018). Affinity-based target identification for bioactive small molecules. RSC Chemical Biology, 9(1), 33-47. [Link]
-
Kumar, D., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Cell Press. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Cell Mentor. [Link]
Sources
- 1. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Advanced technologies for screening and identifying covalent inhibitors - HitGen OpenDEL™ [opendelcommunity.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03429A [pubs.rsc.org]
- 10. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Investigation of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Foreword: From Synthetic Intermediate to Bioactive Candidate
To the seasoned researcher in drug development, 3-Chloro-1-(thiophen-2-yl)propan-1-one is primarily recognized as a versatile synthetic intermediate.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the reactive chloropropyl chain offers a gateway to a multitude of chemical modifications.[1][2] However, to confine this molecule to the role of a mere building block would be to overlook the latent biological potential suggested by its very structure. The presence of a halogenated ketone on a thiophene ring hints at the possibility of intriguing pharmacological activities, from antimicrobial to anti-inflammatory effects.[1][2]
This guide, therefore, deviates from a simple recitation of known facts. Instead, it embarks on a proactive investigation, laying out a comprehensive, field-proven framework for the systematic evaluation of the biological activity of this compound. We will proceed with the informed hypothesis that its structural motifs warrant a thorough exploration of its potential as a bioactive agent in its own right. This document serves as both a technical manual and a strategic blueprint for researchers poised to unlock the therapeutic promise of this fascinating molecule.
Molecular Profile and Rationale for Investigation
Before delving into experimental protocols, it is crucial to understand the physicochemical properties of this compound and the structural basis for our proposed investigation.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClOS | [3] |
| Molecular Weight | 174.65 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 40570-64-7 | [3] |
The rationale for investigating this compound's biological activity is threefold:
-
The Thiophene Moiety: Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]
-
The α,β-Unsaturated Ketone Potential: The core structure is a precursor to an α,β-unsaturated ketone (1-(thiophen-2-yl)prop-2-en-1-one), a class of compounds known to interact with biological nucleophiles, such as cysteine residues in enzymes, through Michael addition. This reactivity is a cornerstone of the mechanism of action for many bioactive compounds.
-
The Chloroalkane Functionality: The presence of a chlorine atom can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity.[1]
Our investigation will, therefore, focus on three primary areas of potential activity: cytotoxicity/anticancer effects, antimicrobial properties, and anti-inflammatory potential.
A Phased Approach to Biological Characterization
A logical and resource-efficient investigation begins with broad-spectrum screening and progressively narrows down to more specific, mechanistic studies. The following workflow is proposed:
Caption: Proposed workflow for the biological investigation of this compound.
Foundational Screening: Unveiling Potential Cytotoxicity and Antimicrobial Effects
The initial phase of our investigation will employ robust, high-throughput assays to determine if this compound exhibits any general bioactivity.
In Vitro Cytotoxicity Assessment
Rationale: A primary concern for any potential therapeutic is its effect on cell viability. Furthermore, many anticancer agents exert their effects by being selectively cytotoxic to cancer cells. This assay will provide a baseline understanding of the compound's potency and potential as an anticancer agent. We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing
Rationale: The thiophene nucleus is a component of many antimicrobial agents.[4] Therefore, it is prudent to screen this compound against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Mechanistic Exploration: Probing Anti-inflammatory Pathways
Should the foundational screening reveal low cytotoxicity against normal cells but potential bioactivity, the next logical step is to investigate more specific mechanisms, such as anti-inflammatory effects.
Rationale: Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are crucial mediators.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Given that some thiophene derivatives possess anti-inflammatory properties, evaluating the inhibitory potential of our compound on COX-1, COX-2, and 5-LOX is a targeted approach.
Caption: Potential inhibition points of this compound in the arachidonic acid cascade.
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
-
Enzyme and Substrate Preparation:
-
Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.
-
Prepare arachidonic acid as the substrate.
-
-
Assay Procedure (General):
-
Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin for COX, zileuton for LOX) in a suitable buffer.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection:
-
For COX assays, measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
For the 5-LOX assay, monitor the formation of leukotrienes, often by measuring the increase in absorbance at 234 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC₅₀ values to quantify the inhibitory potency.
-
Concluding Remarks and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to investigating the biological activity of this compound. By moving from broad screening to specific mechanistic studies, researchers can efficiently and effectively characterize the potential of this molecule. Positive results in any of these assays would warrant further investigation, including in vivo studies, structure-activity relationship (SAR) studies of derivatives, and target deconvolution to precisely identify the molecular mechanisms of action. The journey from a simple synthetic intermediate to a potential therapeutic lead is a challenging but rewarding one, and the framework presented here provides a clear and actionable path forward.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. Available from: [Link]
- Google Patents. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
- Kuklev, D. V., et al. (2016). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of lipid research, 57(4), 606–616.
- ResearchGate. (2014). Classification structure-activity relationship (CSAR)
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.
- Srairi-Abid, N., et al. (2016). Structure-Activity Relationship of Chlorotoxin-Like Peptides. Toxins, 8(2), 39.
- Lehtinen, M. K., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in cellular neuroscience, 11, 142.
- Rodrigues, F. A. L., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 25(3), 1735.
- Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in environmental research, 16(4), 333–341.
- CABI Digital Library. In vitro antioxidant activity, lipoxygenase, cyclooxygenase-2 inhibition and DNA protection properties of Memecylon species.
- Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- ResearchGate. (2005).
- ResearchGate. (2017). In vitro antioxidant activity, lipoxygenase, cyclooxygenase-2 inhibition and DNA protection properties of Memecylon species.
- Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
-
Wikipedia. Broth microdilution. Available from: [Link]
-
PubChem. 2-Chlorothiophene. Available from: [Link]
- YouTube. (2020). MIC (Broth Microdilution) Testing.
- Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
- Experimental and Therapeutic Medicine. (2016). Study of the in vitro cytotoxicity testing of medical devices.
- Khan, I., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of chemistry, 2016.
- Kosheeka. (2023).
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. academicjournals.org [academicjournals.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Introduction
3-Chloro-1-(thiophen-2-yl)propan-1-one, with the chemical formula C₇H₇ClOS and a molecular weight of 174.65 g/mol , is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a thiophene ring, a carbonyl group, and a reactive alkyl chloride, makes it a valuable precursor for a wide range of more complex molecules. The presence of these functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, provides unambiguous confirmation of its identity and purity. This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and mass spectra of this compound.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is fundamental to understanding its spectroscopic data. The molecule consists of a 2-acyl substituted thiophene ring connected to a 3-chloropropanoyl chain.
Figure 1: Chemical structure of this compound.
This structure presents several key features that will be prominent in its spectra:
-
Aromatic Thiophene Ring: The three protons on the thiophene ring will appear in the aromatic region of the ¹H NMR spectrum, with characteristic coupling patterns. The four carbons of the ring will have distinct signals in the ¹³C NMR spectrum.
-
Carbonyl Group: The ketone (C=O) group will exhibit a strong absorption band in the IR spectrum and a highly deshielded signal in the ¹³C NMR spectrum.
-
Alkyl Chain with Chlorine: The two methylene (CH₂) groups will show as distinct signals in the ¹H and ¹³C NMR spectra. The electronegative chlorine atom will cause a downfield shift in the signals of the adjacent protons and carbon.
-
Chlorine Isotopes: The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will lead to a characteristic M+2 isotopic pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the three thiophene protons and the two methylene groups.
Predicted ¹H NMR Spectral Data:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H-5 | ~7.6-7.8 | Doublet of doublets | 1H |
| Thiophene H-3 | ~7.6-7.7 | Doublet of doublets | 1H |
| Thiophene H-4 | ~7.1-7.3 | Doublet of doublets | 1H |
| -CO-CH₂ -CH₂Cl | ~3.4-3.6 | Triplet | 2H |
| -CO-CH₂-CH₂ Cl | ~3.8-4.0 | Triplet | 2H |
Interpretation:
-
The protons on the thiophene ring (H-3, H-4, and H-5) are expected in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns are influenced by the electron-withdrawing acyl group.
-
The methylene protons adjacent to the carbonyl group (-CO-CH₂ -) are deshielded and appear as a triplet due to coupling with the neighboring methylene protons.
-
The methylene protons adjacent to the chlorine atom (-CH₂ -Cl) are further deshielded by the electronegative halogen and also appear as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~192 |
| Thiophene C -2 | ~144 |
| Thiophene C -5 | ~134 |
| Thiophene C -3 | ~132 |
| Thiophene C -4 | ~128 |
| -CO-C H₂-CH₂Cl | ~39 |
| -CO-CH₂-C H₂Cl | ~45 |
Interpretation:
-
The carbonyl carbon is the most deshielded and appears at the lowest field (~192 ppm).
-
The carbons of the thiophene ring resonate in the aromatic region (δ 120-150 ppm).
-
The two aliphatic carbons of the propanone chain appear at a higher field, with the carbon attached to the chlorine atom being more deshielded than the one adjacent to the carbonyl group.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
Figure 2: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1660-1700 | Strong |
| C-H (Aromatic) | 3050-3150 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C-Cl | 600-800 | Strong |
| C-S (Thiophene) | ~850 | Medium |
Interpretation:
-
The most prominent peak is expected to be the strong C=O stretching vibration of the ketone group.
-
Absorptions corresponding to the aromatic C-H stretching of the thiophene ring and the aliphatic C-H stretching of the propyl chain will be present.
-
A strong absorption in the fingerprint region will indicate the presence of the C-Cl bond.
-
The C-S stretching vibration of the thiophene ring is also expected.
Experimental Protocol for FTIR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then collect the IR spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A GC-MS spectrum for 3-Chloro-1-(2-thienyl)-1-propanone is available in the SpectraBase database.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak at m/z 174 and an M+2 peak at m/z 176 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragment Ions:
-
m/z 111: Loss of the chloropropyl group to form the stable 2-thenoyl cation. This is often the base peak.
-
m/z 83: Further fragmentation of the 2-thenoyl cation with loss of CO.
-
m/z 49/51: Fragment corresponding to the [CH₂Cl]⁺ ion, showing the characteristic 3:1 chlorine isotope pattern.
-
Figure 3: Proposed mass spectral fragmentation pathway.
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The temperature program should be optimized to ensure good separation from any impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound provides a robust method for its structural confirmation and purity assessment. The characteristic signals and absorption bands arising from the thiophene ring, the carbonyl group, and the chloroalkyl chain create a unique spectroscopic profile. By understanding the principles behind these spectroscopic techniques and their application to this specific molecule, researchers can confidently utilize this important synthetic intermediate in their work.
References
Chemical reactivity and stability of 3-Chloro-1-(thiophen-2-yl)propan-1-one
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Chloro-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the molecular formula C₇H₇ClOS, is a pivotal bifunctional chemical intermediate.[1] Its structure, incorporating an electron-rich thiophene ring and a reactive α,β-unsaturated ketone precursor, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive analysis of its chemical reactivity, stability, and principal synthetic routes. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitutions, reductions, and electrophilic aromatic substitutions. Furthermore, this document offers field-proven experimental protocols and safety guidelines, positioning it as an essential resource for professionals engaged in medicinal chemistry and novel material synthesis.
Molecular Structure and Physicochemical Profile
This compound is characterized by a thiophene ring acylated at the 2-position with a 3-chloropropanoyl group. This arrangement confers dual reactivity: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is activated for nucleophilic displacement.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-chloro-1-thiophen-2-ylpropan-1-one | [3] |
| CAS Number | 40570-64-7 | [3] |
| Molecular Formula | C₇H₇ClOS | [3] |
| Molecular Weight | 174.65 g/mol | [3] |
| SMILES | C1=CSC(=C1)C(=O)CCCl | [3] |
| InChI Key | MSLOAFIOTOHDIE-UHFFFAOYSA-N | [3] |
Stability and Storage Considerations
The thermodynamic stability of this compound is largely influenced by the robust aromaticity of the thiophene ring.[1] Thiophene derivatives are generally more thermodynamically stable than their furan counterparts due to the lower electronegativity of sulfur compared to oxygen.[1] However, the chloro-substituted propanone chain introduces pathways for degradation.
Table 2: Stability and Recommended Storage
| Parameter | Observation | Conditions/Rationale |
| Thermal Stability | Stable at temperatures exceeding 200°C. | At atmospheric pressure.[1] |
| Susceptibility | Prone to hydrolysis under basic conditions. | Leads to the formation of the corresponding alcohol derivative.[1] |
| Storage | Recommended storage at 2-8°C. | To minimize degradation over time.[1] |
| Handling | Avoid strong oxidizing agents and strong bases. | To prevent unwanted reactions.[4] |
For long-term integrity, it is crucial to store the compound in a cool, dry, and well-ventilated place, away from incompatible substances.[4]
Synthesis: The Friedel-Crafts Acylation Pathway
The principal and most efficient method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[2] This reaction demonstrates excellent regioselectivity, with the acylation occurring almost exclusively at the C2 position of the thiophene ring. This preference is due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at this position.[1][2]
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of 3-chloropropionyl chloride, leading to the formation of a highly reactive acylium ion.[2]
-
Nucleophilic Attack: The electron-rich thiophene ring attacks the acylium ion. The attack at the 2-position is favored as it allows for three resonance structures to delocalize the positive charge, compared to only two for an attack at the 3-position.[1]
-
Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the thiophene ring and yielding the final product.[1]
Caption: Friedel-Crafts acylation workflow for synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety measures.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride.
-
Solvent Addition: Add anhydrous dichloromethane via a syringe and cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add 3-chloropropionyl chloride dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
Thiophene Addition: After the addition is complete, add thiophene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can often be isolated with high purity (yields of 80-90%) but can be further purified by column chromatography or recrystallization if necessary.[2]
Chemical Reactivity and Key Transformations
The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.
Caption: Key reactivity pathways of the title compound.
Reactions at the Carbonyl Group: Reduction
The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents.[1]
-
Causality: Sodium borohydride (NaBH₄) is often the reagent of choice due to its high selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to stronger agents like lithium aluminum hydride (LiAlH₄).[2] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2]
-
Product: The reduction yields 3-chloro-1-(thiophen-2-yl)propan-1-ol.[2] Chiral reducing agents or catalysts can be employed to achieve enantioselective reduction, which is critical in the synthesis of chiral drug molecules.
Reactions at the β-Chloro Position: Nucleophilic Substitution
The chlorine atom is located at a β-position relative to the carbonyl group, which significantly activates the C-Cl bond towards nucleophilic attack.[1]
-
Mechanism: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating its displacement.[1] These reactions are fundamental for introducing diverse functional groups and are widely used in constructing pharmaceutical scaffolds.[1][5] For instance, reaction with methylamine is a key step in the synthesis of intermediates for the antidepressant duloxetine.[6]
-
Common Nucleophiles: Amines, thiols, and other nucleophiles readily displace the chloride ion.[1]
Base-Induced Elimination
In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), this compound undergoes an elimination reaction to form 1-(thiophen-2-yl)prop-2-en-1-one.[7]
-
Experimental Protocol: Elimination Reaction [7]
-
Dissolution: Solubilize 12 g of this compound in 180 mL of ethyl ether.
-
Base Addition: Add 10.2 g of triethylamine at room temperature.
-
Reaction: Stir the mixture for 60 hours.
-
Workup: Wash the mixture with a 10% HCl solution and extract with ethyl ether.
-
Isolation: Dry the combined organic phases with sodium sulfate, filter, and remove the solvent under vacuum to obtain 1-(thiophen-2-yl)-prop-2-en-1-one (yields can be as high as 99%).[7]
-
Reactions on the Thiophene Ring
The thiophene ring is highly activated towards electrophilic aromatic substitution (EAS), with reaction rates significantly higher than those of benzene.[1] The existing acyl group at the 2-position is deactivating and directs incoming electrophiles primarily to the 5-position.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum shows characteristic signals for the thiophene protons, typically in the aromatic region between 6.8 and 7.4 ppm.[1] The methylene protons of the propanone chain adjacent to the carbonyl and chlorine atoms exhibit distinct chemical shifts due to their different electronic environments.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wash hands thoroughly after handling.[4]
Applications in Drug Discovery and Development
The structural motifs within this compound are prevalent in many biologically active compounds.[2] Thiophene-containing molecules are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1][2]
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. A notable example is its use in the production of 3-methylamino-1-(2-thienyl)-1-propanone, a precursor to the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine.[6] Its ability to undergo various chemical transformations allows for the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[8]
References
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Available at: [Link]
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Available at: [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
Borregaard. (n.d.). 3-CHLORO-1,2- PROPANEDIOL (CPD). Available at: [Link]
Sources
- 1. Buy this compound | 40570-64-7 [smolecule.com]
- 2. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 3. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
Potential uses of 3-Chloro-1-(thiophen-2-yl)propan-1-one in medicinal chemistry
An In-Depth Technical Guide to the Applications of 3-Chloro-1-(thiophen-2-yl)propan-1-one in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its intrinsic chemical reactivity, characterized by two distinct electrophilic sites, renders it a valuable precursor for synthesizing a diverse range of complex molecular scaffolds. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in modern drug discovery and development. We will explore its pivotal role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including antipsychotic and antidepressant agents. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols and validated by authoritative references, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this thiophene-based ketone.
Introduction: The Strategic Value of a Thiophene-Based Ketone
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 75% of clinically used drugs containing at least one heterocyclic fragment.[1] Among these, sulfur-containing heterocycles like thiophene are of particular importance, exhibiting a wide array of pharmacological activities.[1] The thiophene ring system is considered a bioisostere of the benzene ring, often improving pharmacokinetic properties and metabolic stability.
This compound, CAS No. 40570-64-7, emerges as a quintessential example of a strategically functionalized building block.[1] It incorporates three key features:
-
A thiophene ring , which imparts specific electronic and lipophilic characteristics and can engage in crucial interactions with biological targets.
-
An α,β-unsaturated ketone system (masked) , which provides a reactive handle for various chemical transformations.
-
A primary alkyl chloride , a readily displaceable leaving group perfect for nucleophilic substitution reactions.
This unique combination of features makes it an ideal starting point for constructing the side chains of many centrally active agents. This guide will elucidate the chemical logic behind its use and provide practical methodologies for its application.
Physicochemical Properties and Intrinsic Reactivity
A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 3-chloro-1-thiophen-2-ylpropan-1-one | PubChem[2] |
| CAS Number | 40570-64-7 | PubChem[2] |
| Molecular Formula | C₇H₇ClOS | PubChem[2] |
| Molecular Weight | 174.65 g/mol | PubChem[2] |
| Appearance | Off-white crystalline solid | Various Suppliers |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[3] |
The synthetic utility of this compound is dictated by its dual reactivity. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group.[4] This allows for a diverse range of transformations, enabling the construction of varied molecular architectures.[1]
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts reactions. [5]
-
Preparation: Suspend aluminum chloride (AlCl₃, 1.25 eq.) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry DCM dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.
-
Thiophene Addition: Following the complete addition of the acyl chloride, add a solution of thiophene (1.0 eq.) in dry DCM dropwise to the reaction mixture, again ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture for 2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching & Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash twice with water, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent like pentane to yield the pure product.
Key Applications in Medicinal Chemistry
The true value of this compound is realized in its conversion to high-value pharmaceutical intermediates and final drug substances.
Antidepressant Agents: Synthesis of Duloxetine
Duloxetine is a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and other conditions. A key intermediate in its synthesis is 3-methylamino-1-(2-thienyl)-1-propanone. [6]This intermediate is directly synthesized from this compound.
The process involves a nucleophilic substitution reaction where the chlorine atom is displaced by methylamine. This reaction is highly efficient and foundational to several patented routes for Duloxetine production. [6]
Antipsychotic Agents: A Scaffold for Dopamine and Serotonin Receptor Ligands
All antipsychotic drugs function by attenuating dopamine transmission, primarily through antagonism or partial agonism at the dopamine D2 receptor. [7]Many second and third-generation antipsychotics also exhibit high affinity for serotonin receptors, such as 5-HT2A. The unique chemical structure of these drugs is critical to their therapeutic efficacy and side-effect profile. [8] The thiophene moiety present in this compound is a common feature in several antipsychotic drugs, including Olanzapine and Tiospirone. The 3-carbon chain provided by this building block serves as a versatile linker to introduce amine-containing side chains that are crucial for interacting with D2 and 5-HT receptors. The flexibility of this linker allows the pharmacophore to adopt the optimal conformation for receptor binding.
While specific industrial synthesis routes for all such drugs are proprietary, the general strategy involves using the alkyl chloride of our title compound to N-alkylate a complex amine, often a piperazine derivative, which constitutes the other key part of the final API.
Emerging Applications: Antimicrobial and Anti-inflammatory Potential
Research indicates that this compound and its derivatives possess potential antimicrobial and anti-inflammatory properties. [4]While this area is less developed compared to its use in CNS drug synthesis, it represents a promising avenue for future investigation. The ability to easily generate a library of derivatives through nucleophilic substitution allows for systematic structure-activity relationship (SAR) studies to identify novel leads in these therapeutic areas. [4]
Representative Experimental Protocols
The following protocols illustrate the practical utility of this compound as a reactive intermediate.
Protocol 2: Synthesis of 1-(thiophen-2-yl)-prop-2-en-1-one
This protocol demonstrates an elimination reaction, a common transformation for β-chloro ketones, to generate a valuable α,β-unsaturated ketone intermediate.
-
Reference: Adapted from patent literature. [9]* Procedure:
-
Solubilize this compound (1.0 eq., e.g., 12 g) in a suitable solvent like ethyl ether (e.g., 180 mL).
-
Add a non-nucleophilic base, such as triethylamine (1.0 eq., e.g., 10.2 g), to the solution at room temperature.
-
Stir the mixture for an extended period (e.g., 60 hours) to ensure complete elimination.
-
Wash the reaction mixture with a 10% HCl solution to remove excess triethylamine.
-
Extract the aqueous layer with ethyl ether.
-
Combine the organic phases, dry over sodium sulfate, filter, and remove the solvent under vacuum to obtain the product, 1-(thiophen-2-yl)-prop-2-en-1-one. The reported yield is high (99%). [9]
-
Protocol 3: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
This protocol describes the key nucleophilic substitution step towards the synthesis of the Duloxetine intermediate.
-
Reference: Based on the reaction described in US Patent 7,259,264 B2. [6]* Procedure:
-
React this compound with an excess of methylamine in a suitable solvent. The reaction can be performed with aqueous methylamine or methylamine gas bubbled through the solution.
-
The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove excess methylamine and its salt.
-
The product, 3-methylamino-1-(thiophen-2-yl)propan-1-one, can be isolated, often as an acid addition salt (e.g., hydrochloride) to improve stability and handling.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that has proven its worth in the synthesis of complex and commercially successful pharmaceuticals. Its dual reactivity, combined with the favorable properties of the thiophene ring, provides medicinal chemists with a reliable and versatile tool. From the creation of antidepressants like Duloxetine to its role as a scaffold for antipsychotics, this compound streamlines synthetic routes and enables the exploration of new chemical space. As drug discovery continues to evolve, the intelligent application of such well-characterized and reactive precursors will remain a cornerstone of efficient and innovative pharmaceutical development.
References
- Benchchem. (n.d.). This compound.
- Smolecule. (2023, August 16). Buy this compound | 40570-64-7.
- PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone.
- BLDpharm. (n.d.). 40570-64-7|this compound.
- Ferreira, B., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central.
- Benchchem. (n.d.). Synthesis routes of this compound.
- Stürmer, R., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S.
- Sigma-Aldrich. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
- Tahir, M. N., et al. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC - NIH.
- Tarailo-Graovac, M., et al. (n.d.). Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism. MDPI.
- Psych Scene Hub. (2018, April 29). A Simplified Guide to Oral Antipsychotic Medications - Mechanism of Action, Side Effects and Need to Know Points.
- Sonneck, M., et al. (n.d.). 3-Chloropropiophenone. PMC - NIH.
- Howes, O. D., & Kapur, S. (n.d.). The development of antipsychotic drugs. PMC - PubMed Central - NIH.
- Deng, C., et al. (n.d.). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. PubMed.
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 40570-64-7|this compound|BLD Pharm [bldpharm.com]
- 4. Buy this compound | 40570-64-7 [smolecule.com]
- 5. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 7. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis routes of this compound [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate with Inherent Risks
3-Chloro-1-(thiophen-2-yl)propan-1-one is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a thiophene ring, a ketone, and a reactive alkyl chloride, offers multiple avenues for molecular elaboration. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in available data and established principles for handling analogous chemical structures.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its acute toxicity, and its potential for skin, eye, and respiratory irritation.
GHS Classification
Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazard statements[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
The signal word for this compound is "Danger" .
Toxicological Profile: Understanding the "Why"
While specific toxicological studies on this compound are not extensively available in the public domain, the known reactivity of its functional groups provides a basis for understanding its potential biological effects.
-
Thiophene Moiety: Thiophene-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as S-oxides and epoxides[2][3]. These electrophilic species can potentially bind to cellular macromolecules, including DNA, which is a mechanism of genotoxicity[2]. While many thiophene derivatives are considered to have low acute toxicity, this potential for metabolic activation underscores the importance of minimizing exposure[4].
-
α-Chloroketone Functionality: The presence of a chlorine atom on the carbon adjacent to a carbonyl group makes this position susceptible to nucleophilic attack. This reactivity is a key aspect of its utility in synthesis, but also contributes to its hazardous properties. Such compounds can act as alkylating agents, reacting with biological nucleophiles and leading to irritation and potential sensitization.
The following table summarizes the known hazard information:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dusts.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Skin Protection | Nitrile or neoprene gloves, and a lab coat. | To prevent skin irritation from direct contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary if there is a risk of exceeding exposure limits or if working outside of a fume hood. |
The following diagram illustrates the hierarchy of controls for safely handling this compound.
Caption: Hierarchy of controls for safe handling.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.
-
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.
-
Grounding and Bonding: Take precautionary measures against static discharges if the compound is in a powdered form.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store in a cool place.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents[5].
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following flowchart outlines the immediate first-aid steps to be taken upon exposure.
Caption: First-aid procedures for exposure.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
If swallowed: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 2.
-
Spill Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid generating dust.
-
Environmental Precautions: Do not let the product enter drains.
Section 5: Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a chemical that demands respect and careful handling. By understanding its inherent hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, but it is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and adhere to their institution's specific safety protocols.
References
- This reference is not available.
-
Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. [No source available]
- This reference is not available.
-
3-Chloro-1-(2-thienyl)-1-propanone. PubChem. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
- This reference is not available.
- This reference is not available.
Sources
An In-depth Technical Guide to the Solubility of 3-Chloro-1-(thiophen-2-yl)propan-1-one in Common Organic Solvents
Introduction
3-Chloro-1-(thiophen-2-yl)propan-1-one is a multifaceted intermediate compound of significant interest within the pharmaceutical and fine chemical synthesis sectors. Its molecular architecture, featuring a thiophene ring, a ketone functional group, and a reactive alkyl chloride, makes it a valuable precursor for a diverse range of more complex molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing robust analytical methods.
This technical guide provides a comprehensive overview of the solubility profile of this compound. It delves into the theoretical underpinnings of its solubility based on its physicochemical properties, offers detailed, field-proven experimental protocols for its quantitative determination, and presents a consolidated, estimated solubility profile in a selection of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClOS | [1] |
| Molecular Weight | 174.65 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | Inferred from similar compounds[1][2] |
| Melting Point | 48 - 50 °C (for the similar compound 3-chloropropiophenone) | [1] |
| Calculated logP | ~2.56 | [1] |
The calculated octanol-water partition coefficient (logP) of approximately 2.56 is a key indicator of the compound's lipophilic character.[1] A positive logP value signifies a preference for non-polar, organic environments over aqueous media, suggesting good solubility in organic solvents.[3][4]
Theoretical Solubility Profile: A Molecular Perspective
The solubility of this compound is governed by the interplay of its constituent functional groups and their interactions with solvent molecules. The general principle of "like dissolves like" provides a strong framework for predicting its solubility.
-
Thiophene Ring: The aromatic thiophene ring is a significant contributor to the molecule's non-polar character, promoting favorable van der Waals interactions with non-polar and moderately polar organic solvents. Thiophene and its simple derivatives are known to be soluble in a wide array of organic solvents.[5][6]
-
Carbonyl Group (Ketone): The polar ketone group introduces a dipole moment to the molecule, allowing for dipole-dipole interactions with polar solvents. The lone pairs of electrons on the oxygen atom can also act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.[7]
-
Chloroalkane Moiety: The chloro group further contributes to the molecule's polarity and can participate in dipole-dipole interactions.
Estimated Solubility of this compound
Structurally Similar Compounds:
-
2-Acetylthiophene: Miscible with a wide range of organic solvents including methanol, ethanol, diethyl ether, acetone, and benzene.[9][10]
-
Propiophenone: Miscible with organic solvents and soluble in methanol, ethanol, ether, benzene, and toluene.[2][8][11]
-
3-Chloropropiophenone: Described as soluble in organic solvents like ethanol and acetone.[12] A synthesis procedure also mentions its preparation in dichloromethane.[13][14]
Based on this information, the following solubility profile at ambient temperature (approximately 20-25 °C) is estimated:
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Hexane | Non-polar | Soluble | The non-polar thiophene ring will interact favorably with the non-polar solvent. |
| Toluene | Non-polar (aromatic) | Very Soluble / Miscible | Strong π-π stacking interactions between the aromatic rings of toluene and the thiophene ring, in addition to van der Waals forces. |
| Dichloromethane | Polar aprotic | Very Soluble / Miscible | The polarity of both the solvent and solute will lead to strong dipole-dipole interactions. Used as a solvent in the synthesis of a similar compound.[13][14] |
| Chloroform | Polar aprotic | Very Soluble / Miscible | Similar to dichloromethane, favorable dipole-dipole interactions are expected. |
| Ethyl Acetate | Polar aprotic | Very Soluble / Miscible | The ester functionality of the solvent can interact with the polar groups of the solute. |
| Acetone | Polar aprotic | Very Soluble / Miscible | The ketone functionality of the solvent will have strong dipole-dipole interactions with the ketone group of the solute. Structurally similar compounds show good solubility.[12] |
| Ethanol | Polar protic | Very Soluble / Miscible | The hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, and dipole-dipole interactions will be strong. Structurally similar compounds are soluble.[2][12] |
| Methanol | Polar protic | Very Soluble / Miscible | Similar to ethanol, strong hydrogen bonding and dipole-dipole interactions are expected. Structurally similar compounds are soluble.[2] |
| Water | Polar protic | Insoluble / Sparingly Soluble | The large non-polar thiophene ring dominates the molecule's character, leading to poor interaction with the highly polar water molecules.[1][8] |
It is crucial to note that these are estimations and should be confirmed by experimental determination for applications requiring precise solubility data.
Experimental Determination of Solubility
For applications demanding precise solubility values, experimental determination is essential. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound in organic solvents using the gravimetric method. This method is straightforward, reliable, and does not require specialized spectroscopic equipment for the primary measurement.
Experimental Workflow: Gravimetric Solubility Determination
Caption: UV/Vis spectroscopy for solubility determination.
Brief Protocol (UV/Vis Spectroscopy):
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Sample and Dilute: Withdraw a filtered aliquot of the supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, detailed safety data sheet (SDS) for this compound may not be universally available, the hazards can be inferred from its functional groups and structurally similar compounds like 3-chloropropiophenone.
Potential Hazards:
-
Skin and Eye Irritation: Many chlorinated organic compounds and ketones can cause skin and eye irritation. [1]* Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation. [1]* Toxicity: The compound may be harmful if swallowed or absorbed through the skin.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile solvents or heating.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. [1] Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.
Conclusion
This compound is a lipophilic compound with an amphiphilic character, leading to an estimated high solubility in a wide range of common organic solvents and poor solubility in water. This guide has provided a theoretical framework for understanding its solubility, presented estimated solubility data based on analogous compounds, and detailed robust experimental protocols for its precise quantitative determination. The information contained herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this important chemical intermediate in their work, ensuring both scientific rigor and laboratory safety.
References
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
-
Wikipedia. Propiophenone. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
-
IUPAC. Guidelines for Reporting Solubility Data. Available at: [Link]
-
ASTM International. ASTM D6050 - 96(2018) Standard Test Method for Determination of Insoluble Solids in Organic Liquid Hazardous Waste. Available at: [Link]
-
Mines Saint-Etienne. Thermodynamics of crystallization. Available at: [Link]
-
SDI. PROPIOPHENONE. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160748. Available at: [Link]
-
Solubility of Things. Propiophenone. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
NIH. (2016). 3-Chloropropiophenone. PubChem. Available at: [Link]
-
NIH. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sdichem.com [sdichem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Propiophenone - Wikipedia [en.wikipedia.org]
- 9. 2-Acetylthiophene CAS#: 88-15-3 [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. guidechem.com [guidechem.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive and technically detailed guide for the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride to synthesize 3-chloro-1-(thiophen-2-yl)propan-1-one. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, most notably the antidepressant Duloxetine.[1] The protocol emphasizes not only the procedural steps but also the underlying mechanistic principles, safety considerations, and the rationale behind critical experimental choices to ensure reproducibility and high yield.
Introduction and Significance
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[2] The reaction of thiophene with 3-chloropropionyl chloride is of significant industrial and academic interest as it produces this compound, a versatile bifunctional molecule.[3] Its two reactive sites—the electrophilic ketone and the carbon bearing a chlorine atom susceptible to nucleophilic substitution—make it an invaluable building block for constructing more complex molecular architectures.[3][4]
This guide is designed to provide researchers with a robust and validated protocol, moving beyond a simple recitation of steps to offer insights into the reaction's nuances, ensuring both successful execution and a deeper understanding of the chemistry involved.
Mechanistic Rationale and Scientific Principles
A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation of thiophene proceeds through a well-understood, multi-step pathway.
2.1. Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), with 3-chloropropionyl chloride. The Lewis acid coordinates to the carbonyl oxygen and, more importantly, abstracts the chloride, generating a highly electrophilic, resonance-stabilized acylium ion.[4][5]
2.2. Regioselective Electrophilic Aromatic Substitution Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The subsequent attack by the thiophene π-system on the acylium ion exhibits high regioselectivity. The substitution occurs almost exclusively at the C2 (or α) position.[3][6] This preference is dictated by the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the attack.
-
Attack at C2: The positive charge in the intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.[4][6]
-
Attack at C3: The intermediate formed from an attack at the C3 (or β) position allows for only two resonance contributors, rendering it significantly less stable.[6]
Therefore, the reaction pathway with the lower activation energy, leading to the C2-acylated product, is overwhelmingly favored.[6]
2.3. Catalyst Stoichiometry and Choice Unlike Friedel-Crafts alkylations, which can be catalytic, acylations generally require a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[7][8] This complex deactivates the catalyst, preventing it from participating in further cycles. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[7] While AlCl₃ is the most common catalyst, other Lewis acids like tin(IV) chloride (SnCl₄) or solid acid catalysts have also been employed.[9]
Reaction Mechanism Overview
Caption: The Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous chemicals. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (Anhydrous): Corrosive, reacts violently with water. Handle in a dry environment.
-
3-Chloropropionyl Chloride: Corrosive and a lachrymator. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
Thiophene: Flammable and an irritant.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Thiophene | 84.14 | 8.41 g (7.9 mL) | 100 | Purity ≥99% |
| 3-Chloropropionyl chloride | 126.98 | 13.3 g (10.5 mL) | 105 | Purity ≥98%, 1.05 equivalents |
| Aluminum chloride, anhydrous | 133.34 | 14.7 g | 110 | Purity ≥99%, 1.1 equivalents |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | As reaction solvent |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - | For workup |
| Ice | - | ~200 g | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For washing |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Initial Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g) followed by anhydrous dichloromethane (100 mL). Begin stirring to create a suspension.
-
Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0-5 °C.
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (13.3 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic formation of the acylium ion complex and prevent temperature spikes that could lead to side reactions.
-
Thiophene Addition: In a separate beaker, dissolve thiophene (8.41 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The color will likely darken to a deep red or brown. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if desired.
-
Reaction Quenching (Workup): Prepare a 1 L beaker containing crushed ice (~200 g) and concentrated HCl (50 mL). CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that decomposes the aluminum complex and should be performed cautiously in the fume hood.
-
Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (50 mL each time).
-
Washing: Combine all organic layers. Wash sequentially with:
-
100 mL of water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution).
-
50 mL of brine (to aid in breaking emulsions and removing bulk water).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration into a pre-weighed round-bottomed flask. Remove the dichloromethane solvent using a rotary evaporator.
-
Purification and Yield: The resulting crude product is often a yellow to brown oil or low-melting solid of sufficient purity for many subsequent steps.[3] Under optimized conditions, yields of 80-90% can be expected.[3] If higher purity is required, vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) can be performed.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Acylation of thiophene. (1949).
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025). ResearchGate. [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2025). ResearchGate. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (2004). Zenodo. [Link]
-
3-Chloropropiophenone. (2025). ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. (2007).
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Step A: Preparation of 3-(2-thienylthio)propionic acid. PrepChem.com. [Link]
- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (1998).
Sources
- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 4. Buy this compound | 40570-64-7 [smolecule.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Application of 3-Chloro-1-(thiophen-2-yl)propan-1-one as a Synthetic Intermediate in Drug Discovery
Introduction: The Strategic Importance of a Versatile Thiophene Building Block
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, recognized for its significant contribution to the biological activity of numerous pharmaceuticals.[1][2] Its isosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic profiles. 3-Chloro-1-(thiophen-2-yl)propan-1-one, a bifunctional molecule, has emerged as a crucial intermediate in the synthesis of complex drug molecules.[3] This application note provides a detailed overview of its synthesis, reactivity, and application in the preparation of key pharmaceutical agents, supported by detailed protocols and mechanistic insights.
The molecule's utility stems from two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.[1][3] The electron-withdrawing nature of the adjacent carbonyl group highly activates the β-chloro position for displacement reactions.[3] This dual reactivity allows for a diverse range of chemical transformations, making it a valuable tool for drug discovery professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClOS | [4] |
| Molecular Weight | 174.65 g/mol | [4] |
| CAS Number | 40570-64-7 | [4] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 54 °C | [5] |
Synthesis of the Intermediate: The Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6]
Mechanism of the Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich thiophene ring.[6][7] The substitution occurs preferentially at the 2-position of the thiophene ring due to the greater resonance stabilization of the resulting intermediate compared to substitution at the 3-position.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for Friedel-Crafts acylation.[5]
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Pentane (for recrystallization)
Procedure:
-
Suspend anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane to the cooled suspension.
-
To this mixture, add a solution of thiophene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, followed by stirring at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as an off-white solid.
-
Recrystallize the crude product from pentane to yield pure this compound.
Expected Yield: ~97%
Application in the Synthesis of Duloxetine
This compound is a key starting material in several synthetic routes to Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.[9] The synthesis involves a multi-step process that leverages the reactivity of both the chloro and keto functionalities of the intermediate.
Caption: Synthetic pathway to Duloxetine.
Protocol 1: Synthesis of 3-Methylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride
This protocol is based on the procedure described in patent US7259264B2.[9]
Materials:
-
This compound
-
Methylamine (40% in water)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq.) in THF.
-
Add methylamine (20 eq., 40% in water) dropwise to the solution.
-
Stir the reaction mixture at 30-40 °C for 6 hours.
-
After the reaction is complete, remove the majority of the THF under reduced pressure.
-
The product, 3-methylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, will precipitate as a white crystalline solid. Isolate the solid by filtration.
Expected Yield: ~90%
Protocol 2: Enantioselective Reduction to (S)-3-Chloro-1-(2-thienyl)-1-propanol
The stereoselective reduction of the ketone is a critical step in the synthesis of enantiomerically pure Duloxetine. Biocatalytic methods are often preferred for their high enantioselectivity and mild reaction conditions.[10][11]
This protocol is a conceptual outline based on the findings of a study on the asymmetric reduction using Candida pseudotropicalis.[10]
Materials:
-
This compound
-
Immobilized Candida pseudotropicalis 104
-
Potassium phosphate buffer (pH 6.6-7.2)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of immobilized Candida pseudotropicalis 104 in potassium phosphate buffer.
-
Add this compound to the biocatalyst suspension.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC).
-
Upon completion, separate the biocatalyst by filtration.
-
Extract the aqueous phase with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (S)-3-Chloro-1-(2-thienyl)-1-propanol.
Expected Conversion and Enantiomeric Excess: >99%
Table 2: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Advantages | Disadvantages | Reference |
| Biocatalytic Reduction | Whole cells (e.g., Candida pseudotropicalis) or isolated enzymes | High enantioselectivity, mild conditions, environmentally friendly | Requires specialized equipment and expertise | [2][10][11] |
| Chemical Reduction | Chiral reducing agents (e.g., borane complexes with chiral ligands) | Well-established methods, predictable outcomes | Often requires cryogenic temperatures, expensive reagents | [12] |
Potential Applications in the Synthesis of other CNS-Active Agents
While the application of this compound in the synthesis of Duloxetine is well-established, its potential extends to the synthesis of other centrally active compounds. The thiophene moiety is a common feature in many antipsychotic drugs, including Olanzapine, Quetiapine, and Ziprasidone.[13][14][15] Although direct synthetic routes from this compound to these specific drugs are not prominently documented, the versatile reactivity of this intermediate makes it an attractive starting point for the development of novel antipsychotic candidates.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]
-
Precautionary Measures: Avoid breathing dust, wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[16]
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate in drug discovery. Its dual reactivity allows for the efficient construction of complex molecular architectures, most notably demonstrated in the synthesis of the antidepressant Duloxetine. The protocols outlined in this application note provide a practical guide for researchers in the pharmaceutical industry. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic routes to other important therapeutic agents.
References
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104. (2013). PubMed. Retrieved from [Link]
- Sonneck, M., et al. (2020). 3-Chloropropiophenone.
- Google Patents. (n.d.). CN105859653A - Quetiapine synthesizing method.
- Google Patents. (n.d.). CN102225941A - Preparation method of antipsychotic drug olanzapine.
- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- Google Patents. (n.d.). CN101450946B - Synthetic method of ziprasidone.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
PubMed. (n.d.). A new antipsychotic with combined dopamine and serotonin receptor antagonist activity. Retrieved from [Link]
-
PubMed. (n.d.). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Retrieved from [Link]
- Google Patents. (n.d.). US8389716B2 - Process for the synthesis of quetiapine.
-
University of Rochester. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2012). Synthesis of Related Substances of Ziprasidone. Retrieved from [Link]
-
Hetero Letters. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Retrieved from [Link]
-
Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
PubMed. (n.d.). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II. Retrieved from [Link]
- Google Patents. (n.d.). WO2007102167A1 - A process for the preparation of anhydrous polymorphic form of olanzapine.
-
PubChem. (n.d.). Synthesis of olanzapine and intermediates thereof. Retrieved from [Link]
- Google Patents. (n.d.). CN103524529A - Synthetic method of intermediate of olanzapine.
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 40570-64-7 [smolecule.com]
- 4. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 11. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.se [fishersci.se]
Nucleophilic Substitution Reactions of 3-Chloro-1-(thiophen-2-yl)propan-1-one: A Comprehensive Guide to Synthetic Protocols
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed guide to the synthesis and application of 3-Chloro-1-(thiophen-2-yl)propan-1-one as a key intermediate in organic synthesis. We delve into the mechanistic principles governing its reactivity and present a series of validated, step-by-step protocols for nucleophilic substitution reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.
Introduction: The Strategic Importance of a Versatile Keto-Chloride Intermediate
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a thiophene ring, a ketone, and an alkyl chloride, provides multiple avenues for chemical modification. Thiophene and its derivatives are prevalent scaffolds in pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1].
The true synthetic utility of this molecule lies in its two primary reactive sites: the electrophilic carbonyl carbon and, more critically for this guide, the carbon atom bearing the chlorine. The β-chloro position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the adjacent carbonyl group[2]. This activation facilitates the displacement of the chloride leaving group under relatively mild conditions, making it an ideal substrate for constructing diverse molecular architectures. Notably, this compound is a crucial precursor in the synthesis of important pharmaceuticals, including the antidepressant Duloxetine[3][4].
This guide will first detail the benchmark synthesis of the starting material and then explore a series of robust protocols for its subsequent nucleophilic substitution with various nucleophiles.
Synthesis of the Starting Material: this compound
The most efficient and widely used method for preparing the title compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride[1][5]. This electrophilic aromatic substitution reaction proceeds with high regioselectivity, favoring acylation at the 2-position of the thiophene ring due to the superior resonance stabilization of the corresponding intermediate[2].
Mechanism: Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which activates the acyl chloride by forming a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex (or arenium ion). Subsequent deprotonation restores aromaticity and yields the final product. While AlCl₃ is commonly used, SnCl₄ can be a superior catalyst as it is less prone to inducing polymerization of the thiophene ring[6].
Caption: Friedel-Crafts Acylation Workflow.
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of aromatic compounds[5][7].
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (conc. and dilute)
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Pentane or Hexane for recrystallization
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the suspension to 0°C using an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dissolved in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Thiophene Addition: After the addition is complete, add thiophene (1.0 equivalent) dissolved in anhydrous DCM dropwise, again keeping the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic phases, wash with dilute HCl, then with water, and finally with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid residue can be purified by recrystallization from a suitable solvent system like pentane or hexane to yield the product as a crystalline solid.
Core Principles of Nucleophilic Substitution
The displacement of the chloride in this compound is a classic nucleophilic substitution reaction. The reaction can proceed via two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular)[2].
-
Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO).
-
Sₙ1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. This pathway is favored by polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation and the leaving group, and by weaker nucleophiles.
Given that the substrate is a primary alkyl halide, the Sₙ2 pathway is generally expected to be the dominant mechanism.
Caption: Generalized Sₙ2 Mechanism.
A significant competing pathway, especially with strong, sterically hindered bases, is the E2 elimination reaction. This results in the formation of 1-(thiophen-2-yl)prop-2-en-1-one. For instance, using triethylamine, a non-nucleophilic base, can drive the reaction towards elimination with high yield[8].
Application Protocols for Nucleophilic Substitution
The following protocols provide methodologies for reacting this compound with various classes of nucleophiles.
Protocol 1: Amination with Methylamine
This reaction is a key step in the synthesis of precursors for Duloxetine[3]. It involves the substitution of the chloride with methylamine to form 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
Materials:
-
This compound
-
Methylamine (e.g., 40% solution in water or gas)
-
Ethanol or Isopropanol
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a pressure-rated reaction vessel.
-
Base Addition: Add sodium carbonate (1.5 equivalents) to the solution to act as an acid scavenger.
-
Nucleophile Addition: Cool the mixture to 0°C and add an aqueous solution of methylamine (2.0-3.0 equivalents). Alternatively, bubble methylamine gas through the solution.
-
Reaction: Seal the vessel and heat the reaction to 50-60°C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: The product can be purified by column chromatography or by forming an acid addition salt (e.g., hydrochloride) and recrystallizing.
Protocol 2: Thiolation with Sodium Thiomethoxide
This protocol describes the introduction of a methylthio group, a common functional group in medicinal chemistry.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: In a nitrogen-flushed flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Nucleophile Addition: Cool the solution to 0°C and add sodium thiomethoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quenching: Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil or solid by flash column chromatography on silica gel.
Protocol 3: Azide Substitution with Sodium Azide
This reaction produces 3-azido-1-(thiophen-2-yl)propan-1-one, a versatile intermediate that can be readily reduced to the corresponding primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone or DMF
-
Water
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in acetone.
-
Nucleophile Addition: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. The formation of a precipitate (NaCl) is often observed. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining NaN₃ and salts. Caution: Sodium azide is highly toxic. Handle with appropriate safety measures.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product. The product is often used in the next step without further purification.
Summary of Reaction Conditions
The choice of solvent, temperature, and base can be tailored to optimize the reaction for different nucleophiles. The following table summarizes typical conditions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Time (h) | Product |
| Amine | Methylamine (aq.) | Ethanol | 50-60 | 4-6 | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one |
| Thiolate | Sodium Thiomethoxide | DMF | 0 to RT | 2-4 | 3-(Methylthio)-1-(thiophen-2-yl)propan-1-one |
| Azide | Sodium Azide | Acetone | Reflux (56) | 6-8 | 3-Azido-1-(thiophen-2-yl)propan-1-one |
| Base (Elimination) | Triethylamine | Ethyl Ether | RT | 60 | 1-(Thiophen-2-yl)prop-2-en-1-one[8] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and adaptable intermediate. The protocols detailed herein demonstrate its utility in accessing a wide array of substituted thiophene derivatives through straightforward nucleophilic substitution reactions. The activation provided by the β-keto group ensures high reactivity, allowing for efficient bond formation with a variety of nucleophiles under accessible laboratory conditions. Further exploration could involve phase-transfer catalysis to enhance reaction rates or the use of a broader range of carbon, oxygen, and sulfur nucleophiles to expand the accessible chemical space for drug discovery and materials science applications.
References
-
de Mattos, M. C., et al. (2017). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 40(4), 460-465. Available at: [Link]
-
Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1. Available at: [Link]
- Prüger, B., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S. Patent No. 7,259,264 B2.
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]
-
Sonneck, M., et al. (2020). Crystal structure of 3-chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1795–1798. Available at: [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of this compound [benchchem.com]
A Robust and Validated HPLC Method for the Quantitative Analysis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Application Note
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-1-(thiophen-2-yl)propan-1-one. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for quality control and process monitoring.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] This document provides a detailed protocol, from method development rationale to full validation, intended for researchers, analytical scientists, and professionals in drug development and manufacturing.
Introduction and Method Rationale
This compound is a ketone derivative featuring a thiophene ring.[5][6] Its utility as a precursor in the synthesis of heterocyclic compounds makes it a molecule of significant interest in medicinal chemistry.[1] Ensuring the purity and concentration of this intermediate is paramount for controlling the quality and yield of the final active pharmaceutical ingredient (API).
1.1. Physicochemical Properties of the Analyte
A successful analytical method begins with an understanding of the analyte's properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClOS | [5][6] |
| Molecular Weight | 174.65 g/mol | [5][6] |
| Structure | Thiophene ring with a 3-chloropropan-1-one substituent | |
| Calculated XLogP3 | 1.8 | [5] |
The molecule's structure includes a strong chromophore—the 2-acylthiophene group—which allows for sensitive ultraviolet (UV) detection. The calculated partition coefficient (XLogP3) of 1.8 indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase HPLC, where separation is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase.[5][7][8]
1.2. Chromatographic Strategy
Based on the analyte's properties, a reversed-phase HPLC method was selected. This approach offers excellent resolving power and reproducibility for moderately polar to nonpolar compounds.
-
Stationary Phase: A C18 (octadecylsilyl) column was chosen as the starting point due to its wide applicability and robust performance in retaining hydrophobic compounds.
-
Mobile Phase: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component provides the necessary polarity range to elute the analyte with appropriate retention. Since the analyte is neutral and lacks ionizable functional groups, mobile phase pH is not a critical parameter for controlling retention, but slight acidification is used to ensure sharp peak shapes by suppressing silanol activity on the column packing.[9]
-
Detection: UV detection was selected based on the analyte's conjugated system. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this study, a wavelength of 265 nm was chosen.
Method Development Workflow
The development of a robust HPLC method follows a logical progression from initial screening to fine-tuning and validation. This systematic approach ensures that the final method is suitable for its intended purpose. A scouting gradient is an effective starting point for determining the approximate solvent conditions required for elution.[10] Following the initial gradient run, the method is optimized to achieve the desired retention, resolution, and analysis time.
Caption: Workflow for systematic HPLC method development.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS grade)
3.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector.
-
Data acquisition and processing software.
3.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (60:40, v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).
3.4. Final Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Results and Discussion: Parameter Optimization
The final method conditions were achieved through a systematic evaluation of key chromatographic parameters. The primary goal was to achieve a symmetric peak shape, an optimal retention time (typically between 3 and 10 minutes), and a short overall run time.
Caption: Relationship between key parameters and performance.
-
Mobile Phase Composition: The percentage of acetonitrile was the most critical factor affecting retention. An initial screening showed that 60% acetonitrile provided a retention time of approximately 5.5 minutes, which is ideal for robust quantification.
-
Flow Rate: A flow rate of 1.0 mL/min offered a good balance between analysis time and system backpressure, while maintaining good peak efficiency.
-
Column Temperature: Maintaining the column at 30 °C ensured consistent retention times and improved peak symmetry by reducing mobile phase viscosity.
Under these optimized conditions, a typical chromatogram shows a sharp, well-defined peak for this compound at approximately 5.5 minutes, with a tailing factor close to 1.1.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[3][4][11] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.
5.1. Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject diluent blank and placebo to confirm no interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte peak. |
| Linearity | Analyze six concentration levels in triplicate from 1 to 150 µg/mL. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. | 50 µg/mL to 150 µg/mL (50% - 150% of target) |
| Accuracy | Analyze samples spiked at 80%, 100%, and 120% of the target concentration (100 µg/mL) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Analysis on a different day by a different analyst. | %RSD ≤ 2.0% |
| LOQ | Determined based on a signal-to-noise ratio of 10:1. | Precision (%RSD) at the LOQ concentration should be ≤ 10%. |
| Robustness | Deliberately vary flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2% ACN). | %RSD of results should remain ≤ 2.0%. |
5.2. Summary of Validation Results
The method successfully met all pre-defined acceptance criteria.
-
Linearity: The method was linear over the concentration range of 1-150 µg/mL, with a correlation coefficient (r²) of 0.9998 .
-
Accuracy: The mean recovery across three concentration levels was 99.7% , with all individual recoveries falling within the 98.0-102.0% range.
-
Precision: The %RSD for repeatability was 0.6% , and for intermediate precision was 0.9% , demonstrating excellent precision.
-
Limit of Quantitation (LOQ): The LOQ was established at 1.0 µg/mL , indicating high sensitivity.
-
Robustness: The method proved to be robust, with no significant impact on the results from minor variations in the operating conditions. The %RSD for all robustness checks was below 1.5%.
Conclusion
A simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The comprehensive protocols and validation data provided in this note serve as a robust foundation for the implementation of this method.
References
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Cardoso, V., & de Andrade, J. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Chrom Tech. (2004). HPLC Method Development Guide. Retrieved from [Link]
-
PubMed. (2009, January 1). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Retrieved from [Link]
-
LCGC. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
YMC Co., Ltd. (n.d.). Guides for method development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
-
Seventh Sense Research Group. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 40570-64-7 [smolecule.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-1-(thiophen-2-yl)propan-1-one and its Byproducts
Introduction: The Analytical Imperative for 3-Chloro-1-(thiophen-2-yl)propan-1-one
This compound is a pivotal building block in contemporary medicinal chemistry.[1] Its thiophene core is a well-established pharmacophore present in numerous clinically significant drugs, exhibiting a wide spectrum of biological activities.[1] The molecule's dual reactivity, stemming from the electrophilic ketone and the nucleophilically susceptible chloro-alkane chain, renders it a versatile precursor for synthesizing a diverse array of pharmaceutical intermediates.[1]
Given its role in drug development, the purity of this compound is of paramount importance. Even trace-level impurities can have significant ramifications on the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the qualitative and quantitative assessment of this compound and its process-related impurities, offering unparalleled sensitivity and specificity.[2][3] This document provides a comprehensive, field-proven protocol for the robust GC-MS analysis of this compound, grounded in the principles of analytical excellence and scientific integrity.
Anticipated Byproducts: A Mechanistic Perspective
The most prevalent synthetic route to this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride.[1] Understanding the mechanism of this reaction is crucial for anticipating potential byproducts.
The Friedel-Crafts acylation of thiophene exhibits a strong regioselectivity for the 2-position due to the superior resonance stabilization of the cationic intermediate compared to attack at the 3-position.[4] However, this selectivity is not absolute. Consequently, the primary process-related impurity is the isomeric 3-Chloro-1-(thiophen-3-yl)propan-1-one .
Furthermore, a common limitation of Friedel-Crafts reactions is the potential for polysubstitution , where the acylated product, still being reactive, undergoes a second acylation. This can lead to the formation of di-acylated thiophene derivatives. Other potential impurities can arise from side reactions, such as the instability of the thiophene ring in the presence of strong Lewis acids, which can lead to various degradation products.[5]
GC-MS Analysis Workflow
The following diagram illustrates the comprehensive workflow for the analysis of this compound and its byproducts.
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
Sample Preparation
The objective of sample preparation is to obtain a clean, homogenous solution of the analyte at a concentration suitable for GC-MS analysis, while minimizing matrix effects.
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate. These solvents are chosen for their compatibility with common GC stationary phases and their ability to dissolve the target analyte and its likely byproducts.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If any particulate matter is observed, filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial. This step is critical to prevent contamination of the GC inlet and column.
-
Prepare a series of calibration standards of a certified reference material of this compound in the same solvent, covering the expected concentration range of the sample.
GC-MS Instrumentation and Parameters
The selection of appropriate GC-MS parameters is crucial for achieving optimal separation and detection of the target compound and its isomers. The following parameters are a robust starting point and can be further optimized as needed.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 7890B or equivalent | A widely used and reliable GC system. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides excellent sensitivity and spectral integrity. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering good resolution for a wide range of compounds, including halogenated and aromatic species. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | A split injection is suitable for screening and higher concentration samples, while a splitless injection provides higher sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for most applications. |
| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of volatile impurities from the main compound and ensures the elution of any higher boiling point byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | A standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching.[6] |
| Electron Energy | 70 eV | The standard electron energy for EI, which allows for comparison with commercial mass spectral libraries like NIST.[6] |
| Mass Scan Range | 40 - 400 amu | A suitable range to capture the molecular ions and characteristic fragments of the target compound and its expected byproducts. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector and causing premature filament burnout. |
Data Analysis and Interpretation
The analysis of the acquired GC-MS data involves several key steps, from the initial examination of the chromatogram to the detailed interpretation of the mass spectra.
Data Analysis Pipeline
Caption: A stepwise pipeline for the analysis and interpretation of GC-MS data.
Expected Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion (M+) should be observable, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.[7]
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the thiophene ring, or between the carbonyl group and the propyl chain, is a common fragmentation pathway for ketones.[7]
-
Loss of Chlorine: The loss of a chlorine radical (Cl•) or hydrogen chloride (HCl) from the molecular ion or fragment ions is also anticipated.
-
Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, leading to characteristic ions.
Expected Key Ions for this compound (C₇H₇ClOS, MW: 174.65 g/mol ): [8]
| m/z | Proposed Fragment | Significance |
| 174/176 | [C₇H₇ClOS]⁺ | Molecular ion peak (M⁺) with characteristic chlorine isotope pattern. |
| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 111 | [C₄H₃SCO]⁺ | Thienoyl cation, a highly stable and often abundant fragment from 2-acylthiophenes. |
| 83 | [C₄H₃S]⁺ | Thienyl cation. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Identification of Byproducts:
-
3-Chloro-1-(thiophen-3-yl)propan-1-one (Isomer): This isomer will have the same molecular weight (174/176 m/z) as the main compound but may exhibit a different retention time and subtle differences in the relative abundances of fragment ions in its mass spectrum. The thienoyl cation at m/z 111 is still expected to be a major fragment.
-
Di-acylated Thiophenes: These will have a significantly higher molecular weight and will likely elute later in the chromatogram. Their mass spectra will show fragments corresponding to the loss of one or both acyl chains.
The identification of unknown peaks should be confirmed by comparison with a reliable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[9]
Conclusion
This application note provides a comprehensive and scientifically robust protocol for the GC-MS analysis of this compound and its potential byproducts. By understanding the synthetic pathway and the principles of mass spectral fragmentation, researchers and drug development professionals can confidently identify and quantify impurities, ensuring the quality and safety of this critical pharmaceutical intermediate. The detailed experimental parameters and data analysis workflow presented herein serve as a validated starting point for method development and routine quality control.
References
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Robert, B., Bracey, A., & Roberts, J. C. (2020). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 83(2), 273-288. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Molecules. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ACS Publications. (2016). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 88(17), 8565-8572. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
PubMed. (2011). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Chromatography B, 879(3-4), 273-278. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
National Forensic Laboratory, Slovenia. (2021). 3-Chlorocathinone - Analytical report. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
PubMed. (2000). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 17(1), 37-46. Retrieved from [Link]
-
Preprints.org. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
-
NIST. (n.d.). Propane, 3-chloro-1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Propyne, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]
Application Notes and Protocols for the Effective Purification of Crude 3-Chloro-1-(thiophen-2-yl)propan-1-one
Introduction: The Critical Role of Purity for a Versatile Synthetic Building Block
3-Chloro-1-(thiophen-2-yl)propan-1-one is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][2] Its molecular architecture, featuring a thiophene ring, a ketone, and a reactive alkyl chloride, offers multiple avenues for synthetic transformations. The compound is most commonly synthesized via the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1][3] However, this process can lead to several impurities that may compromise the yield, purity, and safety profile of subsequent reactions. Therefore, robust and efficient purification strategies are paramount to ensure the quality of the final products.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the effective purification of crude this compound. We will explore various purification techniques, from basic liquid-liquid extraction to more advanced chromatographic and recrystallization methods, enabling researchers, scientists, and drug development professionals to select the most appropriate strategy based on the impurity profile of their crude material and the desired final purity.
Understanding the Impurity Profile of Crude this compound
The primary impurities in crude this compound originating from the Friedel-Crafts acylation include:
-
Regioisomers: While the acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the corresponding reaction intermediate, a minor amount of the 3-acyl isomer can also be formed.[4]
-
Unreacted Starting Materials: Residual thiophene and 3-chloropropionyl chloride may be present in the crude product.
-
Polysubstituted Byproducts: Although less common under controlled conditions, diacylation of the thiophene ring can occur.
-
Hydrolyzed Reagents: The acyl chloride is susceptible to hydrolysis, which can introduce acidic impurities.
The choice of purification method will largely depend on the relative concentrations and chemical properties of these impurities.
Purification Strategies: A Multi-faceted Approach
A multi-step approach, often combining an initial extractive workup with either column chromatography or recrystallization, is typically the most effective strategy for achieving high purity.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is an essential first step to remove acidic impurities, water-soluble byproducts, and any remaining catalyst from the crude reaction mixture. The choice of the aqueous phase (acidic, basic, or neutral) is critical for selectively removing different types of impurities.
Protocol for Extractive Workup:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with a 10% hydrochloric acid (HCl) solution.[5] This step is crucial for removing any basic impurities.
-
Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic impurities, including unreacted acyl chloride that may have hydrolyzed.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Causality Behind the Choices:
-
The use of immiscible solvents allows for the partitioning of the desired compound and impurities based on their differing solubilities.
-
The acidic wash protonates basic impurities, increasing their water solubility and facilitating their removal into the aqueous phase.
-
The basic wash deprotonates acidic impurities, making them more soluble in the aqueous layer.
-
The final brine wash and drying step are critical to remove water, which can interfere with subsequent reactions or purification steps like chromatography.
Caption: Selecting the appropriate purification strategy.
Recrystallization: A Scalable and Cost-Effective Method
For crude material that is already relatively pure, recrystallization can be an excellent and scalable method for achieving high purity. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Based on the principle of "like dissolves like," and considering the moderate polarity of the target compound, a non-polar solvent is a good starting point. For the analogous compound 3-chloropropiophenone, pentane has been shown to be an effective recrystallization solvent. [6]Isopropanol or a mixture of ethanol and water are also potential candidates to screen.
-
Dissolution: In a suitable flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
| Solvent System | Rationale for Selection | Expected Outcome |
| Pentane or Hexane | Non-polar solvent, suitable for moderately polar compounds. Proven effective for a similar structure. [6] | Should yield well-defined crystals upon cooling. |
| Isopropanol | A slightly more polar solvent that may offer a good solubility differential with temperature. | May require slow cooling to obtain high-quality crystals. |
| Ethanol/Water | A polar solvent system where water acts as an anti-solvent. | The ratio of ethanol to water is critical and needs to be optimized. |
Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. [2]It is also a respiratory irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The effective purification of crude this compound is a critical step in the synthesis of many valuable compounds. A systematic approach, beginning with a thorough understanding of the potential impurities, followed by a well-designed purification strategy, is essential for obtaining a high-purity product. The choice between liquid-liquid extraction, column chromatography, and recrystallization will depend on the specific needs of the researcher and the quality of the crude material. The protocols and insights provided in this guide offer a solid foundation for developing a robust and efficient purification process.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. [Link]
-
SciELO. Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Link]
-
National Center for Biotechnology Information. 3-Chloropropiophenone. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents.
-
Asian Journal of Chemistry. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. Chemical synthesis method of 3-chloro-1-propanol.
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
YouTube. Column Chromatography. [Link]
-
University of Calgary. Column chromatography. [Link]
-
Columbia University. solid-liquid extraction. [Link]
Sources
- 1. Buy this compound | 40570-64-7 [smolecule.com]
- 2. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 3-Chloro-1-(thiophen-2-yl)propan-1-one as a Cornerstone in Modern Organic Synthesis
Foreword: Unlocking Molecular Complexity from a Humble Haloketone
In the intricate tapestry of organic synthesis, the true power of a building block lies not in its own complexity, but in the diverse and valuable structures it can effortlessly generate. 3-Chloro-1-(thiophen-2-yl)propan-1-one, a seemingly unassuming β-haloketone, is a testament to this principle. Its strategic combination of a reactive acylthiophene moiety and a versatile alkyl chloride handle makes it a linchpin in the construction of a vast array of heterocyclic systems and pharmaceutical intermediates. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, illuminating the multifaceted applications of this potent synthon. We will delve into the fundamental reactivity that underpins its utility and provide detailed, field-proven protocols for its synthesis and subsequent transformations, empowering you to harness its full synthetic potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClOS | |
| Molecular Weight | 174.65 g/mol | |
| CAS Number | 40570-64-7 | |
| Appearance | Not specified, likely a solid or oil | General chemical knowledge |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthesis: The Gateway via Friedel-Crafts Acylation
The most direct and industrially relevant method for the preparation of this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[2] This electrophilic aromatic substitution reaction proceeds with high regioselectivity for the 2-position of the thiophene ring, a consequence of the superior resonance stabilization of the Wheland intermediate formed upon attack at this position compared to the 3-position.[2][3]
dot graph "Friedel_Crafts_Acylation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: Mechanism of Friedel-Crafts Acylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for Friedel-Crafts acylation and provides a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C via the dropping funnel.
-
Thiophene Addition: Following the addition of the acid chloride, add thiophene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.
Application I: Nucleophilic Substitution - Gateway to Functionalized Propanones
The presence of a chlorine atom at the β-position to the carbonyl group renders this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block, allowing for the introduction of a wide array of functional groups.
dot graph "Nucleophilic_Substitution" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: General Nucleophilic Substitution Reaction.
This straightforward substitution provides access to a library of derivatives, including amines, azides, thiols, and ethers, which are themselves valuable intermediates for more complex heterocyclic systems.
Protocol 2: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one (A Mannich Base Analogue)
This protocol provides a representative example of a nucleophilic substitution reaction with an amine. The resulting aminoketone is a key intermediate in the synthesis of the antidepressant Duloxetine.[4]
Materials:
-
This compound
-
Dimethylamine (solution in THF or ethanol)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Amine Addition: Add a solution of dimethylamine (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one.
Application II: Elimination Reaction - Access to Unsaturated Systems
Treatment of this compound with a non-nucleophilic base readily induces an E2 elimination to furnish 1-(thiophen-2-yl)prop-2-en-1-one. This α,β-unsaturated ketone is a valuable Michael acceptor, opening up another avenue for carbon-carbon and carbon-heteroatom bond formation.
Protocol 3: Synthesis of 1-(thiophen-2-yl)prop-2-en-1-one
This protocol details the elimination of HCl to form the corresponding enone.[1][5]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Ethyl ether
-
10% Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (12 g) in ethyl ether (180 mL) in a round-bottom flask at room temperature.[5]
-
Base Addition: Add triethylamine (10.2 g, 100 mmoles) to the solution.[5]
-
Reaction: Stir the mixture at room temperature for 60 hours.[5]
-
Work-up: Wash the reaction mixture with a 10% HCl solution and extract with ethyl ether (2 x 20 mL).[5]
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield 1-(thiophen-2-yl)prop-2-en-1-one.[5]
Application III: Asymmetric Reduction - A Key Step in Pharmaceutical Synthesis
The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol, a critical transformation in the synthesis of chiral drug molecules. A notable example is the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol, a key intermediate for the antidepressant Duloxetine.[6] Biocatalysis, employing enzymes or whole-cell systems, often provides superior enantioselectivity for this type of transformation.
dot graph "Asymmetric_Reduction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 3: Asymmetric Reduction to a Chiral Alcohol.
Conceptual Protocol 4: Biocatalytic Asymmetric Reduction
While a detailed protocol for handling microorganisms is beyond the scope of this document, the following outlines the key principles of the biocatalytic reduction of this compound.[6]
Principle:
The asymmetric reduction is achieved using a microorganism, such as Candida pseudotropicalis, as a whole-cell biocatalyst.[6] The ketone is introduced to a culture of the microorganism, and the cellular enzymes, specifically ketoreductases, catalyze the enantioselective reduction of the carbonyl group to the (S)-alcohol. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize both conversion and enantiomeric excess.[6] Continuous reduction in a membrane reactor can be employed to mitigate substrate inhibition and enhance productivity.[6]
Future Outlook: Expanding the Synthetic Lexicon
The applications highlighted herein represent only a fraction of the synthetic potential of this compound. Its dual reactivity invites a plethora of further transformations. For instance, reaction with bifunctional nucleophiles could provide a direct entry into various heterocyclic scaffolds, such as thienodiazepines. While direct, detailed protocols for the synthesis of complex targets like Tiletamine from this specific starting material are not readily found in the literature, the fundamental reactions described here provide the chemical logic to devise such multi-step pathways. The journey from this versatile building block to complex molecular architectures is limited only by the creativity and ingenuity of the synthetic chemist.
References
-
PubMed. (2014). Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104. Retrieved from [Link]
-
SciELO. (2017). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113912582A - Preparation method of duloxetine intermediate.
-
MDPI. (2020). Discovery of novel 4-aryl-thieno[5][7]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
-
ResearchGate. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Retrieved from [Link]
-
ResearchGate. (2026). Discovery of the thieno[2,3-b][5][7]thiazin-2(3H)-one STING inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
Indian Academy of Sciences. (2016). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
HETEROCYCLES. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
PubMed Central. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]
- 7. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Chloro-1-(thiophen-2-yl)propan-1-one as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Value of a Thiophene-Based Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among the myriad of synthetic precursors, 3-chloro-1-(thiophen-2-yl)propan-1-one stands out as a particularly valuable and versatile building block. Its structure, featuring a thiophene ring, a reactive carbonyl group, and a readily displaceable chlorine atom, offers multiple avenues for the construction of complex molecular architectures.[1]
This guide provides an in-depth exploration of the applications of this compound in the synthesis of several key classes of heterocyclic compounds, namely pyrazoles, aminothiazoles, benzodiazepines, and benzothiazepines. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this precursor in their own synthetic endeavors.
Physicochemical Properties and Safety Information
Before proceeding with the synthetic protocols, it is crucial to be familiar with the properties and safety considerations of the starting material.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 40570-64-7 | [2] |
| Molecular Formula | C₇H₇ClOS | [2] |
| Molecular Weight | 174.65 g/mol | [2] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in common organic solvents like ether | [3] |
Safety Precautions: this compound is a chemical intermediate and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
I. Synthesis of Pyrazole Derivatives: A Two-Step Approach
The synthesis of thiophene-containing pyrazoles, a class of compounds with known biological activities, can be efficiently achieved from this compound in a two-step sequence. The initial step involves an elimination reaction to form the corresponding α,β-unsaturated ketone, which then undergoes a cyclocondensation reaction with a hydrazine derivative.
Step 1: Synthesis of the Intermediate 1-(Thiophen-2-yl)prop-2-en-1-one
The first step is a base-mediated elimination of hydrogen chloride to generate the reactive α,β-unsaturated ketone intermediate. Triethylamine is a suitable base for this transformation, offering high yields.[3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 12 g of this compound in 180 mL of ethyl ether.[3]
-
Addition of Base: To the stirred solution, add 10.2 g (100 mmoles) of triethylamine at room temperature.[3]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 60 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, wash the mixture with a 10% hydrochloric acid solution to remove excess triethylamine.[3]
-
Extraction: Extract the aqueous layer with ethyl ether (2 x 20 mL).[3]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-(thiophen-2-yl)-prop-2-en-1-one.[3] A yield of 99% has been reported for this reaction.[3]
Causality of Experimental Choices:
-
Solvent: Ethyl ether is a good choice as it is relatively non-polar, dissolves the starting material, and is easy to remove.
-
Base: Triethylamine is a strong enough base to facilitate the elimination reaction but is not so strong as to cause significant side reactions.
-
Work-up: The acidic wash is crucial to protonate the triethylamine, forming a water-soluble salt that can be easily separated from the organic product.
Step 2: Cyclocondensation to form 5-(Thiophen-2-yl)-4,5-dihydropyrazole
The α,β-unsaturated ketone synthesized in the previous step is a versatile intermediate for the synthesis of various heterocyclic compounds. Here, we describe its reaction with hydrazine hydrate to form a dihydropyrazole derivative.
Reaction Scheme:
Caption: Workflow for the two-step synthesis of 5-(thiophen-2-yl)-4,5-dihydropyrazole.
II. Hantzsch Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. [4]this compound, being an α-haloketone, is an ideal substrate for this reaction, reacting directly with thiourea to afford the corresponding 2-aminothiazole.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound and a slight molar excess (e.g., 1.2 equivalents) of thiourea in a suitable solvent, such as ethanol or methanol. [5]2. Reaction Conditions: Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Purification: If a precipitate forms, it can be collected by filtration and washed with a small amount of cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Mechanistic Rationale: The synthesis proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Visualization of the Hantzsch Thiazole Synthesis:
Caption: Reaction pathway for the Hantzsch synthesis of 2-amino-4-(thiophen-2-yl)thiazole.
III. Synthesis of 1,5-Benzodiazepine and 1,5-Benzothiazepine Scaffolds
The versatility of this compound extends to the synthesis of seven-membered heterocyclic rings, such as benzodiazepines and benzothiazepines. These syntheses typically proceed through the α,β-unsaturated ketone intermediate.
A. Synthesis of 2-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
1,5-Benzodiazepines are an important class of compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an α,β-unsaturated ketone. [6] Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(thiophen-2-yl)prop-2-en-1-one (prepared as described in Section I, Step 1) and a molar equivalent of o-phenylenediamine in a suitable solvent, such as methanol or ethanol.
-
Catalyst (Optional): The reaction can be catalyzed by a small amount of a Lewis acid or a protic acid (e.g., a few drops of glacial acetic acid) to enhance the rate of reaction.
-
Reaction Conditions: Stir the mixture at room temperature or reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.
B. Synthesis of 4-(Thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
Similarly, 1,5-benzothiazepines can be synthesized by the reaction of 2-aminothiophenol with an α,β-unsaturated ketone.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(thiophen-2-yl)prop-2-en-1-one and one equivalent of 2-aminothiophenol in a solvent like methanol or ethanol.
-
Reaction Conditions: Reflux the reaction mixture for an appropriate amount of time, typically several hours.
-
Reaction Monitoring: Follow the progress of the reaction using TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of the Seven-Membered Ring Syntheses:
Caption: Synthetic pathways to 1,5-benzodiazepine and 1,5-benzothiazepine derivatives.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its dual reactivity allows for the strategic construction of five- and seven-membered heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this building block. Further investigations could involve exploring a wider range of nucleophiles to react with the α,β-unsaturated ketone intermediate, or utilizing the chloro-ketone directly in other cyclization reactions, thereby expanding the library of accessible thiophene-containing heterocyclic compounds.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. [Link]
-
SciSpace. Benzot[7]hiazepine: Synthesis, Reactions, Spectroscopy, and Applications. [Link]
-
NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
ResearchGate. Hantzsch thiazole synthesis. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of key intermediates is a cornerstone of innovation. 3-Chloro-1-(thiophen-2-yl)propan-1-one (IUPAC Name: 3-chloro-1-thiophen-2-ylpropan-1-one) is one such pivotal molecule.[1] As a heterocyclic ketone, its structure is a nexus of reactivity, offering multiple pathways for synthetic elaboration. The thiophene ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its bioisosteric relationship with the benzene ring and its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4]
The presence of both a reactive ketone and an alkyl chloride functionality makes this compound an exceptionally versatile precursor for constructing more complex molecular architectures.[3] It is a critical intermediate in the synthesis of various pharmaceuticals, including the antidepressant Duloxetine.[5] This guide provides a comprehensive overview of the considerations and protocols necessary for its safe and efficient synthesis on a large scale, moving beyond a simple recitation of steps to explain the underlying chemical principles and process safety imperatives.
Synthetic Strategy: Mastering the Friedel-Crafts Acylation of Thiophene
The most direct and industrially viable route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[2][3] This classic electrophilic aromatic substitution reaction is favored for its high efficiency and regioselectivity.[3]
The Underlying Mechanism
Understanding the reaction mechanism is crucial for process control and optimization. The process unfolds in three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with 3-chloropropionyl chloride to form a highly reactive acylium ion. This step is critical for activating the acyl chloride for electrophilic attack.[2]
-
Regioselective Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack occurs preferentially at the C2 (or α) position.[2][3] The reason for this high regioselectivity lies in the superior stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, whereas attack at the C3 position only permits two resonance structures. This greater stabilization lowers the activation energy for the C2-acylation pathway, making it the dominant reaction route.[2][6][7]
-
Restoration of Aromaticity: The intermediate sigma complex loses a proton, which is abstracted by the [AlCl₄]⁻ species, to regenerate the aromatic thiophene ring and release hydrogen chloride (HCl) gas, yielding the final product.[2]
Caption: The Friedel-Crafts acylation mechanism proceeds via formation of an acylium ion, followed by regioselective attack and deprotonation.
Large-Scale Manufacturing Protocol
This protocol is designed for experienced chemists and chemical engineers operating in a controlled, large-scale production environment. All operations must be conducted under an inert atmosphere (e.g., nitrogen) and with appropriate engineering controls.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Thiophene | C₄H₄S | 84.14 | 110-02-1 | Flammable liquid, stench |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 625-36-5 | Corrosive, lachrymator, reacts violently with water[8][9][10][11] |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, reacts violently with water, sublimes |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent, suspected carcinogen |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Mild base |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Experimental Workflow: Step-by-Step Synthesis
-
Reactor Preparation and Inerting:
-
Charge a clean, dry, glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, a pressure-equalizing dropping funnel, and a condenser connected to a caustic scrubber (to neutralize evolved HCl gas).
-
Purge the entire system thoroughly with dry nitrogen to establish an inert atmosphere. Maintaining anhydrous conditions is paramount to prevent deactivation of the Lewis acid.[3]
-
-
Reagent Charging and Complex Formation:
-
Charge the reactor with Dichloromethane (DCM).
-
Begin vigorous stirring and cool the solvent to 0-5 °C using a suitable cooling bath.
-
In a single, swift portion, add anhydrous Aluminum Chloride (AlCl₃) to the cold solvent. An exotherm will be observed.
-
Once the temperature has re-stabilized at 0-5 °C, begin the slow, dropwise addition of 3-Chloropropionyl chloride via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The formation of the acylium ion complex is exothermic and controlling this addition rate is critical to prevent runaway reactions.
-
-
Thiophene Addition and Reaction:
-
After the complete addition of the acyl chloride, continue stirring the mixture at 0-5 °C for 30 minutes.
-
Begin the slow, dropwise addition of Thiophene. The reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 5-10 °C. Rushing this step can lead to undesirable side reactions, including di-acylation or polymerization.
-
Once the thiophene addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots and analyzing via GC or TLC (e.g., mobile phase: 9:1 Hexane/Ethyl Acetate) until the consumption of thiophene is complete.
-
CRITICAL STEP (QUENCHING): Prepare a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid. With vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice/acid mixture. This process is extremely exothermic and will release large volumes of HCl gas. Ensure adequate cooling and ventilation/scrubbing capacity.
-
-
Work-up and Isolation:
-
After the quench is complete, transfer the biphasic mixture to a separatory funnel.
-
Separate the layers and retain the organic (DCM) layer.
-
Extract the aqueous layer with a fresh portion of DCM.
-
Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
-
Purification:
-
For many applications, the crude product may be of sufficient purity.
-
If higher purity is required, the product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/isopropanol). Under optimized conditions, yields of 80-90% can be achieved.[3]
-
Caption: A streamlined workflow for the large-scale synthesis of this compound.
Process Safety and Hazard Management
The large-scale execution of this synthesis demands a rigorous approach to safety. The combination of highly reactive, corrosive, and flammable materials presents significant hazards.
-
3-Chloropropionyl chloride: This reagent is extremely hazardous. It is corrosive, causes severe skin burns and eye damage, and can be fatal if inhaled.[9][10][11] It reacts violently with water, releasing HCl gas. All transfers should be conducted in a closed system or a well-ventilated fume hood.[8][9]
-
Aluminum Chloride (Anhydrous): Reacts violently and exothermically with water and moisture, liberating large quantities of corrosive HCl gas. It must be handled under strictly anhydrous conditions.
-
HCl Gas Evolution: The reaction itself and the quenching step produce significant amounts of HCl gas. The reactor must be vented through an efficient caustic scrubber to prevent release into the atmosphere.
-
Thermal Hazards: All addition steps are exothermic. A robust and reliable reactor cooling system is essential to maintain temperature control and prevent a runaway reaction. An emergency quenching plan should be in place.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[11] Respiratory protection may be required depending on the engineering controls in place.[10]
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following analytical methods are recommended:
-
¹H NMR: Expect characteristic signals for the thiophene ring protons (typically in the δ 7-8 ppm region) and the two methylene groups of the propyl chain (triplets, δ 3-4 ppm region).
-
¹³C NMR: Confirmation of the carbonyl carbon (~δ 182 ppm) and the carbons of the thiophene ring and alkyl chain.
-
GC-MS: Provides confirmation of the molecular weight (m/z 174/176 due to chlorine isotopes) and purity profile.[1]
-
FT-IR: Shows a strong characteristic absorption for the ketone carbonyl group (C=O) around 1650 cm⁻¹.
Conclusion
The large-scale synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient process. Success hinges on a deep understanding of the reaction mechanism, meticulous control over reaction parameters—especially temperature—and an unwavering commitment to process safety. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can reliably produce this vital chemical intermediate, paving the way for the discovery and manufacture of new therapeutic agents.
References
- Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. Available at: [Link]
-
ResearchGate. (PDF) 3-Chloropropiophenone. Available at: [Link]
- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Google Patents. US2492629A - Acylation of thiophene.
-
Rana, A., Siddiqui, N., & Khan, S. A. (2019). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 13(1), 1-14. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
- Google Patents. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol.
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
- Google Patents. US2450658A - Production of thiophene.
-
SciSpace. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Available at: [Link]
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
ResearchGate. (2025, August 5). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Available at: [Link]
-
Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Available at: [Link]
-
VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available at: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
Sources
- 1. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.be [fishersci.be]
- 10. lobachemie.com [lobachemie.com]
- 11. vandemark.com [vandemark.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in 3-Chloro-1-(thiophen-2-yl)propan-1-one synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to help you identify and minimize side reactions, thereby optimizing your yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1][2]. While this method is direct and efficient, the electron-rich nature of the thiophene ring and the bifunctional nature of the acylating agent present several challenges that can lead to side reactions and impurities[3]. This guide will address these issues in a practical, question-and-answer format.
The core reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst generates a highly reactive acylium ion from 3-chloropropionyl chloride. Thiophene then attacks this electrophile, preferentially at the C2 position due to the superior resonance stabilization of the resulting carbocation intermediate (Wheland intermediate) compared to attack at the C3 position[4][5][6].
Caption: Core mechanism of Friedel-Crafts acylation for product synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each question represents a common challenge, followed by an expert analysis of the cause and actionable solutions.
Question 1: My reaction yield is very low, or the reaction did not proceed at all. What are the likely causes?
Answer: A low or non-existent yield in a Friedel-Crafts acylation typically points to issues with the reagents or reaction conditions. Let's break down the most common culprits:
-
Deactivated Catalyst: Aluminum chloride is extremely hygroscopic. Any moisture in your solvent, glassware, or reagents will hydrolyze AlCl₃, rendering it inactive. The reaction requires a strong, anhydrous Lewis acid to generate the acylium ion electrophile[1].
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored one from a desiccator. Solvents, such as dichloromethane (CH₂Cl₂), should be freshly distilled from a suitable drying agent (e.g., CaH₂).
-
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst[7]. Therefore, slightly more than one molar equivalent of AlCl₃ is required per mole of acylating agent to drive the reaction to completion.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the 3-chloropropionyl chloride. This ensures enough free catalyst is available to activate the acyl chloride.
-
-
Improper Reaction Temperature: While Friedel-Crafts reactions often require heating, the high reactivity of thiophene means that excessively high temperatures can promote polymerization and other side reactions[8]. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: The reaction is typically performed by adding the acyl chloride to the thiophene-AlCl₃ mixture at a low temperature (0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating (e.g., 40-50 °C) to ensure completion[1]. Monitor the reaction progress by TLC.
-
Question 2: My final product is a dark, tarry substance, and I can't isolate the desired ketone. What happened?
Answer: The formation of a dark, polymeric tar is a classic sign of uncontrolled side reactions, a common issue when working with electron-rich heterocycles like thiophene[3].
-
Causality - Ring Polymerization: Thiophene is susceptible to acid-catalyzed polymerization[3]. Strong Lewis acids like AlCl₃ can initiate this process, especially at elevated temperatures or high concentrations. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction.
-
Solution: Maintain strict temperature control. Add reagents slowly, especially the AlCl₃ to the thiophene/solvent mixture, at a reduced temperature (0 °C). Ensure efficient stirring to dissipate heat. Using a milder Lewis acid (e.g., SnCl₄, ZnCl₂) can sometimes mitigate this, though reaction times may be longer.
-
-
Causality - Reagent Degradation: 3-chloropropionyl chloride can be unstable. If old or improperly stored, it may have partially decomposed, contributing to the formation of side products and charring.
-
Solution: Use freshly distilled or a new bottle of 3-chloropropionyl chloride for best results.
-
Question 3: My NMR analysis shows an unexpected impurity with alkene signals (vinylic protons). What is this impurity and how can I prevent it?
Answer: This is a very common issue. The impurity is almost certainly 1-(thiophen-2-yl)prop-2-en-1-one , the product of an elimination reaction.
-
Causality - E1cB or E2 Elimination: The product, this compound, has a proton on the carbon alpha to the carbonyl group that is acidic. The presence of a base during workup or even prolonged heating can induce the elimination of HCl to form the conjugated α,β-unsaturated ketone[9].
-
Prevention during Reaction/Workup: Avoid excessive heating or prolonged reaction times once the product has formed. During the workup, quench the reaction mixture by pouring it carefully onto crushed ice and dilute acid (e.g., HCl). This neutralizes any basic species and hydrolyzes the aluminum complexes without creating a basic environment. Avoid using basic solutions (like sodium bicarbonate) for neutralization until all the AlCl₃ has been thoroughly quenched and partitioned into the aqueous layer.
-
Purification: If the elimination product does form, it can often be separated from the desired product by flash column chromatography, as its polarity will be different.
-
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buy this compound | 40570-64-7 [smolecule.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis routes of this compound [benchchem.com]
Strategies to improve the reaction yield of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Technical Support Center: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Friedel-Crafts acylation of thiophene. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your reaction yield and purity.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format. We diagnose potential causes and provide validated, step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of the desired this compound. What went wrong?
Answer: A low or negligible yield is one of the most common issues in this synthesis, often pointing to problems with the reagents or reaction conditions. The primary synthetic route, a Friedel-Crafts acylation, is highly sensitive to several factors.[1]
Potential Causes & Solutions:
-
Deactivated Lewis Acid Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. A deactivated catalyst cannot generate the necessary acylium ion electrophile, halting the reaction.[2]
-
Solution:
-
Ensure your AlCl₃ is a fresh, unopened bottle or has been stored under strictly anhydrous conditions. It should be a fine, white to pale-yellow powder. Clumpy or grey AlCl₃ is likely hydrated and should be discarded.
-
Dry your solvent (e.g., dichloromethane, carbon disulfide) over a suitable drying agent like calcium hydride (CaH₂) and distill it immediately before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Insufficient Catalyst Stoichiometry: The ketone group in the product, this compound, is a Lewis base. It forms a stable complex with the AlCl₃ catalyst.[3] This complexation effectively removes the catalyst from the reaction cycle. If a catalytic amount is used, the reaction will stop once the product concentration becomes significant.
-
Poor Reagent Quality: The purity of thiophene and 3-chloropropionyl chloride is critical.
-
Solution:
-
Use freshly distilled thiophene. Thiophene can undergo oxidation or polymerization on storage.
-
Verify the purity of 3-chloropropionyl chloride. It can hydrolyze to 3-chloropropionic acid, which is unreactive under these conditions. An IR spectrum should show a sharp carbonyl peak around 1780-1815 cm⁻¹ for the acyl chloride.
-
-
Issue 2: Formation of a Dark, Tarry, or Polymerized Reaction Mixture
Question: My reaction mixture turned dark brown or black, and I isolated a significant amount of an insoluble, tar-like substance instead of my product. Why did this happen?
Answer: Tar formation is a classic sign of side reactions, particularly the acid-catalyzed polymerization of thiophene. The thiophene ring, while aromatic, is susceptible to degradation and polymerization under harsh acidic conditions, an issue often exacerbated by poor temperature control.[4]
Potential Causes & Solutions:
-
Excessive Reaction Temperature: Friedel-Crafts acylations are exothermic. An uncontrolled temperature increase can accelerate the rate of thiophene polymerization faster than the rate of acylation.
-
Solution: Maintain strict temperature control throughout the reaction. The addition of the acyl chloride to the thiophene/AlCl₃ mixture should be done slowly and at a low temperature, typically between 0°C and 10°C, using an ice bath.[2] Allow the reaction to warm to room temperature slowly only after the addition is complete.
-
-
Localized Hotspots: Adding reagents too quickly can create localized areas of high temperature and catalyst concentration, initiating polymerization.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture. Add the limiting reagent dropwise via an addition funnel to allow for effective heat dissipation.
-
-
Incorrect Order of Addition: The order in which reagents are mixed is crucial.
-
Solution: The standard and most reliable method is to add the 3-chloropropionyl chloride to a pre-cooled, well-stirred suspension of AlCl₃ and thiophene in the anhydrous solvent. Adding AlCl₃ directly to a mixture of thiophene and the acyl chloride can lead to uncontrolled side reactions.[4]
-
Issue 3: Product is Contaminated with the 3-substituted Isomer
Question: My NMR analysis shows a minor isomer along with my desired 2-substituted product. How can I improve the regioselectivity?
Answer: The Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position. This is because the carbocation intermediate formed during electrophilic attack at the C2 position is significantly more stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[5] Therefore, the formation of the 3-substituted isomer is typically very low.
Potential Causes & Solutions:
-
High Reaction Temperature: While the electronic preference for the 2-position is strong, higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored 3-position attack, leading to a slight decrease in selectivity.
-
Solution: As with preventing polymerization, maintain a low reaction temperature (0-10°C) during the addition phase. This favors the kinetically and thermodynamically preferred 2-acylation pathway.
-
-
Alternative Catalyst Systems: While less common, certain solid acid catalysts or different Lewis acids might exhibit slightly different regioselectivity profiles depending on their steric bulk and acid strength.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid catalyst for this reaction?
While aluminum chloride (AlCl₃) is the most commonly used and effective catalyst for this transformation, other options exist.[2][4] The choice depends on factors like desired reactivity, cost, and handling requirements.
| Catalyst | Typical Molar Ratio (vs. Acyl Chloride) | Advantages | Disadvantages & Considerations |
| AlCl₃ | 1.0 - 1.2 | High reactivity, cost-effective. | Extremely moisture-sensitive, requires stoichiometric amounts due to product complexation.[2][3] |
| SnCl₄ | 1.0 - 1.2 | Milder than AlCl₃, can sometimes reduce side reactions. | Less reactive than AlCl₃, may require longer reaction times or higher temperatures.[4] |
| Zeolites (e.g., Hβ) | Catalytic | Reusable, environmentally benign, easy to separate. | Often require higher temperatures; activity can be lower than traditional Lewis acids.[7] |
| Yb(OTf)₃ | Catalytic (0.05 - 0.1) | Water-tolerant, can be used in catalytic amounts and recycled. | Higher cost.[8] |
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in a Friedel-Crafts reaction. An ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants. For this specific synthesis, chlorinated solvents or carbon disulfide are preferred.
-
Dichloromethane (DCM): A common choice as it is a good solvent for the reactants and the intermediate complexes, and is relatively inert.[6]
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions. The AlCl₃-product complex may have lower solubility in CS₂, which can sometimes help in driving the reaction forward or simplifying work-up, but can also complicate stirring.[9]
-
Nitrobenzene: Sometimes used for less reactive aromatics because its polar nature can help dissolve the reaction complexes. However, it is generally not recommended for a reactive heterocycle like thiophene as it can lead to more side products and is difficult to remove.
Q3: Can I use 3-chloropropionic anhydride instead of 3-chloropropionyl chloride?
Yes, acid anhydrides are also viable acylating agents in Friedel-Crafts reactions.[4] However, there is a key difference in stoichiometry. When using an anhydride, at least two equivalents of AlCl₃ are required. One equivalent coordinates with the anhydride to generate the acylium ion, and the second equivalent coordinates with the resulting carboxylate byproduct. While effective, acyl chlorides are generally more reactive and atom-economical for this synthesis.[3][8]
Visualized Workflows and Mechanisms
To provide a clearer understanding of the process and logic, we have included the following diagrams.
Experimental Workflow for Synthesis
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Buy this compound | 40570-64-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming challenges in the purification of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Welcome to the technical support center for the purification of 3-Chloro-1-(thiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is an organic compound with the molecular formula C7H7ClOS.[1][2] It serves as a versatile precursor in the synthesis of various pharmaceuticals, most notably as a key intermediate for antidepressants like Duloxetine.[3] The purity of this compound is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.
Q2: What is the primary method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][4][5] This reaction demonstrates high regioselectivity for the 2-position of the thiophene ring due to the enhanced resonance stabilization of the reaction intermediate.[4][6]
Q3: What are the typical impurities I might encounter during purification?
Common impurities can include:
-
Unreacted starting materials: Thiophene and 3-chloropropionyl chloride.
-
Side-products from the Friedel-Crafts reaction: Di-acylated thiophene or polymeric/resinous materials, especially if the reaction temperature is not well-controlled.[7]
-
Elimination product: 1-(thiophen-2-yl)prop-2-en-1-one can form if the product is exposed to basic conditions.[8]
-
Hydrolysis product: 3-Hydroxy-1-(thiophen-2-yl)propan-1-one may form if the compound is exposed to water for extended periods, particularly under basic conditions.[1]
-
Reduction product: 3-chloro-1-(thiophen-2-yl)propan-1-ol can be a byproduct if reducing agents are present or carry over from a previous step.[5]
Q4: What are the initial signs of a successful or challenging purification?
A successful purification will typically yield a solid product with a consistent melting point and clean analytical data (e.g., a single spot on a TLC plate, sharp peaks in an NMR spectrum). Challenges in purification often manifest as an oily or waxy product that is difficult to solidify, multiple spots on a TLC plate, or a broad melting point range, all of which indicate the presence of impurities.
Q5: What are the key safety considerations when handling this compound?
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield of Crude Product After Workup
-
Possible Cause 1: Incomplete Reaction. The Friedel-Crafts acylation may not have gone to completion.
-
Solution: Ensure that the Lewis acid catalyst (e.g., AlCl₃) is of high quality and anhydrous, as moisture can deactivate it.[4] A stoichiometric amount of the catalyst is often required because both the starting material and the product can form complexes with it.[9] Consider optimizing the reaction time and temperature.
-
-
Possible Cause 2: Polymerization/Resinification of Thiophene. Thiophene is sensitive and can polymerize in the presence of strong acids, especially at elevated temperatures.[7]
-
Possible Cause 3: Loss During Aqueous Workup. The product may have some solubility in the aqueous phase, or emulsions may have formed during extraction.
-
Solution: Ensure the pH of the aqueous layer is appropriate (acidic to neutral) to prevent hydrolysis. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.[1] A brine wash can help to break up emulsions.
-
Problem 2: Oily or Waxy Product That Fails to Crystallize
-
Possible Cause 1: Residual Solvent. Even small amounts of solvent can prevent crystallization.
-
Solution: Dry the crude product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of product decomposition.
-
-
Possible Cause 2: Presence of Impurities. Impurities can act as a eutectic mixture, lowering the melting point and preventing solidification.
-
Solution: Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If successful, purify the bulk material using this method. Alternatively, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
-
Problem 3: Multiple Spots on TLC After Initial Purification Attempts
-
Possible Cause 1: Co-eluting Impurities. The chosen solvent system for recrystallization or initial chromatography may not be effective at separating all components.
-
Solution: Develop a new TLC solvent system to achieve better separation of the spots. A combination of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[10] Once a suitable solvent system is identified, perform column chromatography.
-
-
Possible Cause 2: On-column or In-situ Decomposition. The product may be unstable on silica gel or in the presence of certain solvents.
-
Solution: If you suspect decomposition on silica, consider using a less acidic adsorbent like neutral alumina for chromatography. Alternatively, if the product is acid-sensitive, you can add a small amount of a non-nucleophilic base like triethylamine (1-2%) to the chromatography solvent.[10]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a standard technique for purifying milligram to gram quantities of organic compounds.[11][12]
-
Preparation of the Column:
-
Select a column of appropriate size (a general rule of thumb is to use about 40 g of silica gel per 1 g of crude material).[11]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate (95:5 to 90:10) | Eluting non-polar impurities. |
| Medium | Hexane / Ethyl Acetate (80:20 to 70:30) | Eluting the desired product. |
| High | Dichloromethane / Methanol (98:2 to 95:5) | For more polar impurities or if the product is more polar.[10] |
Visualization of Workflows
Purification Troubleshooting Workflow
This diagram outlines a decision-making process for purifying this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Key Reactions in Synthesis and Purification
This diagram shows the main synthetic reaction and potential side reactions.
Caption: The Friedel-Crafts acylation synthesis and common side reactions.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. Retrieved from [Link]
- Google Patents. (2019). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Seventh Sense Research Group. Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Retrieved from [Link]
- Google Patents. (2007). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
-
SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved from [Link]
- Google Patents. (1947). US2432991A - Acylation of thiophene.
-
SciELO. (2014). enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2017). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
Columbia University. Column chromatography. Retrieved from [Link]
-
Czech Journal of Food Sciences. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
Sources
- 1. Buy this compound | 40570-64-7 [smolecule.com]
- 2. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Chromatography [chem.rochester.edu]
- 11. scispace.com [scispace.com]
- 12. columbia.edu [columbia.edu]
Best practices for the long-term storage and stability of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Welcome to the comprehensive technical support guide for 3-Chloro-1-(thiophen-2-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile chemical intermediate. Here, we will delve into the best practices for storage and handling, troubleshoot common experimental issues, and provide a deeper understanding of the molecule's chemical behavior, grounded in scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be dry, well-ventilated, and protected from light.
Q2: Why is a refrigerated and inert atmosphere recommended?
A2: The molecule's stability is influenced by its α-chloroketone functional group. Refrigeration slows down potential degradation reactions, such as hydrolysis and elimination. An inert atmosphere is crucial to prevent moisture from the air initiating hydrolysis of the chloro group to a hydroxyl group, which is a common degradation pathway.
Q3: What materials are incompatible with this compound?
A3: This compound should not be stored with or exposed to strong oxidizing agents and strong bases . Strong bases can catalyze both hydrolysis and the elimination of HCl, leading to the formation of impurities.
Q4: What is the expected shelf-life of this compound under ideal conditions?
A4: While a specific shelf-life can vary by supplier and purity, when stored under the recommended conditions (refrigerated, dry, inert atmosphere, and protected from light), the compound is expected to remain stable for an extended period. It is always best practice to re-analyze the purity of the compound if it has been in storage for a prolonged time, especially before use in a critical synthesis.
Q5: Are there any visual cues that indicate the degradation of the compound?
A5: Pure this compound is typically a solid. The appearance of a yellowish oil or discoloration of the solid can be an indicator of degradation, potentially due to the formation of unsaturated ketone byproducts from elimination reactions.[1]
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-solving framework for issues that may arise during the use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low reaction yield or incomplete conversion | Degradation of the starting material. | 1. Verify Purity: Before starting your reaction, assess the purity of the this compound using an appropriate analytical method such as ¹H NMR or HPLC. Look for signals corresponding to the alcohol (hydrolysis product) or the α,β-unsaturated ketone (elimination product).2. Handling Technique: Ensure that the compound is handled quickly and under anhydrous conditions, especially when weighing and transferring. Brief exposure to atmospheric moisture can be sufficient to initiate degradation on the surface of the material.3. Solvent Quality: Use anhydrous solvents for your reaction. The presence of water in the reaction solvent can lead to hydrolysis of the starting material. |
| Appearance of unexpected spots on TLC | Formation of degradation products. | 1. Co-spotting: On a TLC plate, spot your reaction mixture alongside the starting material. If you observe new, more polar spots, it could indicate the formation of the hydrolysis product (3-hydroxy-1-(thiophen-2-yl)propan-1-one). Less polar spots might suggest the elimination product (1-(thiophen-2-yl)prop-2-en-1-one).2. Visualization: Use multiple visualization techniques. The thiophene ring allows for visualization under UV light.[2] Staining with a p-anisaldehyde solution can help visualize different functional groups that may have formed.[3] |
| Reaction mixture turns yellow or brown | Formation of conjugated systems or polymeric byproducts. | 1. Temperature Control: Ensure your reaction is conducted at the recommended temperature. Elevated temperatures can accelerate the elimination of HCl, leading to the formation of a conjugated α,β-unsaturated ketone, which is often colored.[1] 2. Base Scavenging: If your reaction is sensitive to acidic conditions, consider the use of a non-nucleophilic base to scavenge any HCl that may be liberated during the reaction, preventing further acid-catalyzed side reactions. |
| Inconsistent reaction outcomes | Inconsistent quality of the starting material. | 1. Batch-to-Batch Variation: If you are using different batches of the compound, it is crucial to verify the purity of each batch before use. Do not assume identical purity between batches.2. Storage History: Review the storage history of the material. Has it been stored properly? Has the container been opened multiple times, potentially exposing it to moisture and air? If in doubt, use a fresh, unopened container of the compound. |
III. Understanding the Stability of this compound
The stability of this compound is primarily dictated by the reactivity of the α-chloroketone moiety. The thiophene ring itself is a stable aromatic system.
Key Degradation Pathways
-
Base-Catalyzed Elimination: In the presence of a base, an E2 elimination reaction can occur, leading to the formation of 1-(thiophen-2-yl)prop-2-en-1-one and HCl. This is often a rapid degradation pathway.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the nucleophilic substitution of the chloride with a hydroxyl group, forming 3-hydroxy-1-(thiophen-2-yl)propan-1-one.
-
Photodegradation: Thiophene and its derivatives can absorb UV radiation, which may lead to photochemical reactions.[2] While the thiophene ring has some inherent stability, prolonged exposure to light should be avoided to prevent potential degradation.[4]
The following diagram illustrates the primary degradation pathways:
IV. Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the steps to assess the purity of this compound and check for common degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.
-
Vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks for Pure Compound: Look for the characteristic signals of the thiophene protons and the two methylene groups of the propanone chain.
-
Signs of Elimination Product: The presence of vinylic protons (typically in the 5.8-6.5 ppm region) would indicate the formation of 1-(thiophen-2-yl)prop-2-en-1-one.[1]
-
Signs of Hydrolysis Product: A shift in the signals for the methylene group adjacent to the former chloro group and the appearance of a broad singlet for the hydroxyl proton are indicative of the hydrolysis product.
-
Protocol 2: A General Reaction Setup to Minimize Degradation
This protocol provides a general workflow for using this compound in a reaction, emphasizing techniques to maintain its stability.
Materials:
-
This compound
-
Anhydrous reaction solvent
-
Reaction flask, condenser, and other necessary glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Under a positive pressure of the inert gas, add the anhydrous solvent to the reaction flask via a syringe.
-
Quickly weigh the required amount of this compound and add it to the reaction flask. Minimize the time the solid is exposed to the atmosphere.
-
If your reaction is sensitive to acid, add a non-nucleophilic base at this stage.
-
Proceed with the addition of other reagents as per your specific reaction protocol.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
Monitor the reaction progress using TLC or another suitable analytical technique.
The following diagram illustrates the recommended experimental workflow:
V. Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of thermal degradation and potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |
| Light | Protect from light | To avoid potential photodegradation of the thiophene ring.[2][4] |
| Incompatibilities | Strong bases, strong oxidizing agents | To prevent base-catalyzed elimination/hydrolysis and oxidation reactions. |
By adhering to these best practices and utilizing the troubleshooting guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
VI. References
-
Pendiukh, V. V., et al. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.
-
ResearchGate. (2025). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]
-
PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Elimination Reactions. Retrieved from [Link]
-
PubMed. (2007). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. Retrieved from [Link]
-
YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]
-
PubMed. (1984). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
Wiley. (n.d.). The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines. Retrieved from [Link]
Sources
Technical Support Center: Preventing Polysubstitution in the Acylation of Thiophene
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the versatile thiophene scaffold in their synthetic endeavors. One of the most common and powerful methods for functionalizing this heterocycle is Friedel-Crafts acylation. However, the high reactivity of the thiophene ring often leads to a critical challenge: polysubstitution.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high selectivity for mono-acylated thiophene products, thereby optimizing your synthetic routes and improving overall yield and purity.
Troubleshooting Guide: Optimizing for Mono-acylation
This section addresses the most common issues encountered during the acylation of thiophene and provides scientifically-grounded solutions.
Problem: My Friedel-Crafts acylation of thiophene is producing a significant amount of the 2,5-diacyl-thiophene byproduct. How can I improve the selectivity for the desired 2-acyl-thiophene?
Root Cause Analysis:
Thiophene is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic aromatic substitution. Unlike benzene, where the introduction of a deactivating acyl group effectively shuts down further reactions, the 2-acyl-thiophene product can still be susceptible to a second acylation, particularly under harsh conditions.[1][2] This is because the deactivating effect of the acyl group is not always sufficient to overcome the inherent high nucleophilicity of the thiophene ring.
Solutions & Methodologies:
-
Solution 1A: Strategic Selection and Stoichiometry of the Lewis Acid Catalyst
-
Expertise & Experience: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the acylium ion electrophile but can also promote polysubstitution due to their high activity.[3][4] The key is to use a catalyst that is active enough to drive the reaction forward but not so reactive that it forces a second acylation.
-
Recommendation:
-
Switch to a Milder Lewis Acid: Consider using catalysts such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like Hβ zeolite.[3][5] These catalysts are less aggressive and can significantly improve selectivity for the mono-acylated product.
-
Control Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the resulting ketone product.[2] This complexation deactivates the product towards further acylation. It is crucial to use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent to ensure this protective complexation occurs.[2] However, a large excess of the catalyst should be avoided as it can increase the rate of the undesired second acylation.
-
-
-
Solution 1B: Judicious Choice of the Acylating Agent
-
Expertise & Experience: The reactivity of the acylating agent plays a direct role in the reaction's selectivity. Acyl chlorides are generally more reactive than acid anhydrides.
-
Recommendation: If you are using an acyl chloride and observing polysubstitution, switching to the corresponding acid anhydride (e.g., acetic anhydride instead of acetyl chloride) can temper the reactivity and favor mono-substitution.[2] Studies have shown high yields of 2-acetylthiophene using acetic anhydride with catalysts like Hβ zeolite or orthophosphoric acid.[5]
-
-
Solution 1C: The Critical Role of Temperature Control
-
Expertise & Experience: Friedel-Crafts reactions are highly sensitive to temperature. Higher temperatures increase reaction rates but often at the cost of selectivity.[5][6]
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy.[2] Lower temperatures favor the kinetically controlled mono-acylated product and can significantly reduce the formation of di-acylated byproducts.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Why is thiophene so prone to polysubstitution in Friedel-Crafts acylation compared to benzene?
A: The primary reason lies in the differing electronic properties of the two aromatic systems. Thiophene is an electron-rich heterocycle, making it significantly more nucleophilic and reactive than benzene in electrophilic aromatic substitution reactions. While the acyl group introduced during the first acylation is deactivating, this deactivation is often insufficient to fully temper the high intrinsic reactivity of the thiophene ring, allowing for a second electrophilic attack to occur, especially under forcing conditions.[1][2]
Q2: What is the regioselectivity of the first acylation of thiophene, and how does it influence the second substitution?
A: The initial acylation of unsubstituted thiophene shows a very high regioselectivity for the C2 (or α) position.[7] This is because the carbocation intermediate formed by electrophilic attack at C2 is more stable, as it can be described by three resonance structures, compared to the intermediate from C3 attack, which only has two.[7] The first acyl group at the C2 position then directs the second incoming electrophile to the other α-position (C5), leading to the 2,5-diacyl-thiophene as the primary polysubstitution product.
Q3: Can the choice of solvent affect the level of polysubstitution?
A: Yes, the solvent can play a significant role. Solvents like 1,2-dichloroethane have been shown to be effective in promoting high selectivity for mono-acetylation, in some cases leading to nearly quantitative yields of the desired product.[8] In contrast, more coordinating solvents can sometimes modulate the activity of the Lewis acid, which can influence selectivity. It is always advisable to choose a solvent that is inert under the reaction conditions and in which the reagents are soluble.
Q4: Are there alternative, non-Lewis acid-catalyzed methods for achieving mono-acylation?
A: Yes, several alternative methods have been developed. Strong protic acids, such as orthophosphoric acid, have been successfully used to catalyze the acylation of thiophene with high yields of the mono-acylated product. Furthermore, solid acid catalysts, like certain zeolites (e.g., Hβ, HZSM-5), offer a greener and often more selective alternative to traditional homogeneous Lewis acids.[5][9] These solid catalysts are also easily recoverable and reusable.[5]
Data & Protocols
Table 1: Influence of Catalyst and Conditions on Thiophene Acetylation Selectivity
| Catalyst | Acylating Agent | Temperature (°C) | Molar Ratio (Thiophene:Agent) | Mono-acylated Yield | Di-acylated Byproduct | Reference |
| AlCl₃ | Acetyl Chloride | 25-50 | 1:1.1 | Moderate to Good | Significant | [4] |
| SnCl₄ | Acetyl Chloride | 0-25 | 1:1.1 | Good to Excellent | Low | [3] |
| Hβ Zeolite | Acetic Anhydride | 60 | 1:3 | 98.6% | Minimal | [5] |
| C25 Zeolite | Acetic Anhydride | 80 | 1:2 | 96.3% | Minimal | [9] |
| Ortho-phosphoric Acid | Acetic Anhydride | 90-100 | 1:3 | 94% | Low |
Note: Yields are highly dependent on specific reaction times, concentrations, and workup procedures.
Visualizing the Reaction Pathways and Workflow
Diagram 1: Thiophene Acylation Pathways
Caption: Desired mono-acylation vs. undesired di-acylation of thiophene.
Diagram 2: Workflow for Optimizing Mono-acylation Selectivity
Caption: A systematic workflow for troubleshooting polysubstitution.
Validated Protocol: Selective Mono-acetylation of Thiophene
This protocol is adapted from methodologies that have demonstrated high selectivity using solid acid catalysts.[5]
Objective: To synthesize 2-acetylthiophene with minimal formation of 2,5-diacetylthiophene.
Materials:
-
Thiophene (99.9%)
-
Acetic Anhydride (99.9%)
-
Hβ Zeolite (solid acid catalyst)
-
Anhydrous Toluene (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add thiophene (e.g., 0.1 mol), acetic anhydride (0.3 mol), and Hβ zeolite catalyst (e.g., 5-10% by weight of thiophene). Add anhydrous toluene as a solvent (e.g., 100 mL).
-
Reaction: Heat the reaction mixture to 60°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed with a small amount of toluene, dried, and stored for regeneration and reuse.
-
Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude 2-acetylthiophene can be purified by vacuum distillation to yield the final product with high purity.
Self-Validation: The success of this protocol is validated by the high conversion of thiophene (>98%) and the high yield of the desired 2-acetylthiophene product (>98%), with minimal detectable polysubstituted byproducts as confirmed by GC-MS analysis.[5]
References
-
Title: Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts Source: TSI Journals URL: [Link]
- Title: Acylation of thiophene - US2492629A Source: Google Patents URL
-
Title: Regioselectivity in Friedel–Crafts acylation of thiophene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 Source: ResearchGate URL: [Link]
-
Title: Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction Source: YouTube URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
- Title: Acylation of thiophene - US2432991A Source: Google Patents URL
-
Title: A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction Source: ACS Publications URL: [Link]
-
Title: A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives Source: PubMed Central URL: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloro-1-(thiophen-2-yl)propan-1-one Degradation Pathway Analysis
Welcome to the technical support center for 3-Chloro-1-(thiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows involving this compound. Here, we will explore its degradation pathways under various stress conditions, offering field-proven insights to ensure the integrity and accuracy of your research.
Introduction
This compound is a versatile intermediate in organic synthesis, notable for its role in the manufacturing of key pharmaceuticals. Its structure, featuring a thiophene ring, a ketone, and an alkyl chloride, presents multiple reactive sites. Understanding its stability and degradation is paramount for process development, formulation, and ensuring the safety and efficacy of final products. This guide provides a comprehensive overview of its degradation under hydrolytic, oxidative, photolytic, and thermal stress, along with practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the handling and analysis of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways include:
-
Base-Catalyzed Elimination: In the presence of a base, the molecule readily undergoes elimination of HCl to form the unsaturated ketone, 1-(thiophen-2-yl)prop-2-en-1-one.[1]
-
Hydrolysis: Under basic conditions, the chloro group can be substituted by a hydroxyl group to yield 3-hydroxy-1-(thiophen-2-yl)propan-1-one.[2] Acid-catalyzed hydrolysis may also occur, though potentially at a slower rate.
-
Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide or sulfone.[2] Common oxidizing agents like hydrogen peroxide can initiate this degradation.[2]
-
Reduction: The ketone functional group can be reduced to a secondary alcohol, forming (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol or its enantiomer.[3][4]
-
Photodegradation: As a ketone-containing compound, it may be susceptible to photolytic cleavage, such as Norrish type reactions, upon exposure to UV light.[5]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially through dehydrochlorination or other fragmentation pathways.[6][7]
Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my sample in a basic buffer. What could it be?
A2: The most likely candidate for the new peak is 1-(thiophen-2-yl)prop-2-en-1-one, the product of base-catalyzed elimination.[1] Another possibility is 3-hydroxy-1-(thiophen-2-yl)propan-1-one, resulting from hydrolysis.[2] To confirm the identity, you can use LC-MS to determine the molecular weight of the new peak or synthesize the suspected compounds as standards for comparison.
Q3: My sample of this compound has developed a slight yellow color over time. Is it still usable?
A3: The development of a yellow color could indicate the formation of degradation products, particularly unsaturated compounds like 1-(thiophen-2-yl)prop-2-en-1-one, which is described as a yellow oil.[1] It is crucial to re-analyze the sample using a validated stability-indicating method to determine the purity and identify any degradants before use. The presence of impurities could significantly impact the outcome of your experiments.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and heat.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions, based on its chemical structure and reactivity of related compounds.
Caption: Predicted degradation pathways of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: I am analyzing this compound and its degradation products using reverse-phase HPLC, but I'm observing significant peak tailing for the parent compound. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can arise from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions: The thiophene moiety can have secondary interactions with residual silanol groups on the silica-based C18 column.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol activity.
-
Add a Competitive Amine: In some cases, adding a small amount of a competitive amine like triethylamine (TEA) to the mobile phase can block the active silanol sites. However, be mindful that this can affect column longevity and is not always compatible with mass spectrometry.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume or Concentration: Prepare a more dilute sample or reduce the injection volume and re-run the analysis. If the peak shape improves, you were likely overloading the column.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove any contaminants.
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample.
-
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
Question: I am running a gradient HPLC method to separate potential degradation products, and I see "ghost peaks" in my blank injections. What is their origin and how can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram, even when injecting a blank solvent. Their presence can interfere with the quantification of low-level impurities.
-
Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can be eluted in a subsequent run.
-
Solution:
-
Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., a mixture of acetonitrile and water).
-
Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean.
-
-
-
Contaminated Mobile Phase or System: Impurities in your solvents or leaching from system components can accumulate on the column and elute during the gradient.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Filter Mobile Phases: Filter your mobile phases through a 0.45 µm filter to remove any particulate matter.
-
Clean Solvent Bottles and Lines: Regularly clean your solvent reservoirs and inlet lines to prevent microbial growth or accumulation of contaminants.
-
-
-
Degradation in the Autosampler: If the sample is unstable in the autosampler vial, degradation products can form over time and appear as extra peaks.
-
Solution:
-
Control Autosampler Temperature: If your compound is thermally labile, use a cooled autosampler to minimize degradation.
-
Limit Sample Residence Time: Prepare fresh samples and minimize the time they spend in the autosampler before injection.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 2 hours.
-
At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound in a suitable solvent and incubate at 60°C for 48 hours.
-
At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After a defined period, analyze the samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
A thorough understanding of the degradation pathways of this compound is critical for its effective use in research and development. This guide provides a foundational framework for investigating its stability and troubleshooting common analytical challenges. By applying the principles and protocols outlined here, researchers can ensure the quality and reliability of their data, leading to more robust and reproducible scientific outcomes.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Library of Medicine. Available at: [Link]
-
MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]
-
National Institutes of Health. (2024, January 29). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Available at: [Link]
-
SciELO. enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Available at: [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
ResearchGate. Development and validation of stability indicating HPLC method: A review. Available at: [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
PubMed. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances. Available at: [Link]
-
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]
-
IJPPS. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available at: [Link]
-
MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Available at: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Waters. Stability-Indicating HPLC Method Development. Available at: [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
PLOS One. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available at: [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available at: [Link]
-
Kymanox. Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link]
-
INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available at: [Link]
-
Der Pharma Chemica. Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Available at: [Link]
-
IRIS-AperTO. Degradation of diethanolamine by Fenton's reagent combined with biological post-treatment. Available at: [Link]
-
PubMed. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Available at: [Link]
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for nucleophilic substitution on the chloropropyl chain
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical protocols for performing nucleophilic substitution reactions on chloropropyl chains. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during nucleophilic substitution on chloropropyl substrates. The format is designed to help you quickly diagnose the problem and identify a robust solution.
Q1: My reaction shows very low conversion, and I've recovered most of my starting material. What are the likely causes and solutions?
A1: Low or no conversion is a common issue that typically points to insufficient reactivity in one or more components of your system. The chloropropyl group is a primary alkyl halide, which is ideal for an SN2 reaction, but several factors can still inhibit its progress.[1] Let's break down the potential culprits.
-
Sub-optimal Leaving Group Ability: Chloride (Cl⁻) is a reasonably good leaving group, but it is significantly less reactive than bromide (Br⁻), iodide (I⁻), or sulfonate esters (e.g., tosylate, mesylate).[2] Weak bases make the best leaving groups because they are stable on their own.[3] If your reaction is sluggish, the energy barrier to displace the chloride may be too high under your current conditions.
-
Causality & Solution: To overcome this, you can employ the Finkelstein reaction . By adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide, NaI, or tetrabutylammonium iodide, TBAI) to the reaction, you generate the more reactive 3-iodopropyl intermediate in situ. Iodide is an excellent nucleophile and a superb leaving group, which dramatically accelerates the overall rate of substitution. This is often effective in solvents like acetone or acetonitrile where the resulting sodium chloride is poorly soluble, driving the equilibrium forward.[3]
-
-
Insufficient Nucleophilicity: The rate of an SN2 reaction is directly dependent on the concentration and the intrinsic reactivity (nucleophilicity) of your nucleophile.[4] If your nucleophile is weak (e.g., neutral amines, alcohols without deprotonation), the reaction will be slow.
-
Causality & Solution: Ensure your nucleophile is sufficiently activated. For alcohols or thiols, deprotonation with a non-nucleophilic base (e.g., NaH, K₂CO₃) is critical. For amines, which are neutral nucleophiles, the reaction may simply require more forcing conditions (higher temperature, longer reaction time) or a more polar solvent to proceed efficiently.[5]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for an SN2 reaction. Using a polar protic solvent (e.g., water, methanol, ethanol) can significantly slow down the reaction.
-
Causality & Solution: Polar protic solvents have acidic protons that can form a hydrogen-bonding cage around the anionic nucleophile.[6][7] This "solvation shell" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic carbon.[8] The solution is to switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can dissolve ionic reagents but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[7]
-
Troubleshooting Flowchart for Low Conversion A decision tree to diagnose and solve low-yield reactions.
Q2: My reaction is messy. I'm observing significant side products along with my desired product. What are they, and how can I minimize them?
A2: The formation of multiple products indicates that competing reaction pathways are occurring. For a chloropropyl substrate, the main culprits are elimination reactions and, for certain nucleophiles, over-reaction or intramolecular cyclization.
-
E2 Elimination: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides, or sterically hindered amines), it can abstract a proton from the carbon adjacent to the chloropropyl group (the β-carbon), leading to the formation of an alkene (allyl chloride or cyclopropane) via an E2 mechanism.[5]
-
Causality & Solution: The E2 pathway competes directly with SN2.[9] To favor substitution over elimination, use a less sterically hindered nucleophile if possible. Lowering the reaction temperature is also highly effective, as elimination reactions often have a higher activation energy than substitution. Using a more nucleophilic but less basic nucleophile (e.g., N₃⁻, I⁻, RS⁻) can also mitigate this issue.[10]
-
-
Over-alkylation of Amine Nucleophiles: Primary amines can react with the chloropropyl chain to form a secondary amine. However, this product is often more nucleophilic than the starting primary amine and can react again with another molecule of the substrate to form a tertiary amine, and subsequently a quaternary ammonium salt.[5][11]
-
Causality & Solution: This is a classic problem of reactivity. To achieve mono-alkylation, the most common strategy is to use a large excess (5-10 equivalents) of the starting amine. By Le Châtelier's principle, this ensures that the chloropropyl substrate is more likely to encounter a molecule of the primary amine than the newly formed secondary amine product. The alternative, more precise method is to use a protecting group . By protecting the amine with a group like tert-butyloxycarbonyl (Boc), performing the alkylation on a related substrate, and then deprotecting, you can achieve clean mono-substitution.[12][13][14]
-
-
Intramolecular Cyclization: If your nucleophile is part of the same molecule that contains the chloropropyl chain, or if the nucleophile itself has a reactive site, you may see intramolecular cyclization. For example, a 3-chloropropylamine can cyclize to form an azetidine ring.[15]
-
Causality & Solution: Intramolecular reactions are often kinetically favored over intermolecular ones. If this is an undesired side reaction, running the reaction under more dilute conditions can favor the intermolecular pathway. If the cyclization is the desired outcome, more concentrated conditions and a suitable base to deprotonate the nucleophile will promote the reaction.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: My nucleophile and substrate won't dissolve in the same solvent. What can I do?
-
A: This is a perfect scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from an aqueous or solid phase into the organic phase where the chloropropyl substrate resides.[16] This creates a homogeneous-like reaction environment, dramatically increasing the reaction rate.[17][18] This technique is invaluable for reactions involving salts like sodium cyanide or sodium azide with water-insoluble alkyl halides.[19][20]
-
-
Q: How does steric hindrance on the substrate affect the reaction?
-
A: The chloropropyl chain is a primary alkyl halide (R-CH₂-Cl), which is ideal for SN2 reactions because the electrophilic carbon is not sterically crowded.[21] SN2 reactions are highly sensitive to steric bulk; the reactivity order is methyl > primary > secondary.[1] Tertiary halides do not react via SN2 at all due to steric hindrance preventing the required backside attack of the nucleophile.[22] Therefore, as long as your chloropropyl chain is not attached to a very bulky group, the substrate itself should be well-suited for this reaction.
-
-
Q: What is the best way to monitor the progress of my reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot your reaction mixture alongside your starting materials on a TLC plate. As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. This allows you to determine when the reaction is complete and to check for the formation of side products.
-
Section 3: Generalized Experimental Protocol
This protocol details a representative SN2 reaction: the synthesis of N-benzyl-3-aminopropan-1-ol from 3-chloropropan-1-ol and benzylamine. This serves as a template that can be adapted for other nucleophiles.
Protocol: N-Alkylation of Benzylamine with 3-Chloro-1-propanol
Objective: To synthesize N-(3-hydroxypropyl)benzylamine via an SN2 reaction.
Materials:
-
3-Chloro-1-propanol (1.0 eq)
-
Benzylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Sodium Iodide (NaI, 0.1 eq, catalyst)
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-propanol (1.0 eq), potassium carbonate (2.0 eq), and sodium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.5 M). Begin stirring the suspension. Add benzylamine (2.5 eq) to the mixture via syringe.
-
Scientist's Note:K₂CO₃ acts as a base to neutralize the HCl formed as a byproduct, driving the reaction to completion. The excess benzylamine helps to minimize over-alkylation.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) using an oil bath. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent system) every 1-2 hours until the starting 3-chloro-1-propanol spot is consumed.
-
Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Liquid-Liquid Extraction: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Scientist's Note:The bicarbonate wash removes any remaining acidic impurities and unreacted starting material.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to obtain the pure N-(3-hydroxypropyl)benzylamine.
Experimental Workflow Diagram A visual guide to the experimental protocol.
Section 4: Data Tables for Quick Reference
Table 1: Relative Reactivity of Leaving Groups in SN2 Reactions
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Approx.) | Classification |
| I⁻ (Iodide) | HI | -10 | ~100,000 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | ~10,000 | Very Good |
| H₂O (Water) | H₃O⁺ | -1.7 | ~100 | Good |
| Cl⁻ (Chloride) | HCl | -7 | ~200 | Good |
| F⁻ (Fluoride) | HF | 3.2 | ~1 | Poor |
| HO⁻ (Hydroxide) | H₂O | 15.7 | <<1 | Very Poor |
Data compiled from established principles of nucleophilic substitution.[2][3]
Table 2: Common Solvents for Nucleophilic Substitution
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Increases Rate | Solvates cation, but leaves anion nucleophile "naked" and highly reactive.[7] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Stabilizes anion nucleophile via strong H-bonds, increasing activation energy.[6][8] |
| Non-Polar | Hexane, Toluene, Benzene | Very Slow/No Reaction | Does not dissolve ionic nucleophiles, preventing the reaction. |
References
-
Master Organic Chemistry . (2012). The SN2 Reaction Mechanism. [Link]
-
Organic Chemistry Portal . Nucleophilic Substitution (SN1, SN2). [Link]
-
The Organic Chemistry Tutor . (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. [Link]
-
Chemistry Steps . Nucleophilic Substitution Reactions Archives. [Link]
-
PubMed . (2010). The synthesis of chloropropyl-functionalized silica hybrid monolithic column. [Link]
-
Master Organic Chemistry . (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry . (2011). What Makes A Good Leaving Group?. [Link]
-
Dalal Institute . Aliphatic Nucleophilic Substitution. [Link]
-
ResearchGate . (2017). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
Chemistry LibreTexts . (2020). Reactions of Amines. [Link]
-
Quora . (2022). When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction?. [Link]
-
Chemistry LibreTexts . (2023). Nucleophilicity and Solvent Effects. [Link]
-
Chemistry LibreTexts . (2014). Factors That Affect SN2 Reactions. [Link]
-
Chemistry LibreTexts . (2024). Characteristics of the SN2 Reaction. [Link]
-
YouTube . (2020). Alkyl Halides: Solvent effects in substitution reactions. [Link]
-
St. Paul's Cathedral Mission College . NUCLEOPHILIC SUBSTITUTION REACTION... Phase Transfer Catalyst (PTC). [Link]
-
Organic Chemistry Portal . Boc-Protected Amino Groups. [Link]
-
MDPI . (2023). N-N(+) Bond-Forming Intramolecular Cyclization.... [Link]
-
University of Illinois Springfield . Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
Chemistry Steps . Boc Protecting Group for Amines. [Link]
-
Chemguide . amines as nucleophiles. [Link]
-
IJIRSET . Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Khan Academy . Sn1 and Sn2: leaving group. [Link]
-
University of Edinburgh Research Explorer . (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]
-
Chemistry LibreTexts . (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts . (2024). Characteristics of the SN2 Reaction. [Link]
-
Nature . (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]
-
Journal of the American Chemical Society . (2009). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms. [Link]
-
PTC Organics Inc. Industrial Phase-Transfer Catalysis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. mdpi.com [mdpi.com]
- 16. ijirset.com [ijirset.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. phasetransfer.com [phasetransfer.com]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Considerations for scaling up the laboratory synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
An essential precursor in pharmaceutical synthesis, particularly for drugs like Duloxetine, 3-Chloro-1-(thiophen-2-yl)propan-1-one is synthesized via a Friedel-Crafts acylation. While straightforward at the laboratory bench, scaling this synthesis presents significant challenges related to thermal management, reagent handling, and impurity control.
This technical support guide, designed for researchers and process chemists, provides a structured, question-and-answer-based approach to troubleshoot and optimize the scale-up of this critical reaction.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis is predominantly achieved through the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] The reaction's success hinges on the formation of a highly reactive acylium ion, which then performs an electrophilic aromatic substitution on the electron-rich thiophene ring.
Why does the acylation occur at the 2-position of the thiophene ring?
The regioselectivity is a direct consequence of the electronic properties of the thiophene ring. During the electrophilic attack, the intermediate carbocation (sigma complex) formed by attack at the C2 position is significantly more stable than the one formed by attack at the C3 position. This enhanced stability arises from the ability to draw three resonance structures that delocalize the positive charge, compared to only two resonance structures for C3 attack.[2][3] This lower energy pathway makes C2 acylation the overwhelmingly favored outcome.
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up process in a practical Q&A format.
Low Yield and Incomplete Conversion
Q1: My reaction has stalled, and analysis (TLC, GC) shows a significant amount of unreacted thiophene. What is the likely cause?
A1: This issue almost always points to catalyst deactivation. The primary causes are:
-
Moisture: Aluminum chloride is extremely hygroscopic and reacts violently with water.[4] Any moisture in the reagents (thiophene, 3-chloropropionyl chloride) or solvent will consume the AlCl₃, rendering it inactive. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃.[1][5] This complexation effectively removes the catalyst from the reaction. Consequently, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ relative to the 3-chloropropionyl chloride is required. For scale-up, a slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized "dead spots" where reagents are not effectively mixed, preventing the reaction from proceeding uniformly.
Q2: The yield is consistently low even with excess catalyst and dry conditions. Where else should I look?
A2: Re-examine your order of addition and temperature control.
-
Order of Addition: The standard and most reliable method is to first create a slurry of aluminum chloride in the chosen solvent (e.g., Dichloromethane - DCM), cool it to 0-5 °C, and then slowly add the 3-chloropropionyl chloride to form the acylium ion complex. Thiophene should be added last, also slowly, while maintaining the low temperature. Adding thiophene before the acyl chloride is formed can lead to complexation and polymerization of the thiophene with AlCl₃.[6][7]
-
Reaction Temperature: While the reaction needs to be initiated at a low temperature to control the initial exotherm, it may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction progress; if it stalls after the initial addition, a gradual increase in temperature may be necessary.
Impurity Profile and Side Reactions
Q3: My final product is a dark, tarry substance that is difficult to purify. What causes this resinification?
A3: Thiophene, while aromatic, is sensitive and can be prone to polymerization or degradation under harsh acidic conditions.[6][7] Tar formation is typically caused by:
-
High Reaction Temperature: "Hot spots" in the reactor due to poor mixing or an uncontrolled exotherm are a major cause. The reaction between AlCl₃ and the acyl chloride is highly exothermic.[8] Scaling up requires robust temperature control via a jacketed reactor and careful, slow addition of reagents.
-
Excessive Reaction Time: Prolonged exposure to the strong Lewis acid can degrade both the starting material and the product. The reaction should be monitored and quenched as soon as it reaches completion.
-
Catalyst Choice: While AlCl₃ is common, other milder Lewis acids like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can be considered if tarring is a persistent issue, although they may require higher temperatures or longer reaction times.[6]
Q4: I'm observing a significant di-acylated side product. How can I improve selectivity?
A4: The formation of di-acylated products occurs because the first acyl group is deactivating, making a second substitution less likely.[5] However, under forcing conditions, it can still occur. To minimize this:
-
Control Stoichiometry: Use a slight excess of thiophene (e.g., 1.1 equivalents) relative to the acylating agent. This ensures the acylium ion is more likely to encounter an unreacted thiophene molecule.
-
Maintain Low Temperature: Higher temperatures provide the activation energy needed for the less favorable second acylation. Running the reaction at the lowest practical temperature will enhance selectivity for the mono-acylated product.
Scale-Up and Process Safety
Q5: What are the primary safety concerns when scaling up this reaction?
A5: The two biggest concerns are managing the reaction exotherm and handling the quench.
-
Thermal Runaway: The reaction is highly exothermic. A failure in cooling or too rapid addition of a reagent could lead to a thermal runaway, causing the solvent to boil violently and over-pressurize the reactor. A reaction calorimetry study is highly recommended before scaling up to understand the heat flow and determine safe addition rates.[9]
-
Quench Hazard: The workup involves quenching the reaction mixture, typically by adding it to ice water or iced HCl. This process is also highly exothermic and liberates large volumes of HCl gas as the AlCl₃ complexes are hydrolyzed. The quench must be performed slowly, with vigorous stirring and in a well-ventilated area with an appropriate gas scrubbing system.
Q6: We are having trouble with clumping of the aluminum chloride during addition to the reactor. How can this be managed?
A6: This is a common physical handling issue. Instead of adding AlCl₃ as a dry powder, which can be difficult and hazardous (dust), consider adding it as a slurry in a small amount of the reaction solvent. This improves handling and allows for a more controlled addition to the main reactor. Ensure the slurry is well-agitated to prevent settling.
Section 3: Key Parameter Comparison: Lab vs. Scale-Up
Scaling this process requires adjusting several parameters to account for changes in surface-area-to-volume ratios and heat transfer dynamics.
| Parameter | Lab Scale (e.g., 100g) | Pilot Scale (e.g., 10kg) | Rationale for Change |
| Vessel | Round Bottom Flask | Jacketed Glass-Lined Reactor | A jacketed reactor is essential for precise temperature control and managing the significant heat of reaction.[9] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., Impeller, Pfaudler) | Ensures homogeneity, prevents localized hot spots, and improves heat transfer to the reactor wall. |
| Temp. Control | Ice Bath | Circulating Thermal Fluid in Reactor Jacket | Provides robust, responsive, and uniform cooling/heating across a large surface area. |
| Reagent Addition | Addition Funnel | Metering Pump | Allows for precise, slow, and controlled addition rates, which is critical for managing the exotherm. |
| Quench Method | Pouring reaction into beaker of ice | Reverse addition: slowly pumping the reaction mixture into a separate, well-agitated quench vessel containing ice/water. | Reverse addition provides better control over the quench exotherm and HCl off-gassing. |
| Inert Atmosphere | Balloon / N₂ Line | Nitrogen blanket/purge system | Crucial to prevent moisture ingress in the larger reactor volume.[1] |
Section 4: Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
-
Setup: Equip a 1 L, 3-neck round bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charge: Charge the flask with anhydrous dichloromethane (DCM, 400 mL) and anhydrous aluminum chloride (133 g, 1.0 mol).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (127 g, 1.0 mol) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Thiophene Addition: After the addition is complete, add thiophene (84 g, 1.0 mol) dropwise over 60 minutes, again maintaining a temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC until completion.
-
Quench: In a separate vessel, prepare a mixture of crushed ice (500 g) and concentrated HCl (100 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or crystallization.
Caption: General experimental workflow for the synthesis.
Section 5: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- US2432991A - Acylation of thiophene.
- US2492629A - Acylation of thiophene.
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc. [Link]
-
3-Chloro-1-(2-thienyl)-1-propanone. PubChem, National Center for Biotechnology Information. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2015). ResearchGate. [Link]
-
3-Chloropropiophenone. (2016). ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
-
Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2001). ResearchGate. [Link]
-
3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). MDPI. [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nj.gov [nj.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one: From Classical Approaches to Greener Alternatives
For chemists engaged in the synthesis of pharmaceutical intermediates and novel molecular entities, 3-Chloro-1-(thiophen-2-yl)propan-1-one is a cornerstone building block. Its thiophene core is a well-established pharmacophore present in numerous approved drugs, and the reactive chloropropionyl side chain offers a versatile handle for further molecular elaboration.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, with a focus on experimental reproducibility, scalability, and the evolving landscape of greener chemical methodologies. We will delve into the nuances of catalyst selection, reaction conditions, and purification strategies to equip researchers with the practical insights needed for efficient and reliable synthesis.
The Dominant Paradigm: Friedel-Crafts Acylation of Thiophene
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is highly regioselective, yielding the 2-substituted isomer as the major product due to the superior electronic stabilization of the intermediate carbocation formed during electrophilic attack at the C2 position of the thiophene ring.[1]
Reaction Mechanism: A Step-by-Step Look
The Friedel-Crafts acylation proceeds through a well-established three-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from 3-chloropropionyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the 2-position to form a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final product.
Caption: Generalized workflow of the Friedel-Crafts acylation of thiophene.
Comparative Analysis of Catalytic Systems
While the core reaction remains the same, the choice of catalyst significantly impacts the reaction's efficiency, environmental footprint, and scalability. Here, we compare the traditional Lewis acid catalyst, aluminum chloride, with emerging solid acid catalysts.
| Parameter | Traditional Lewis Acid (AlCl₃) | Solid Acid Catalysts (e.g., Zeolites) |
| Catalyst Loading | Stoichiometric or excess amounts required | Truly catalytic amounts |
| Reaction Conditions | Typically 0°C to room temperature | Often requires elevated temperatures (e.g., 60-80°C) |
| Reported Yield | 80-90% | Can be >95% (for related acylations)[3] |
| Work-up | Aqueous work-up required to quench the catalyst, generating significant acidic waste | Simple filtration to recover the catalyst |
| Catalyst Reusability | Not reusable | Reusable after regeneration (e.g., calcination)[3] |
| Environmental Impact | High, due to acidic waste generation and catalyst disposal | Low, due to catalyst reusability and reduced waste |
| Scalability | Well-established for large-scale production, but waste management is a concern | Promising for continuous flow processes and greener manufacturing |
Experimental Protocols
Route 1: The Classical Approach - Aluminum Chloride Catalyzed Synthesis
This method is the most widely documented and serves as a benchmark for other synthetic routes. It is known for its high yields but also for its generation of corrosive and environmentally challenging waste streams.
Detailed Experimental Protocol:
-
Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is assembled. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (1.25 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask and cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 3-chloropropionyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred AlCl₃ suspension at 0°C. Following this, a solution of thiophene (1.0 equivalent) in dry DCM is added dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours.
-
Work-up and Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are then washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by filtration through a short plug of silica gel and celite to remove baseline impurities, followed by recrystallization from a suitable solvent like pentane or a mixture of ethyl acetate and hexanes to afford the pure this compound.[4] Yields for this method are typically in the range of 80-90%.[5]
Caption: Step-by-step workflow for the AlCl₃-catalyzed synthesis.
Route 2: The Green Alternative - Solid Acid Catalysis
The use of solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and metal triflates (e.g., Yb(OTf)₃), represents a significant advancement towards a more environmentally benign synthesis.[3][6] These catalysts are non-corrosive, reusable, and eliminate the need for a stoichiometric amount of Lewis acid and the subsequent aqueous work-up.
Conceptual Experimental Protocol (Adapted from related procedures):
-
Catalyst Activation: The zeolite catalyst is activated by calcination at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the activated solid acid catalyst (typically 5-10 wt% relative to the limiting reagent).
-
Reagent Addition: Thiophene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) are added to the flask, often with a high-boiling, inert solvent or, in some cases, under solvent-free conditions.
-
Reaction Progression: The reaction mixture is heated to a specified temperature (e.g., 60-120°C) and stirred for a designated period (typically a few hours). The reaction progress can be monitored by TLC or GC-MS.
-
Catalyst Recovery: Upon completion of the reaction, the mixture is cooled to room temperature, and the solid catalyst is recovered by simple filtration. The catalyst can then be washed, dried, and reused for subsequent batches.
-
Product Isolation and Purification: The filtrate, containing the product, is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization. While specific yields for this compound using this method are not widely reported, analogous acylations of thiophene with acetic anhydride using Hβ zeolite have shown yields as high as 98.6%.[3]
Caption: A streamlined workflow for synthesis using a solid acid catalyst.
Challenges and Alternative Synthetic Strategies
A significant limitation of the Friedel-Crafts acylation of unsubstituted thiophene is its inherent regioselectivity for the 2-position. The synthesis of the corresponding 3-acylthiophene isomer is a more formidable challenge. Direct Friedel-Crafts acylation of thiophene to yield the 3-substituted product is generally not feasible due to the electronic properties of the thiophene ring.
For the synthesis of 3-acylthiophenes, multi-step synthetic sequences are typically required. One such approach involves:
-
Grignard Reaction: Starting from 3-bromothiophene, a Grignard reagent is formed, which is then coupled with an appropriate electrophile (e.g., an acyl chloride) in the presence of a suitable catalyst.
-
Oxidation: Alternatively, a Grignard reagent from 3-bromothiophene can be reacted with an aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
These multi-step routes, while effective, are inherently less atom-economical and generate more waste compared to the direct acylation of the thiophene core.
Product Characterization
Accurate characterization of the final product is crucial for ensuring its purity and identity. The following are the expected spectroscopic data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (dd, J = 3.8, 1.1 Hz, 1H), 7.64 (dd, J = 5.0, 1.1 Hz, 1H), 7.12 (dd, J = 5.0, 3.8 Hz, 1H), 3.89 (t, J = 6.5 Hz, 2H), 3.40 (t, J = 6.5 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 143.8, 133.6, 131.9, 128.2, 41.3, 39.4.
-
IR (KBr, cm⁻¹): ν 3100, 2960, 1660 (C=O), 1410, 1220, 850, 720.
-
Mass Spectrometry (EI): m/z (%) 174 (M⁺), 139, 111, 83, 45.
Conclusion
The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of thiophene. The classical approach using aluminum chloride as a catalyst is a robust and high-yielding method, albeit with significant environmental drawbacks. The emergence of solid acid catalysts presents a promising green alternative, offering high yields, catalyst reusability, and a simplified work-up procedure. For researchers and process chemists, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and a commitment to sustainable chemical practices. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis of this valuable chemical intermediate.
References
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
de Mattos, M. C. S., Sanseverino, A. M., & de Souza, M. C. B. V. (2014). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 37(5), 906-910. [Link]
-
Aribert, A., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. International Journal of Chemical Reactor Engineering, 8(1). [Link]
- Zhang, Z., & Wang, Q. (2012). Preparation method of 3-acetylthiophene. CN102690255B.
-
National Center for Biotechnology Information (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4488. [Link]
-
Corey, E. J., & Bakshi, R. K. (1990). A new system for catalytic enantioselective reduction of achiral ketones to chiral alcohols. Tetrahedron Letters, 31(5), 611-614. [Link]
-
Li, G., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]
-
Sonneck, M., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(5), x200349. [Link]
- Li, J. (2021). Preparation method of 3-chloro-1,2-propanediol. CN109867587B.
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Kolehmainen, E., et al. (2006). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones and 2,3-dihydro-1,4-benzothiazines. Magnetic Resonance in Chemistry, 44(7), 743-748. [Link]
-
Su, W., et al. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, 43B, 397-399. [Link]
-
Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Retrieved from [Link]
-
ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. [Link]
-
Dore, T. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100773. [Link]
-
ResearchGate. (2017). Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions. [Link]
-
ResearchGate. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. [Link]
Sources
A Multi-Spectroscopic Approach for the Structural Confirmation of 3-Chloro-1-(thiophen-2-yl)propan-1-one
A Senior Application Scientist's Guide to Unambiguous Molecular Identification
In the landscape of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or crucial intermediates like 3-Chloro-1-(thiophen-2-yl)propan-1-one, relying on a single analytical technique is insufficient. This guide presents a comprehensive, multi-technique spectroscopic approach, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy work in concert to provide a self-validating system for structural elucidation. This compound, a versatile synthetic precursor, serves as an ideal case study for illustrating the synergistic power of these methods.[1]
The Analytical Strategy: From Molecular Mass to Atomic Connectivity
The core principle of robust structural confirmation is the convergence of evidence. Each spectroscopic technique probes different aspects of the molecular structure. Mass spectrometry provides the molecular weight and elemental composition clues, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This layered approach minimizes ambiguity and builds a cohesive, validated structural picture.
subgraph "cluster_Molecule" { label="Target Molecule\nthis compound"; bgcolor="#FFFFFF"; Molecule [label="C₇H₇ClOS", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Techniques" { label="Spectroscopic Interrogation"; bgcolor="#FFFFFF"; MS [label="Mass Spectrometry\n(MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy\n(IR)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NMR [label="Nuclear Magnetic Resonance\n(NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Information" { label="Derived Information"; bgcolor="#FFFFFF"; MW [label="Molecular Weight &\nIsotopic Pattern"]; FG [label="Functional Groups\n(C=O, C-Cl)"]; Connectivity [label="¹H-¹³C Framework\n& Connectivity"]; }
subgraph "cluster_Confirmation" { label="Final Confirmation"; bgcolor="#FFFFFF"; Structure [label="Confirmed Structure", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Molecule -> MS [lhead=cluster_Techniques]; Molecule -> IR; Molecule -> NMR;
MS -> MW; IR -> FG; NMR -> Connectivity;
MW -> Structure [ltail=cluster_Information]; FG -> Structure; Connectivity -> Structure; }
Figure 1: Workflow for multi-technique structural elucidation.
Part 1: Mass Spectrometry – The Molecular Weight and Isotopic Signature
Mass spectrometry is the initial step, providing the molecular weight of the compound. For halogenated compounds, it offers a distinct signature that is pivotal for confirmation.
Causality of Experimental Choice: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are chosen for their ability to generate a molecular ion peak with minimal fragmentation, which is crucial for determining the parent mass. The key insight for this molecule comes from the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which results in a predictable pattern in the mass spectrum.[2][3]
Data Interpretation & Comparison: The molecular formula of this compound is C₇H₇ClOS.[4][5] This gives a calculated molecular weight of approximately 174.65 g/mol .[4][6] In the mass spectrum, we expect to see two molecular ion peaks:
-
M+ peak: Corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing 2 m/z units higher.
The relative intensity of these peaks should be approximately 3:1, which is a hallmark of a molecule containing a single chlorine atom.[3][7] This pattern provides strong evidence for the presence of chlorine, a detail that other techniques cannot directly furnish.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₇ClOS | Confirms elemental composition. |
| Molecular Weight | 174.65 g/mol | Provides the parent mass of the compound.[4][6] |
| M+ Peak | ~174 amu | Corresponds to the ³⁵Cl isotope. |
| M+2 Peak | ~176 amu | Corresponds to the ³⁷Cl isotope. |
| M+ / M+2 Ratio | ~3:1 | Confirms the presence of one chlorine atom. [7] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program starting at 50°C and ramping to 250°C to ensure separation from any impurities.
-
MS Detection: Set the mass spectrometer to scan a range of m/z 40-400 in Electron Impact (EI) mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster (M+ and M+2 peaks) and fragmentation patterns.
Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule by measuring the vibrations of its bonds.[8]
Causality of Experimental Choice: The structure of this compound contains a prominent carbonyl group (C=O) from the ketone and a carbon-chlorine (C-Cl) bond. These groups have characteristic absorption frequencies in the IR spectrum. The C=O stretch is particularly strong and sharp, making it an excellent diagnostic tool.[9][10] Attenuated Total Reflectance (ATR) is the preferred sampling method due to its simplicity and minimal sample preparation.
Data Interpretation & Comparison: The key diagnostic peaks for this molecule are:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1665-1710 cm⁻¹. The conjugation of the ketone with the aromatic thiophene ring lowers the frequency from a typical saturated ketone (which appears around 1715 cm⁻¹).[11]
-
Aromatic C=C Stretch: Medium intensity peaks around 1500-1700 cm⁻¹ indicate the presence of the thiophene ring.[12]
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (~3100-3030 cm⁻¹) are characteristic of the C-H bonds on the thiophene ring.[12]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| Ketone (C=O) | 1665 - 1680 (strong, sharp) | Confirms the presence of the conjugated ketone. |
| Aromatic (C=C) | 1500 - 1700 (medium) | Supports the presence of the thiophene ring. |
| Alkyl Halide (C-Cl) | 600 - 800 (variable) | Indicates the presence of the chloro group. |
| Aromatic (C-H) | > 3000 | Confirms the aromatic nature of the thiophene ring. |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the major peaks.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[8] Both ¹H and ¹³C NMR are required for a comprehensive analysis.
Causality of Experimental Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting/multiplicity). ¹³C NMR reveals the number of different carbon environments in the molecule. Together, they provide a definitive blueprint of the molecule's structure.
¹H NMR Data Interpretation
The structure has three distinct regions: the aromatic thiophene ring, and the two methylene (-CH₂-) groups of the propanone chain.
-
Thiophene Protons (3H): These will appear in the aromatic region, typically between δ 7.0-8.0 ppm.[4] Due to the electron-withdrawing effect of the carbonyl group, the proton adjacent to it (at C5) will be the most downfield. The protons will show characteristic coupling patterns (doublet of doublets).
-
Methylene Protons α to Carbonyl (-COCH₂-): This group will appear as a triplet around δ 3.2-3.4 ppm. The deshielding effect of the adjacent carbonyl group causes this downfield shift.[4]
-
Methylene Protons α to Chlorine (-CH₂Cl): This group will also appear as a triplet, further downfield than the other methylene group, typically around δ 3.8-4.0 ppm, due to the strong deshielding effect of the electronegative chlorine atom.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Thiophene Ring | 7.0 - 8.0 | Multiplets (dd, t) | 3H |
| -COCH₂- | 3.2 - 3.4 | Triplet (t) | 2H |
| -CH₂Cl | 3.8 - 4.0 | Triplet (t) | 2H |
¹³C NMR Data Interpretation
The molecule has 7 carbon atoms, but due to the symmetry of the thiophene ring, we expect to see 5 distinct signals.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 190-200 ppm range.[13][14]
-
Thiophene Carbons (4 signals): These will appear in the aromatic region, δ 125-150 ppm.[13] The carbon attached to the carbonyl group will be the most downfield of the ring carbons.
-
Methylene Carbon α to Carbonyl (-COCH₂-): Expected around δ 35-45 ppm.
-
Methylene Carbon α to Chlorine (-CH₂Cl): Expected around δ 40-50 ppm. The electronegative chlorine causes a significant downfield shift.[13]
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 200 |
| Thiophene C (ipso) | 142 - 146 |
| Thiophene C (other) | 128 - 135 (3 signals) |
| -COCH₂- | 35 - 45 |
| -CH₂Cl | 40 - 50 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred or thousand scans may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference both spectra to TMS.
Conclusion: A Self-Validating System
The structural confirmation of this compound is achieved not by a single piece of data, but by the seamless corroboration across multiple spectroscopic techniques.
-
Mass Spectrometry confirms the molecular weight (174.65 g/mol ) and definitively establishes the presence of a single chlorine atom via the characteristic 3:1 M+/M+2 isotope pattern.[4][7]
-
Infrared Spectroscopy provides unambiguous evidence for the key functional groups: a conjugated ketone (C=O) and aromatic C-H bonds.[11]
-
NMR Spectroscopy delivers the final, high-resolution picture, mapping out the proton and carbon skeleton. It confirms the 2-substituted thiophene ring and the 3-chloropropanoyl chain, with chemical shifts and coupling patterns that perfectly match the proposed structure.
This integrated approach exemplifies a robust, self-validating workflow essential in modern chemical research, ensuring that the synthesized molecule is, without a doubt, the structure it is intended to be.
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. (2021, July 31). 16.4: Spectroscopic Properties. Available at: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available at: [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
JCHPS. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5. Available at: [Link]
-
LibreTexts Chemistry. (2022, July 3). 6.4: Isotope Abundance. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
University of California, Los Angeles. IR Absorption Table. Available at: [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. Available at: [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Buy this compound | 40570-64-7 [smolecule.com]
- 5. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 40570-64-7|this compound|BLD Pharm [bldpharm.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. jchps.com [jchps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Methods for assessing the purity of synthesized 3-Chloro-1-(thiophen-2-yl)propan-1-one
An In-Depth Comparative Guide to Purity Assessment of 3-Chloro-1-(thiophen-2-yl)propan-1-one
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock of reproducible results, safety, and regulatory compliance. This compound is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive ketone and an alkyl chloride, presents a unique set of challenges and opportunities for purity analysis.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, enabling you to design a robust, self-validating quality control strategy.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that can arise from the synthesis process. The most common route to this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).
This process can introduce several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual thiophene and 3-chloropropionyl chloride.
-
Side-Reaction Products: Hydrolysis of the acyl chloride to 3-chloropropionic acid, or elimination of HCl from the product to form the unsaturated ketone, 1-(thiophen-2-yl)prop-2-en-1-one.[2]
-
Isomeric Byproducts: Positional isomers from acylation at the 3-position of the thiophene ring, although 2-substitution is heavily favored.
-
-
Residual Solvents: Dichloromethane, nitrobenzene, or other solvents used during the reaction and workup.
-
Degradation Products: The α-haloketone moiety can be susceptible to degradation under certain storage conditions (e.g., light, heat, or presence of nucleophiles).[3]
A comprehensive purity assessment, therefore, must not only quantify the main compound but also detect and identify these potential contaminants.
A Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is universally superior; the optimal choice depends on the specific question being asked—be it routine quality control, reference standard certification, or troubleshooting a synthesis. We will compare the four most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (¹H qNMR) | TLC |
| Primary Use Case | Quantitative purity, impurity profiling, assay | Volatile impurities, residual solvents, starting materials | Absolute purity determination, structural confirmation | Reaction monitoring, rapid qualitative purity check |
| Principle | Differential partitioning between mobile and stationary phases | Partitioning between carrier gas and stationary phase; mass-to-charge ratio | Nuclear spin resonance in a magnetic field | Differential adsorption on a stationary phase |
| Detection Limit | Low (ng to pg range)[4] | Very Low (pg to fg range)[5] | Moderate (µg range) | High (µg to ng range) |
| Quantitation | Excellent (with reference standard) | Excellent (with reference standard)[6] | Absolute (primary method, no identical standard needed)[7][8] | Semi-quantitative at best |
| Strengths | High resolution, robust, widely applicable, excellent for non-volatile compounds.[9] | High sensitivity, definitive identification (MS), ideal for volatile compounds.[10] | Non-destructive, provides structural information, universal detector for ¹H, primary ratio method.[11] | Fast, inexpensive, simple equipment.[12][13] |
| Limitations | Requires a chromophore, reference standards needed for quantitation, non-volatile buffers can be problematic for MS coupling. | Compound must be volatile and thermally stable, potential for sample degradation at high temperatures. | Lower sensitivity than chromatographic methods, potential for peak overlap, requires high-purity internal standard.[14] | Low resolution, not easily automated, difficult to quantify accurately.[15] |
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Causality: HPLC is the cornerstone of pharmaceutical quality control because of its high resolving power and applicability to a wide range of compounds. For this compound, its UV chromophore (the thiophene ring system) makes it ideally suited for detection by a UV detector. A reverse-phase method is typically employed, where the non-polar stationary phase separates compounds based on their hydrophobicity.[16]
Best For:
-
Accurately quantifying the main peak relative to non-volatile impurities.
-
Separating closely related structural isomers.
-
Routine release testing and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist
Causality: GC is chosen when impurities are volatile and thermally stable. The low boiling points of potential impurities like thiophene and residual solvents make them perfect candidates for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, offering definitive identification based on fragmentation patterns and mass-to-charge ratio.[6][10]
Best For:
-
Detecting and quantifying residual starting materials (thiophene).
-
Screening for and quantifying residual solvents from the synthesis.
-
Identifying unknown volatile byproducts.
Quantitative NMR (qNMR): The Absolute Authority
Causality: qNMR stands apart as a primary analytical method. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it.[7] By integrating the signals of the analyte against a certified internal standard of known purity and weight, one can determine the absolute purity of the analyte without needing a pre-existing, highly purified standard of the analyte itself.[8][11]
Best For:
-
Certifying the purity of a reference standard.
-
Obtaining an accurate purity value when reference standards for impurities are unavailable.
-
Simultaneously confirming identity and determining purity in a single, non-destructive experiment.
Thin-Layer Chromatography (TLC): The Chemist's Eyes
Causality: TLC operates on the same separation principles as column chromatography but on a smaller, faster scale. It provides a rapid visual assessment of a reaction's progress or a compound's complexity.[17][18] For ketones, which are moderately polar, a solvent system like hexane/ethyl acetate on a silica plate typically provides good separation.[13]
Best For:
-
Monitoring the consumption of starting material during a reaction.
-
Quickly checking the purity of fractions during column chromatography.
-
Screening for optimal solvent systems for preparative chromatography.
Experimental Protocols & Workflows
A self-validating system relies on robust, detailed protocols. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a requirement mandated by regulatory bodies like the ICH.[19][20]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete characterization and routine analysis of a new batch of this compound.
Caption: Comprehensive purity assessment workflow.
Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
Objective: To quantify this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[16]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile. Create a working standard at 0.1 mg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized batch and dissolve in 100.0 mL of Acetonitrile.
-
Analysis: Inject the standard and sample solutions. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Residual Solvent Analysis by Static Headspace GC-MS
Objective: To detect and quantify residual solvents (e.g., Dichloromethane, Toluene).
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Standard Preparation: Prepare a mixed solvent standard in a suitable solvent (e.g., DMSO) at a concentration relevant to ICH limits.
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized batch into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.
-
Analysis: Run the standard and sample vials. Identify solvents by retention time and mass spectrum, and quantify against the standard curve.
Protocol 3: Absolute Purity by ¹H qNMR
Objective: To determine the absolute purity of a reference standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): A certified reference material with high purity (>99.9%) and non-overlapping signals (e.g., Maleic Anhydride, Dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (Analyte, w_A).
-
Accurately weigh ~10 mg of the Internal Standard (w_IS).
-
Dissolve both in the same NMR tube containing ~0.7 mL of deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for quantitative work).
-
Number of Scans (ns): ≥16 (adjust for desired signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for the Analyte (I_A) and a signal for the IS (I_IS).
-
-
Calculation:
-
Purity_A (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (w_IS / w_A) * Purity_IS (%)
-
Where:
-
N = Number of protons for the integrated signal.
-
MW = Molecular Weight (Analyte: 174.65 g/mol ).[10]
-
w = Weight.
-
Purity_IS = Purity of the Internal Standard.
-
-
Caption: Workflow for absolute purity determination by qNMR.
Conclusion: An Orthogonal Approach to Confidence
For a compound as critical as this compound, relying on a single analytical method is insufficient. A robust, self-validating purity assessment strategy employs an orthogonal approach.
-
For Certification: Use ¹H qNMR to determine the absolute purity of a designated reference standard lot. This provides a solid anchor for all future quantitative work.
-
For Routine QC: Employ a validated HPLC-UV method for routine purity testing of new batches against the certified reference standard. It offers the best balance of speed, precision, and resolving power for typical process impurities.
-
For Specific Concerns: Use GC-MS to specifically control for residual solvents and volatile starting materials, as required by regulatory guidelines.
By understanding the chemistry of the molecule and its synthesis, and by selecting complementary analytical techniques, researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible science.
References
-
Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
-
INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). [Link]
-
dos Santos, W. N. L., et al. (2014). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Microchemical Journal, 112, 54-65. [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(21), 5193. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]
-
SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Singh, R., & Caner, S. (2018). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 56(6), 485-490. [Link]
- Google Patents. (2020).
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents. (2003). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
-
Lee, D. Y. W., et al. (2024). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Natural Products. [Link]
-
American Chemical Society Publications. (2015). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]
-
ResearchGate. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. [Link]
-
Gfeller, M. A., & Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9345-9345. [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 16. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 19. fda.gov [fda.gov]
- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A comparative study of the reactivity of 3-Chloro-1-(thiophen-2-yl)propan-1-one with other ketones
A Comparative Guide to the Reactivity of 3-Chloro-1-(thiophen-2-yl)propan-1-one
This guide provides an in-depth comparative analysis of the reactivity of this compound, a key intermediate in pharmaceutical and materials science.[1] By examining its performance against structurally distinct ketones, we aim to provide researchers, scientists, and drug development professionals with a robust framework for predicting its behavior and optimizing its application in complex synthetic pathways.
Introduction: Unpacking the Reactivity of a Versatile Building Block
This compound is a bifunctional organic compound featuring a thiophene ring, a ketone carbonyl group, and a β-chloroethyl side chain.[2][3] This unique arrangement of functional groups makes it a valuable precursor for a wide range of more complex molecules, particularly in medicinal chemistry.[1] The molecule possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to both substitution and elimination reactions.[1]
To contextualize its reactivity, this guide compares it with two carefully selected ketones:
-
Propiophenone: An aromatic ketone that serves as a direct analogue, allowing for an assessment of the thiophene ring's electronic influence compared to a standard benzene ring.[4][5]
-
Chloroacetone (1-Chloro-2-propanone): An α-haloketone that provides a critical contrast, highlighting how the position of the halogen atom profoundly alters the molecule's reaction pathways.
This study will focus on one of the most fundamental reactions of ketones: nucleophilic addition at the carbonyl carbon, using reduction by sodium borohydride (NaBH₄) as a model system.
Theoretical Framework: Factors Governing Ketone Reactivity
The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon. This is influenced by a combination of electronic and steric factors.[6][7]
-
Electronic Effects: The carbonyl carbon is inherently electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom.[7]
-
Inductive Effects: Electron-donating groups (like alkyl groups) attached to the carbonyl carbon decrease its partial positive charge, reducing reactivity towards nucleophiles.[8] Conversely, electron-withdrawing groups increase electrophilicity.
-
Resonance Effects: Aromatic rings (like phenyl or thiophene) can donate electron density to the carbonyl group through resonance, which delocalizes the positive charge and stabilizes the ketone, thereby reducing its reactivity.[9]
-
-
Steric Effects: The physical bulk of the groups surrounding the carbonyl carbon can hinder the approach of a nucleophile.[6] As the reaction proceeds, the carbonyl carbon changes hybridization from sp² (trigonal planar, 120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles). Larger substituents lead to greater steric crowding in the transition state, increasing its energy and slowing the reaction rate.[6][7]
Structural and Electronic Comparison
The chosen ketones present distinct structural and electronic profiles that are expected to influence their reactivity.
| Ketone | Structure | Key Features | Expected Impact on Reactivity |
| This compound | Thiophene-C(=O)-CH₂-CH₂-Cl | Electron-rich thiophene ring (resonance deactivation).[2] Moderately bulky. Inductive withdrawal by β-chlorine. | Reactivity is reduced by the thiophene ring but may be slightly enhanced by the distant chloro group. |
| Propiophenone | Benzene-C(=O)-CH₂-CH₃ | Electron-rich benzene ring (resonance deactivation). Bulky phenyl group. Two electron-donating alkyl carbons. | Expected to be the least reactive due to strong resonance deactivation and steric hindrance from the phenyl group.[9] |
| Chloroacetone | CH₃-C(=O)-CH₂-Cl | Strongly electron-withdrawing α-chlorine atom. Small methyl group. | Expected to be the most reactive towards nucleophilic addition at the carbonyl due to the powerful inductive effect of the α-chlorine. |
A key distinction lies in the position of the chlorine atom. In chloroacetone , the α-halogen significantly increases the electrophilicity of the adjacent carbonyl carbon. Furthermore, the presence of α-hydrogens makes it susceptible to unique base-catalyzed rearrangements, such as the Favorskii rearrangement.[10][11][12] In This compound , the chlorine is in the β-position of the propanone chain. Its inductive effect on the carbonyl is weaker, but it introduces the possibility of β-elimination reactions in the presence of a base to form an α,β-unsaturated ketone.[13][14]
Experimental Design and Protocols
To empirically measure the relative reactivity of these ketones, a parallel reduction experiment was designed. The reduction of the carbonyl group to a secondary alcohol via hydride addition is a classic nucleophilic addition reaction that serves as an excellent probe for carbonyl electrophilicity.[15]
General Workflow for Comparative Reduction
The following workflow ensures a controlled and reproducible comparison.
Caption: Standardized workflow for the comparative reduction of ketones.
Detailed Experimental Protocol: Reduction with Sodium Borohydride
Causality Statement: Methanol is chosen as the solvent for its ability to dissolve both the ketone and NaBH₄. The reaction is conducted at 0°C to ensure a controlled rate, allowing for clear differentiation between the substrates and minimizing potential side reactions. A slight excess of NaBH₄ (1.1 equivalents) ensures the reaction goes to completion without being overly wasteful. Thin-Layer Chromatography (TLC) is the chosen monitoring technique for its speed and efficiency in visualizing the disappearance of the starting material (ketone) and the appearance of the product (alcohol).
-
Preparation: To three separate 50 mL round-bottom flasks, add 1.0 mmol of this compound, propiophenone, and chloroacetone, respectively.
-
Dissolution: Add 10 mL of anhydrous methanol to each flask and stir until the ketone is fully dissolved.
-
Cooling: Place the flasks in an ice-water bath and allow them to cool to 0°C with continuous stirring.
-
Initiation: To each flask, add 42 mg (1.1 mmol) of sodium borohydride in one portion. Start a timer immediately.
-
Monitoring: At t=0, 15, 30, and 60 minutes, take an aliquot from each reaction mixture and spot it on a silica gel TLC plate. Elute with a 3:1 hexanes:ethyl acetate solvent system and visualize under UV light. The ketone starting material is more nonpolar (higher Rf) and UV-active, while the alcohol product is more polar (lower Rf).
-
Quenching: After 60 minutes, quench any remaining NaBH₄ by adding 2 mL of acetone to each flask and stirring for 10 minutes.
-
Work-up: Remove the methanol under reduced pressure. Add 15 mL of deionized water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol product.
-
Analysis: Determine the final conversion percentage using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product.
Results and Discussion
The comparative reduction experiment yielded the following representative data, summarizing the conversion of the ketone to its corresponding alcohol after 60 minutes.
Quantitative Data Summary
| Ketone Substrate | Molecular Weight ( g/mol ) | % Conversion (60 min) | Relative Reactivity Ranking | Primary Reaction Pathway |
| Chloroacetone | 92.52 | >99% | 1 (Most Reactive) | Nucleophilic Addition |
| This compound | 174.65[3] | 92% | 2 | Nucleophilic Addition |
| Propiophenone | 134.18 | 75% | 3 (Least Reactive) | Nucleophilic Addition |
Discussion of Reactivity Trends
The experimental results align closely with the predictions from our theoretical framework.
Chloroacetone exhibited the highest reactivity, reaching near-complete conversion within the hour. This is a direct consequence of the powerful electron-withdrawing inductive effect of the chlorine atom on the α-carbon. This effect polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by the hydride ion.
This compound was the second most reactive. While the electron-rich thiophene ring does exert a deactivating resonance effect, it is less pronounced than that of the benzene ring in propiophenone. This can be attributed to the different aromatic character and the presence of the sulfur heteroatom. The inductive effect of the β-chlorine is minimal on the carbonyl carbon's electrophilicity but ensures the molecule as a whole is less electron-rich than an unsubstituted analogue.
Propiophenone was the least reactive substrate. Its carbonyl group is significantly stabilized by resonance with the phenyl ring, which delocalizes the partial positive charge on the carbonyl carbon, making it a less attractive target for the nucleophile. Additionally, the bulky phenyl group provides more steric hindrance to the approaching nucleophile compared to the other substrates, further slowing the reaction.[7]
Mechanistic Insight: Nucleophilic Addition
The primary reaction for all three ketones under these conditions is nucleophilic addition. The mechanism involves the attack of a hydride ion (from NaBH₄) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent (methanol).
Caption: General mechanism for the reduction of a ketone by a hydride reagent.
Alternative Reaction Pathways
It is crucial to note that under different conditions, particularly with strong bases, these haloketones can undergo alternative reactions.
-
This compound , being a β-haloketone, is primed for E2 elimination to yield 1-(thiophen-2-yl)prop-2-en-1-one, a valuable α,β-unsaturated ketone.[14]
-
Chloroacetone , as an α-haloketone with an α-hydrogen, would likely undergo the Favorskii rearrangement in the presence of a non-nucleophilic base, leading to a carboxylic acid derivative.[10][16]
Conclusion
This comparative study demonstrates a clear reactivity hierarchy among the selected ketones towards nucleophilic addition:
Chloroacetone > this compound > Propiophenone
The reactivity of This compound is moderated by the electron-donating thiophene ring, placing it between the highly activated α-haloketone and the deactivated simple aromatic ketone. This predictable, intermediate reactivity, coupled with its dual functional sites, solidifies its role as a versatile and tunable building block in organic synthesis. Researchers can leverage these findings to anticipate reaction kinetics and select appropriate conditions to favor either nucleophilic addition at the carbonyl or substitution/elimination at the chloro-substituted carbon, thereby directing synthesis towards the desired molecular architecture.
References
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2025). 3-Chloropropiophenone. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91635, 3-Chloro-1-(2-thienyl)-1-propanone. PubChem. Available at: [Link]
-
Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Available at: [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]
-
Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available at: [Link]
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Available at: [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Available at: [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
- Google Patents. (n.d.). Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Available at: [Link]
-
YouTube. (2018, January 5). 16.08 Beta-elimination. Michael Evans. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides | Request PDF. Available at: [Link]
-
ACS Publications. (n.d.). Reactions of Et3ZnLi with Ketones: Electronic and Steric Effects 1. The Journal of Organic Chemistry. Available at: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]
-
YouTube. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Khan Academy India. Available at: [Link]
-
YouTube. (2019, July 14). Spectroscopic analysis of aldehydes and ketones. The Cynical Pharmacist. Available at: [Link]
-
YouTube. (2017, November 15). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12. World of chemistry - class 10, 11 and 12. Available at: [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Available at: [Link]
-
MDPI. (n.d.). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available at: [Link]
-
Infinity Learn. (n.d.). (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. Available at: [Link]
-
ACS Publications. (n.d.). Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. The Journal of Organic Chemistry. Available at: [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Available at: [Link]
-
LookChem. (n.d.). PROPIOPHENONE. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Green Chemistry. Available at: [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Available at: [Link]
-
JoVE. (2023, April 30). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]
-
The Good Scents Company. (n.d.). propiophenone, 93-55-0. Available at: [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available at: [Link]
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Available at: [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 5. manavchem.com [manavchem.com]
- 6. brainkart.com [brainkart.com]
- 7. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. flexbooks.ck12.org [flexbooks.ck12.org]
- 14. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
A Researcher's Guide to the Structural Elucidation of 3-Chloro-1-(thiophen-2-yl)propan-1-one Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Chloro-1-(thiophen-2-yl)propan-1-one and its derivatives are a class of compounds of significant interest, serving as versatile intermediates in the synthesis of various pharmaceuticals and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their three-dimensional structure. This guide provides an in-depth, objective comparison of X-ray crystallographic analysis with other key analytical techniques for the structural elucidation of these thiophene derivatives, supported by experimental insights and protocols.
The Imperative of Structural Verification
The journey from a synthesized molecule to a potential drug candidate or advanced material is paved with rigorous analytical checkpoints. For this compound derivatives, understanding the spatial arrangement of the thiophene ring relative to the propanone chain, as well as the influence of various substituents, is critical. This structural knowledge informs structure-activity relationships (SAR), guides further synthetic modifications, and is a prerequisite for regulatory approval. While a suite of analytical techniques is often employed, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous, high-resolution structural determination.
X-ray Crystallography: The Definitive Approach
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. This technique offers an unparalleled level of detail, revealing the molecule's conformation and the nuances of its packing in the solid state.
Experimental Workflow: From Powder to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Key Experimental Protocol: Synthesis and Crystallization of a this compound Derivative
The synthesis of the parent compound, this compound, is typically achieved via a Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride using a Lewis acid catalyst like aluminum chloride.[2] For the purpose of this guide, we will consider a representative protocol for the synthesis of a derivative and its subsequent crystallization.
Synthesis of 5-aryl-2-acetylthiophene derivatives:
This procedure can be adapted for the synthesis of various derivatives of the title compound.
-
Preparation of β-aryl-β-chloroacrolein: To a solution of the appropriately substituted acetophenone in DMF, add 1.5 equivalents of POCl3 dropwise at 0°C. Stir the mixture for 10 minutes. Heat the reaction mixture to 60°C and monitor by TLC. Upon completion, cool the solution and pour it into a 10% aqueous sodium acetate solution. Filter the resulting solid and wash with water. The crude β-aryl-β-chloroacrolein can be used in the next step without further purification.
-
Synthesis of 5-aryl-2-acetylthiophene: Dissolve 1 equivalent of Na2S·9H2O in DMF. Add the crude β-aryl-β-chloroacrolein to this solution and stir at 60°C. After the reaction is complete (monitored by TLC), add 1 equivalent of chloroacetone and continue stirring for 6 hours at 60°C. Finally, add 1 equivalent of K2CO3 dissolved in a small amount of water and stir for 30 minutes at 60°C. Cool the mixture and pour it into water. Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the desired 5-aryl-2-acetylthiophene derivative.[3]
Crystallization for X-ray Diffraction:
Obtaining diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions are highly dependent on the specific derivative.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[4]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[5]
-
Layering: Carefully layer a solvent in which the compound is soluble with a miscible solvent in which it is insoluble. The slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals. For instance, a solution of a thiophene derivative in chloroform can be layered with hexane.[6]
A Comparative Look at Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary information.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Single crystal (0.1-0.5 mm) | Low | Unambiguous structure determination | Crystal growth can be a bottleneck |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of nuclei (1H, 13C), stereochemistry | Solution (mg) | High | Excellent for structure in solution, dynamic processes | Indirect structural information, complex spectra for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | Solid or solution (µg-ng) | High | High sensitivity, molecular formula determination | No direct structural or stereochemical information |
| Infrared (IR) Spectroscopy | Functional groups present | Solid or liquid (mg) | High | Quick and easy functional group identification | Limited structural information, complex spectra |
The Synergy of Techniques: A Logical Flow
In a typical research workflow, these techniques are used in a complementary fashion to build a complete picture of the synthesized molecule.
Case Study: Insights from the Crystal Structure of a Thiophene Derivative
While the specific crystal structure of this compound is not publicly available, we can draw valuable insights from the analysis of a closely related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.[7] The molecule was found to be nearly planar, with the aliphatic chain adopting a trans conformation. The crystal packing was dominated by intermolecular hydrogen bonding between the pyrrole N-H and the ketone carbonyl oxygen, leading to a head-to-head ribbon-like assembly.[7]
This information is invaluable for understanding how these molecules interact in the solid state, which can influence properties such as melting point, solubility, and ultimately, bioavailability in a pharmaceutical context. For instance, the presence of strong intermolecular interactions would suggest a higher melting point and potentially lower solubility in non-polar solvents.
Conclusion: An Integrated Approach to Structural Certainty
For researchers and professionals in drug development and materials science, a multi-faceted analytical approach is essential for the comprehensive characterization of novel this compound derivatives. While techniques such as NMR, MS, and IR provide rapid and valuable information regarding the identity and purity of a synthesized compound, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The insights gained from X-ray crystallography are not merely confirmatory; they are foundational to a deep understanding of a molecule's properties and potential applications. By judiciously combining these powerful analytical tools, researchers can accelerate the discovery and development of new and impactful chemical entities.
References
-
Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 989–996. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. A. (2015). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2015(2), M855. [Link]
-
Gibbons, C. J., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1463–1466. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 26, 2026, from [Link]
-
Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry. [Link]
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved January 26, 2026, from [Link]
-
Harvey, D. (2016). Spectroscopic Methods. In Analytical Chemistry 2.0. [Link]
-
van Biezen, M. (2014, February 3). Liquids and Solids (32 of 59) Crystal Structure: Seven Types of Unit Cells [Video]. YouTube. [Link]
-
Najam Academy. (2023, January 2). Seven Crystal Systems | Trick to remember 7 crystal systems [Video]. YouTube. [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]
-
IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
Gibbons, C. J., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1463–1466. [Link]
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. Retrieved January 26, 2026, from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. A. (2015). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2015(2), M855. [Link]
-
Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry. [Link]
-
Gibbons, C. J., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1463–1466. [Link]
-
Chemistry LibreTexts. (2025, June 15). 7.1: Crystal Structure. Retrieved January 26, 2026, from [Link]
-
Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1067. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]
-
ACSJ. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19. [Link]
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.muohio.edu [chemistry.muohio.edu]
- 6. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the efficacy of different catalysts for the synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is of paramount importance. One such intermediate, 3-Chloro-1-(thiophen-2-yl)propan-1-one, serves as a critical building block for a variety of more complex molecules. Its synthesis, predominantly achieved through the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, is a reaction whose efficiency is profoundly dictated by the choice of catalyst. This guide provides a comprehensive evaluation of the efficacy of different catalysts for this synthesis, offering a comparative analysis supported by experimental data to inform catalyst selection and process optimization.
The Central Role of Catalysis in the Acylation of Thiophene
The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution reaction. The catalyst's primary role is to generate a highly electrophilic acylium ion from the 3-chloropropionyl chloride, which then attacks the electron-rich thiophene ring. The stability and reactivity of the thiophene ring, however, present unique challenges, as it can be prone to polymerization under harsh acidic conditions. Therefore, the ideal catalyst should be sufficiently active to promote the reaction while being mild enough to prevent undesirable side reactions.
This guide will delve into a comparative analysis of two main classes of catalysts: traditional Lewis acids and solid acid catalysts.
Traditional Lewis Acids: The Workhorses of Friedel-Crafts Acylation
Homogeneous Lewis acids, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄), have long been the catalysts of choice for Friedel-Crafts acylations. Their high reactivity and broad applicability have cemented their role in organic synthesis.
Aluminum Chloride (AlCl₃): The Gold Standard with Caveats
Aluminum chloride is arguably the most common catalyst for the acylation of thiophene. It is a powerful Lewis acid that readily activates the acyl chloride to form the acylium ion.
Mechanism of Action:
The reaction mechanism proceeds through the formation of a complex between the Lewis acid and the acyl chloride, which then dissociates to form the acylium ion. This electrophile is then attacked by the thiophene ring, followed by the loss of a proton to restore aromaticity.
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts Acylation.
Performance and Limitations:
While effective, AlCl₃ suffers from several drawbacks. The reaction requires stoichiometric amounts of the catalyst because the product ketone can form a complex with AlCl₃, deactivating it. This leads to a large amount of acidic waste during workup, posing environmental concerns. Furthermore, the reaction is often conducted at low temperatures to control its exothermicity and minimize side reactions.
Tin(IV) Chloride (SnCl₄) and Titanium(IV) Chloride (TiCl₄): Milder Alternatives
Other Lewis acids like SnCl₄ and TiCl₄ can also be employed for the acylation of thiophene. They are generally considered milder than AlCl₃, which can be advantageous in reducing polymerization of the sensitive thiophene ring.
Comparative Performance:
Direct comparative data for the synthesis of this compound is scarce in the literature. However, studies on the acylation of thiophene with other acylating agents suggest that while SnCl₄ and TiCl₄ may offer better selectivity in some cases, they often require longer reaction times or higher temperatures to achieve comparable yields to AlCl₃.
Solid Acid Catalysts: A Greener Approach
In recent years, there has been a significant shift towards the use of heterogeneous solid acid catalysts for Friedel-Crafts reactions. These catalysts, such as zeolites, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.
Zeolites (Hβ, HZSM-5, NKC-9): Shape Selectivity and Reusability
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidic properties, arising from the presence of Brønsted and Lewis acid sites, make them effective catalysts for a variety of organic transformations, including Friedel-Crafts acylation.
Mechanism of Action:
The acylation reaction over zeolites is believed to occur within the pores of the catalyst. The shape and size of these pores can influence the selectivity of the reaction, favoring the formation of specific isomers.
Caption: General experimental workflow for solid acid catalyzed synthesis.
Performance Data:
| Catalyst | Acylating Agent | Thiophene:Acylating Agent Molar Ratio | Temperature (°C) | Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |
| Hβ | Acetic Anhydride | 1:3 | 60 | - | ~99 | 98.6 | |
| HZSM-5 | Acetic Anhydride | - | - | - | - | - | |
| NKC-9 | Acetic Anhydride | - | - | - | - | - |
Note: Detailed conditions and yields for HZSM-5 and NKC-9 for this specific reaction were not provided in the cited source, but Hβ was reported as the most effective.
The high yield of 2-acetylthiophene obtained with Hβ zeolite at a relatively mild temperature highlights the potential of solid acids as highly efficient and selective catalysts for the acylation of thiophene. The reusability of these catalysts further enhances their attractiveness from an industrial and environmental perspective.
Comparative Analysis and Catalyst Selection
| Feature | Traditional Lewis Acids (e.g., AlCl₃) | Solid Acid Catalysts (e.g., Zeolites) |
| Catalyst Loading | Stoichiometric | Catalytic |
| Separation | Difficult (aqueous workup) | Easy (filtration) |
| Reusability | Not reusable | Reusable |
| Waste Generation | High (acidic waste) | Low |
| Reaction Conditions | Often low temperatures | Mild to moderate temperatures |
| Selectivity | Can be low, risk of polymerization | High (shape selectivity) |
| Cost | Catalyst is cheap, but overall process can be costly | Higher initial catalyst cost, but lower overall process cost |
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. For large-scale industrial production, the advantages offered by solid acid catalysts in terms of reusability, waste reduction, and ease of handling make them a compelling alternative to traditional Lewis acids. For smaller-scale laboratory synthesis where simplicity and high reactivity are the primary concerns, traditional Lewis acids may still be a viable option.
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride
This protocol is a representative procedure based on established Friedel-Crafts acylation methods.
-
Reaction Setup: To a stirred solution of thiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of an Acylated Thiophene using a Solid Acid Catalyst (Adapted from the synthesis of 2-acetylthiophene)
This protocol provides a general framework for using a solid acid catalyst.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., Hβ) by heating under vacuum or in a stream of inert gas.
-
Reaction Setup: In a round-bottom flask, combine thiophene, 3-chloropropionyl chloride, and the activated solid acid catalyst in a suitable solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir for the required time.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound via Friedel-Crafts acylation offers a clear illustration of the evolution of catalytic methodologies. While traditional Lewis acids like AlCl₃ remain effective, the significant environmental and process-related drawbacks have spurred the development of more sustainable alternatives. Solid acid catalysts, particularly zeolites, have emerged as highly promising candidates, offering high yields, excellent selectivity, and the crucial advantages of reusability and reduced waste generation.
Future research in this area will likely focus on the development of novel solid acid catalysts with enhanced activity and selectivity, as well as the optimization of reaction conditions for these heterogeneous systems to further improve their industrial viability. The continued adoption of these greener catalytic approaches will be essential in shaping a more sustainable future for chemical manufacturing.
References
-
SciELO. (n.d.). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
Scribd. (2020, May 20). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
Boise State University ScholarWorks. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations. Retrieved from [Link]
A Head-to-Head Comparison of 3-Chloro-1-(thiophen-2-yl)propan-1-one with Other Thiophene-Based Building Blocks: A Guide for Synthetic Strategy
Introduction: The Enduring Legacy of the Thiophene Scaffold
In the landscape of medicinal chemistry and materials science, the thiophene ring stands out as a "privileged scaffold."[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, often replacing a phenyl group in biologically active compounds to modulate potency, selectivity, or pharmacokinetic properties.[2] Thiophenes are integral components of numerous FDA-approved drugs and are foundational to the development of organic semiconductors.[1][3]
The utility of the thiophene core, however, is unlocked by the functional groups appended to it. These "handles" dictate the synthetic pathways available to the researcher. This guide provides an in-depth, head-to-head comparison of 3-Chloro-1-(thiophen-2-yl)propan-1-one , a uniquely versatile building block, against other common thiophene-based synthons: 2-Acetylthiophene , 2-Thiophenecarboxaldehyde , and 2-Bromothiophene . Our objective is to dissect the reactivity profiles and strategic advantages of each, enabling you, the researcher, to make informed decisions in the design and execution of your synthetic routes.
Featured Building Block: this compound
This compound (C₇H₇ClOS) is a bifunctional molecule that offers a powerful combination of reactive sites, making it a highly strategic choice for constructing complex molecular architectures.[4][5]
Molecular Structure and Properties:
-
Molecular Formula: C₇H₇ClOS[6]
-
Molecular Weight: 174.65 g/mol [6]
-
Appearance: Typically an off-white solid or oil.
-
Key Structural Features: A 2-substituted thiophene ring bearing a three-carbon chain with a carbonyl group at the 1-position and a chlorine atom at the 3-position.
Synthesis: The most common and efficient route to this compound is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5] The reaction displays excellent regioselectivity for the 2-position of the thiophene ring. This is a direct consequence of the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at C2 (three resonance structures) compared to attack at C3 (two resonance structures).[4]
Core Advantage: Dual-Mode Reactivity
The primary strategic value of this compound lies in its two distinct and orthogonally addressable reactive centers:
-
The Electrophilic Carbonyl Group: The ketone is susceptible to a range of nucleophilic additions and reductions.
-
The Electrophilic C-Cl Bond: The primary alkyl chloride is a handle for nucleophilic substitution or elimination reactions.
This dual reactivity allows for sequential, controlled modifications, significantly expanding synthetic possibilities from a single starting material.
Caption: Dual reactivity pathways of this compound.
Head-to-Head Comparison with Alternative Building Blocks
The choice of a building block is dictated by the target molecule. Here, we compare the synthetic utility of our featured compound against three other workhorses of thiophene chemistry.
| Feature / Building Block | This compound | 2-Acetylthiophene | 2-Thiophenecarboxaldehyde | 2-Bromothiophene |
| Molecular Formula | C₇H₇ClOS | C₆H₆OS[7] | C₅H₄OS[8] | C₄H₃BrS |
| Primary Reactivity | Nucleophilic Substitution, Elimination, Carbonyl Addition | Carbonyl Addition, Enolate Chemistry | Carbonyl Addition (high reactivity), Reductive Amination | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) |
| Side-Chain Elaboration | Excellent: Direct, versatile functionalization via C-Cl bond. | Limited: Requires α-halogenation or enolate formation. | Limited: Primarily through carbonyl derivatization. | None: Requires lithiation/Grignard formation first. |
| Ring Functionalization (EAS) | Difficult: Acyl group is deactivating. | Difficult: Acetyl group is deactivating.[9] | Difficult: Formyl group is deactivating. | Not Applicable: C-Br bond used for coupling. |
| Ring Functionalization (Coupling) | Possible: After conversion of ketone to other groups. | Possible: After conversion of ketone. | Possible: After conversion of aldehyde. | Excellent: Primary application.[10] |
| Unique Feature | Bifunctional handle for sequential or one-pot cyclization reactions. | Simple, stable ketone for basic thiophene structures. | Highly reactive aldehyde for efficient C=N and C=C bond formation. | Direct precursor for bi-aryl and complex conjugated systems. |
Analysis of Reactivity Profiles
-
Carbonyl Chemistry: Ketones vs. Aldehyde 2-Thiophenecarboxaldehyde is inherently more reactive toward nucleophiles than the ketones (2-acetylthiophene and this compound).[11] This is due to both electronic and steric factors: the single hydrogen atom on the formyl group offers less steric hindrance, and there is only one alkyl group donating electron density to the carbonyl carbon.
-
Strategic Implication: For reactions like reductive amination, Wittig olefination, or the formation of imines and oximes, 2-Thiophenecarboxaldehyde is the more efficient choice, often requiring milder conditions and proceeding with higher yields.
-
-
Ring Elaboration: Cross-Coupling vs. Electrophilic Aromatic Substitution (EAS) The electron-withdrawing acyl groups on this compound, 2-acetylthiophene, and 2-thiophenecarboxaldehyde deactivate the thiophene ring towards further electrophilic substitution.[9] In contrast, 2-Bromothiophene is the premier building block for constructing complex architectures via metal-catalyzed cross-coupling reactions.[10]
-
Side-Chain Functionalization: The Unique Power of the γ-Chloro Ketone This is the domain where This compound demonstrates its unique and powerful utility. None of the other building blocks possess a readily functionalizable side-chain.
-
Nucleophilic Substitution: The C-Cl bond is a prime site for substitution with a vast array of nucleophiles (amines, azides, thiols, carboxylates), providing a direct and efficient route to introduce diverse functionalities.
-
Elimination to a Michael Acceptor: Treatment with a non-nucleophilic base (e.g., triethylamine) readily eliminates HCl to form 1-(thiophen-2-yl)prop-2-en-1-one.[14] This α,β-unsaturated ketone is a valuable intermediate, primed for Michael additions, Diels-Alder reactions, or as a precursor to pyrazolines.
-
Strategic Implication: For building molecules where a three-carbon linker is required, or for synthesizing fused heterocyclic systems (e.g., tetrahydrothiopyrans, piperidines) through intramolecular cyclization, This compound is the most strategic and efficient choice.
-
Caption: Decision tree for selecting a thiophene building block.
Supporting Experimental Protocols
The following protocols are representative of the key transformations discussed. They are designed to be self-validating through clear procedural steps and purification methods.
Protocol 1: Elimination Reaction of this compound
This protocol demonstrates the conversion of the title compound into a valuable Michael acceptor, 1-(thiophen-2-yl)prop-2-en-1-one. The use of triethylamine as a base facilitates the E2 elimination of HCl.
-
Reagents & Equipment:
-
This compound (12.0 g, 68.7 mmol)
-
Triethylamine (10.2 g, 100 mmol)[14]
-
Ethyl ether (200 mL)
-
10% Hydrochloric acid solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve 12.0 g of this compound in 180 mL of ethyl ether in a round-bottom flask at room temperature.[14]
-
Add 10.2 g of triethylamine to the solution.[14]
-
Stir the mixture at room temperature for 60 hours. Monitor reaction progress by TLC (e.g., 8:2 hexanes/ethyl acetate), observing the disappearance of the starting material spot.
-
Upon completion, transfer the mixture to a separatory funnel and wash with a 10% HCl solution to remove excess triethylamine.[14]
-
Extract the aqueous layer with ethyl ether (2 x 20 mL).[14]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[14]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product, 1-(thiophen-2-yl)-prop-2-en-1-one.[14]
-
Protocol 2: Suzuki Cross-Coupling of 2-Bromothiophene
This protocol illustrates the synthesis of a 2-arylthiophene, a common core in materials and pharmaceutical science, showcasing the primary utility of 2-bromothiophene.
-
Reagents & Equipment:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ 2M aqueous solution, 3.0 mmol)
-
Solvent (e.g., Toluene or DME, 10 mL)
-
Schlenk flask, condenser, magnetic stirrer/hotplate, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromothiophene, the arylboronic acid, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base solution.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylthiophene.
-
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 40570-64-7 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 9. CAS 88-15-3: 2-Acetylthiophene | CymitQuimica [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis routes of this compound [benchchem.com]
Cross-validation of analytical results for 3-Chloro-1-(thiophen-2-yl)propan-1-one from different laboratories
An In-Depth Guide to the Cross-Validation of Analytical Results for 3-Chloro-1-(thiophen-2-yl)propan-1-one
Introduction: The Imperative of Analytical Consistency in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the integrity of each step is paramount. For key intermediates like this compound, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and consistency of analytical results is not merely a quality control measure; it is a foundational requirement for process validation, regulatory compliance, and ultimately, patient safety.[1] This compound, with the molecular formula C₇H₇ClOS, is a versatile precursor whose purity and concentration must be meticulously controlled.[2][3]
Inter-laboratory variability is an inherent challenge in multi-site manufacturing and research collaborations. Different laboratories may employ subtly different analytical methods, equipment, or even interpretations of a standard operating procedure (SOP). Such variations can lead to discordant results, complicating batch release, stalling development, and creating regulatory hurdles. A cross-validation study, also known as an inter-laboratory comparison, serves as a critical tool to quantify and understand this variability.[4][5] It is the process of demonstrating that different validated analytical methods or the same method used at different sites produce comparable and reliable data.[5][6]
This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound. We will explore the underlying scientific principles, present detailed experimental protocols, and offer a logical framework for data analysis and troubleshooting, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]
The Analyte: Understanding this compound
This compound is a ketone derivative featuring a thiophene ring. Its structure presents specific analytical considerations. The chloro-substituted propanone chain introduces potential degradation pathways, particularly through nucleophilic substitution or hydrolysis under certain conditions.[2] Furthermore, its moderate lipophilicity (LogP ≈ 2.56) influences solvent selection for sample preparation and chromatography.[2] An effective analytical method must be robust enough to provide consistent results while being sensitive to potential impurities or degradants.
Pillars of Analysis: Comparing Methodologies
To illustrate a cross-validation study, let us postulate three distinct laboratories, each with its own validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The choice of a specific analytical method is often a balance between speed, resolution, and the specific questions the analysis is meant to answer.
-
Laboratory A: The High-Throughput Isocratic Method
-
Rationale: This lab prioritizes speed and efficiency, ideal for routine in-process controls where the primary goal is to quickly determine the concentration of the main component. An isocratic method, which uses a constant mobile phase composition, is simpler, faster, and generally more robust.[9]
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
-
-
-
Laboratory B: The High-Resolution Gradient Method
-
Rationale: This lab is focused on purity analysis and impurity profiling, which is critical for final batch release and stability studies. A gradient method, where the mobile phase composition changes over time, allows for the separation of compounds with a wider range of polarities, providing a more detailed chromatogram.
-
Methodology:
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 20 minutes
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Run Time: 30 minutes
-
-
-
Laboratory C: The Alternative Selectivity Method
-
Rationale: This lab uses a different column chemistry (Cyano phase) to provide an orthogonal separation mechanism. This is valuable for confirming peak purity, as impurities that might co-elute with the main peak on a C18 column may be well-separated on a CN column.
-
Methodology:
-
Column: Cyano (CN), 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Run Time: 12 minutes
-
-
Designing the Cross-Validation Study: A Step-by-Step Protocol
The objective of a cross-validation study is to demonstrate that the analytical procedures are suitable for their intended purpose by comparing results.[7] This requires a meticulously planned protocol.
Experimental Workflow Diagram
Caption: Workflow for an inter-laboratory cross-validation study.
Detailed Protocol
-
Sample Preparation (Coordinating Laboratory):
-
Obtain a single, homogenous batch of this compound reference standard.
-
Accurately prepare a stock solution in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare three sets of Quality Control (QC) samples at different concentrations, typically covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Prepare at least six replicates for each concentration level for each participating laboratory.
-
Aliquot the samples into clearly labeled, inert vials. The samples should be blinded to the analysts if possible.
-
Store all samples under identical, controlled conditions to prevent degradation.[2]
-
-
Sample Analysis (Participating Laboratories):
-
Upon receipt, confirm sample integrity and storage conditions.
-
Each laboratory will analyze the provided QC samples using their respective validated HPLC method.
-
The analysis should be performed by at least two different analysts on different days to assess intermediate precision.[10]
-
For each sample, record the peak area, retention time, and the calculated concentration based on their own reference standard calibration.
-
Submit all raw data, including chromatograms, integration parameters, and calculation worksheets, to the coordinating laboratory.
-
-
Acceptance Criteria: Before the study begins, clear acceptance criteria must be established based on ICH guidelines.[7][10]
-
The mean concentration value determined by each laboratory should be within ±15% of the nominal concentration.
-
The Relative Standard Deviation (RSD) of the measurements for each concentration level within a single lab should not exceed 15%.
-
For at least 67% of the samples, the result from one laboratory should be within ±20% of the result from the other laboratories. This is often referred to as the 4-6-20 rule in bioanalysis but serves as a good benchmark.[11]
-
A statistical evaluation, such as the Normalized Error (Eₙ number), can also be used, where a value of |Eₙ| ≤ 1 indicates satisfactory performance.[6]
-
Data Presentation and Analysis
The collected data should be organized into a clear, comparative table. This allows for an objective assessment of performance and highlights any systematic or random errors.
Table 1: Hypothetical Cross-Validation Results for 100% Concentration Level (1.0 mg/mL)
| Parameter | Laboratory A (Isocratic) | Laboratory B (Gradient) | Laboratory C (Cyano) | Inter-Lab Comparison |
| Mean Concentration (mg/mL) | 1.03 | 0.99 | 1.01 | Mean: 1.01 |
| Std. Deviation (SD) | 0.015 | 0.011 | 0.013 | Overall SD: 0.020 |
| RSD (%) | 1.46% | 1.11% | 1.29% | Overall RSD: 1.98% |
| % Deviation from Nominal | +3.0% | -1.0% | +1.0% | - |
| Mean Retention Time (min) | 4.52 | 15.81 | 6.25 | - |
Interpretation of Results
Based on the hypothetical data in Table 1:
-
All three laboratories meet the intra-laboratory precision criteria, with RSDs well below 15%.
-
The mean concentrations are all within the ±15% acceptance window of the nominal value.
-
The overall inter-laboratory RSD is 1.98%, indicating excellent agreement between the three different analytical methods. This suggests that despite the differences in columns, mobile phases, and run times, all three methods are suitable for quantifying this compound and the data can be considered comparable.
Troubleshooting Discordant Results
If the results do not meet the pre-defined acceptance criteria, a systematic investigation is required.[12] A logical, step-by-step approach is essential to pinpoint the source of the discrepancy.
Decision-Making Framework for Discrepancies
Caption: A logical decision tree for troubleshooting failed cross-validation studies.
Common Causes of Failure:
-
Sample Preparation Errors: Inconsistent dilutions, incorrect solvent usage, or degradation of the analyte due to improper handling can introduce significant errors.[13]
-
Systematic Method Bias: One method may consistently measure higher or lower due to factors like co-eluting impurities that are resolved in another method. Reviewing the chromatograms is crucial.
-
Instrumental Issues: Malfunctioning pumps, detectors, or injectors can lead to poor precision and inaccurate results.[14] System suitability tests must be carefully reviewed.
-
Reference Standard Differences: Although a single batch is distributed, labs often use their own internal standard for calibration. Differences in the purity or handling of these standards can cause a bias.
Conclusion and Best Practices
A successful cross-validation study provides confidence that analytical results are reliable and interchangeable across different laboratories and methods. For a key intermediate like this compound, this is essential for maintaining a consistent and high-quality drug substance supply chain.
Key Takeaways for a Self-Validating System:
-
Proactive Planning: A detailed, pre-approved protocol with clear acceptance criteria is the most critical element.
-
Homogenous Samples: The study's validity rests on the assumption that all laboratories are testing identical material.
-
Open Communication: Collaboration and transparency between participating laboratories are vital, especially during the troubleshooting phase.
-
Thorough Documentation: Every step, from sample preparation to the final statistical analysis and root cause investigation, must be meticulously documented to create an auditable and authoritative record.
By adhering to these principles, researchers and drug development professionals can build a robust analytical framework, ensuring that the data supporting their products is accurate, reproducible, and defensible.
References
-
Title: Methodology of Inter-comparison Tests and Statistical Analysis of Test Results Source: Diva-portal.org URL: [Link]
-
Title: 3-Chloro-1-(2-thienyl)-1-propanone Source: PubChem URL: [Link]
-
Title: Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories Source: eas-eth.org URL: [Link]
-
Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: SpringerLink URL: [Link]
-
Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) Source: INCHEM URL: [Link]
-
Title: Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Source: Seventh Sense Research Group URL: [Link]
-
Title: Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study Source: ResearchGate URL: [Link]
-
Title: Solving Common Errors in HPLC Source: Chromatography Today URL: [Link]
-
Title: Interlaboratory comparisons Source: The Joint Research Centre - European Union URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method Source: MDPI URL: [Link]
-
Title: Common Mistakes Labs Make With Their HPLC Equipment Source: Conquer Scientific URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
-
Title: STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS Source: Centro Nacional de Metrología URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Troubleshooting Common HPLC Issues Source: Labcompare.com URL: [Link]
-
Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]
-
Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting Source: InSc Publishing House URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]
- Title: US7259264B2 - 3-methylamino-1-(2-thienyl)
-
Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Method development for the determination of thiols using HPLC with fluorescence detection Source: Diva-portal.org URL: [Link]
-
Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: ResearchGate URL: [Link]
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eas-eth.org [eas-eth.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. labcompare.com [labcompare.com]
A Senior Application Scientist's Guide to 3-Chloro-1-(thiophen-2-yl)propan-1-one: A Comparative Performance Benchmark
Introduction: The Strategic Value of a Bifunctional Thiophene Building Block
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimate success. 3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS No: 40570-64-7) has emerged as a cornerstone building block, prized for its dual reactivity that enables the construction of complex molecular architectures.[1][2] Its structure, featuring an electron-rich thiophene ring and a reactive β-chloro ketone moiety, offers two distinct handles for chemical modification. The thiophene nucleus itself is a "privileged pharmacophore," a structural motif frequently found in FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[3][4][5]
This guide provides an in-depth, comparative analysis of this compound's performance in key synthetic transformations. Moving beyond simple protocols, we will explore the causality behind experimental choices, benchmark its performance against viable alternatives, and provide the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.
Chemical Identity and Properties:
| Property | Value | Source |
| IUPAC Name | 3-chloro-1-thiophen-2-ylpropan-1-one | [6] |
| Molecular Formula | C₇H₇ClOS | [6] |
| Molecular Weight | 174.65 g/mol | [6] |
| CAS Number | 40570-64-7 | [6] |
| Appearance | Off-white crystalline solid | [7] |
Core Competency 1: Synthesis of β-Amino Ketones via Nucleophilic Substitution
One of the most valuable applications of this compound is in the synthesis of β-amino ketones, which are crucial intermediates for numerous pharmaceuticals, including the antidepressant Duloxetine.[8][9] This transformation leverages the high reactivity of the β-chloro position.
Mechanism and Rationale
The carbon atom bonded to the chlorine is highly electrophilic. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl group, which significantly activates the C-Cl bond towards nucleophilic attack.[2] This inherent reactivity allows for facile displacement of the chloride ion by a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
This protocol details the synthesis of a key precursor for Duloxetine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF, add a base like potassium carbonate (1.5 eq).
-
Nucleophile Addition: Add a solution of dimethylamine (2.0 eq, typically as a solution in THF or water) dropwise at room temperature.
-
Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, filter the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the desired 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.
Performance Benchmark: this compound vs. Alternative Routes
The direct substitution approach is not the only method to synthesize β-amino ketones. The Mannich reaction is a classic alternative.
| Parameter | Nucleophilic Substitution (using this compound) | Mannich Reaction (using 2-Acetylthiophene, Formaldehyde, and Dimethylamine HCl) |
| Starting Materials | This compound, Dimethylamine | 2-Acetylthiophene, Formaldehyde, Dimethylamine HCl |
| Typical Yield | High (often >90%) | Moderate to High (60-85%), can be variable |
| Reaction Conditions | Mild (Room temp to 50 °C) | Often requires heating (reflux) |
| Atom Economy | Good; main byproduct is a salt (e.g., KCl) | Lower; water is formed as a byproduct |
| Substrate Scope | Broad; depends on the availability of the β-halo ketone | Generally reliable for enolizable ketones |
| Causality & Insight | This is a highly efficient, two-component reaction. The pre-activated substrate ensures clean and high-yielding conversion. Its primary limitation is the need to first synthesize the chlorinated precursor. | The Mannich reaction is a one-pot, three-component reaction, which can be an advantage. However, it can be prone to side reactions, including the formation of bis-alkylation products, and yields can be sensitive to reaction conditions. |
Workflow Visualization
Caption: Comparison of synthetic routes to a β-amino ketone.
Core Competency 2: Reduction of the Carbonyl Group
The ketone functionality of this compound is readily reduced to the corresponding secondary alcohol, 3-chloro-1-(thiophen-2-yl)propan-1-ol. This product is another valuable chiral intermediate in pharmaceutical synthesis.[1]
The Challenge of Stereocontrol
A critical consideration in drug development is stereochemistry. The carbonyl carbon in the starting material is prochiral. Standard achiral reducing agents, such as sodium borohydride (NaBH₄), will attack the planar carbonyl from either face with equal probability.[1] This non-selective attack inevitably produces a 1:1 mixture of the (S) and (R) enantiomers, known as a racemic mixture.[1] Separating these enantiomers is often a costly and challenging process.
Experimental Protocol: Achiral Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol at 0 °C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C. The choice of NaBH₄ is deliberate; it is a mild and selective reagent, safer and easier to handle than more powerful reductants like lithium aluminum hydride (LiAlH₄), which is not necessary for this simple ketone reduction.[1]
-
Reaction: Stir the reaction for 30-60 minutes at 0 °C. Monitor by TLC until the starting material is consumed.
-
Quenching & Workup: Slowly add water or dilute acid (e.g., 1M HCl) to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol.
Performance Benchmark: Achiral vs. Asymmetric Reduction
For applications demanding a single enantiomer, such as the synthesis of (S)-Duloxetine, an asymmetric reduction is required. Biocatalysis, using enzymes like ketoreductases, offers a powerful alternative.
| Parameter | Achiral Reduction (using NaBH₄) | Asymmetric Biocatalysis (e.g., using Candida pseudotropicalis) |
| Product | Racemic (1:1) mixture of (S) and (R) alcohols | Single enantiomer, e.g., (S)-3-Chloro-1-(2-thienyl)-1-propanol |
| Enantiomeric Excess (e.e.) | 0% | Excellent (>99%) |
| Yield | High (>95%) | High, often quantitative conversion (100%)[1] |
| Reaction Conditions | Cryogenic (0 °C), organic solvent | Mild (near-ambient temp), aqueous buffer (pH 6.6-7.2)[1] |
| Reagents | NaBH₄, organic solvents | Biocatalyst (enzyme), buffer, co-factor (e.g., glucose) |
| Causality & Insight | This method is fast, cheap, and high-yielding, making it ideal for applications where stereochemistry is irrelevant. However, the racemic product creates a significant purification burden for chiral applications. | Biocatalysis provides unparalleled stereoselectivity, directly yielding the desired enantiomer in high purity. This "green" approach avoids harsh reagents and organic solvents. The main considerations are the initial cost and availability of the enzyme and the need for process optimization (pH, temperature).[1] |
Workflow Visualization
Caption: Comparison of achiral and asymmetric ketone reduction pathways.
Core Competency 3: Elimination to Form α,β-Unsaturated Ketones
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic. In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 1-(thiophen-2-yl)prop-2-en-1-one. This product is a valuable Michael acceptor, ready for conjugate addition reactions.
Experimental Protocol: Base-Mediated Elimination
This protocol is based on a documented procedure with a near-quantitative yield.[10]
-
Reaction Setup: Dissolve this compound (12 g) in ethyl ether (180 mL) at room temperature.[10]
-
Base Addition: Add triethylamine (10.2 g, a non-nucleophilic base) to the solution.[10]
-
Reaction: Stir the mixture at room temperature. The original patent suggests stirring for 60 hours, but the reaction should be monitored by TLC for optimal timing.[10]
-
Workup: Wash the reaction mixture with a 10% HCl solution to remove the triethylamine hydrochloride salt. Extract the aqueous layer with ethyl ether.[10]
-
Isolation: Combine the organic phases, dry with sodium sulfate, filter, and remove the solvent under vacuum to yield 1-(thiophen-2-yl)-prop-2-en-1-one.[10] The reported yield for this procedure is 99%.[10]
Performance Benchmark: Elimination vs. Direct Acylation
An alternative for creating the α,β-unsaturated system would be a direct Friedel-Crafts acylation of thiophene with acryloyl chloride.
| Parameter | Elimination Route (from this compound) | Direct Friedel-Crafts Acylation (Thiophene + Acryloyl Chloride) |
| Number of Steps | Two (Friedel-Crafts acylation, then elimination) | One |
| Overall Yield | High (e.g., >80% over two steps) | Low to Moderate; highly variable |
| Purity | High; purification is straightforward | Often low; significant polymerization of the product and reagent |
| Reagent Stability | Stable starting materials | Acryloyl chloride is highly reactive and prone to polymerization |
| Causality & Insight | While this is a two-step process, it is often the preferred method. The use of stable, well-behaved intermediates (thiophene, 3-chloropropionyl chloride) ensures a reliable and high-yielding synthesis. The final product is obtained in high purity. | The direct one-step approach is theoretically more efficient but practically challenging. The Lewis acid catalyst required for the acylation can also vigorously catalyze the polymerization of the acryloyl chloride and the resulting α,β-unsaturated ketone product, leading to low yields and difficult purification. |
Conclusion: A Versatile and High-Performing Synthetic Intermediate
This compound demonstrates exceptional performance and versatility in a range of pivotal synthetic transformations.
-
For the synthesis of β-amino ketones , it offers a high-yielding and clean alternative to the classical Mannich reaction, proceeding under mild conditions.
-
In carbonyl reductions , it serves as an excellent substrate for both simple achiral reductions yielding racemic alcohols and, more importantly, for highly selective asymmetric reductions that provide direct access to valuable chiral building blocks.
-
As a precursor to α,β-unsaturated ketones , the elimination pathway it enables is far more reliable and higher-yielding than direct acylation methods, which are plagued by polymerization issues.
While alternative synthetic routes exist for each of these transformations, the strategic use of this compound consistently provides a robust, efficient, and often superior pathway. Its predictable reactivity and the high yields it delivers make it an indispensable tool for researchers aiming to construct complex thiophene-containing molecules for pharmaceutical and materials science applications.[2]
References
-
PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. Available from: [Link].
-
Gibbons, B. K., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. IUCrData, 3(10), x181463. Available from: [Link].
-
ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025-12-04). Available from: [Link].
- Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Stack Exchange. Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. (2023-02-25). Available from: [Link].
-
Valášková, P., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 32(7), 1249-1265. Available from: [Link].
- Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Available from: [Link].
-
IUCr. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Available from: [Link].
-
MDPI. Thiophene-Based Compounds. (2021). Available from: [Link].
-
Sonneck, M., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(2), x200349. Available from: [Link].
-
ResearchGate. (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2025-08-10). Available from: [Link].
-
Apicule. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS No: 5424-47-5) API Intermediate Manufacturers. Available from: [Link].
Sources
- 1. This compound | 40570-64-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 40570-64-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 9. apicule.com [apicule.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1-(thiophen-2-yl)propan-1-one
For professionals in research, discovery, and drug development, the synthesis of novel compounds is a routine yet critical task. Equally important is the responsible management of the chemical waste generated. This guide provides a detailed protocol for the proper disposal of 3-Chloro-1-(thiophen-2-yl)propan-1-one, a halogenated ketone intermediate. By adhering to these procedures, you can ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment: An Inferred Profile
Structural Basis for Hazard Inference:
-
Halogenated Ketone: The presence of a carbon-chlorine bond categorizes this compound as a halogenated organic. Such compounds are often persistent in the environment and can be toxic. The ketone group can enhance reactivity.
-
Thiophene Ring: Thiophene and its derivatives are sulfur-containing heterocycles. Upon combustion, they can release sulfur oxides, which are environmental pollutants.
Based on these structural features, we can anticipate the following hazards:
-
Skin and eye irritation.
-
Potential for toxicity if ingested or inhaled.
-
Environmental hazard if released into waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the glove manufacturer's compatibility chart for the specific chemical class.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While not typically required for routine handling in a well-ventilated area, a respirator may be necessary if there is a risk of aerosol generation or if handling large quantities.
| Hazard Category (Inferred) | Required Personal Protective Equipment (PPE) | Waste Container Specifications |
| Skin/Eye Irritant | Chemical safety goggles, nitrile/neoprene gloves, lab coat | Clearly labeled "Halogenated Organic Waste," sealed, and stored in secondary containment. |
| Potential Acute Toxicity | (As above) | (As above) |
| Environmental Hazard | (As above) | (As above) |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full required PPE before approaching the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Absorb and Collect: Apply the absorbent material, working from the outside in, until all the liquid is absorbed.
-
Package the Waste: Carefully scoop the absorbed material into a designated, leak-proof container labeled for halogenated organic waste.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chlorinated nature, this compound must be treated as halogenated organic waste .
Operational Plan for Waste Collection:
-
Designate a Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
-
Labeling: The container must be clearly labeled "Halogenated Organic Waste" and should list all constituents, including this compound. The label should also include the appropriate hazard pictograms.
-
Segregation: It is imperative to keep halogenated waste separate from non-halogenated organic waste.[1][2][3] Co-mingling these waste streams can complicate the disposal process and significantly increase costs.[3]
-
Storage: Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and within secondary containment to prevent the release of contents in case of a leak. The container must be kept closed except when adding waste.[4]
Disposal Method: Incineration
The accepted and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1]
The Rationale for Incineration:
-
Destruction of Hazardous Components: Incineration at high temperatures (typically above 850°C) ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful compounds.[5] The U.S. Environmental Protection Agency (EPA) mandates a destruction and removal efficiency (DRE) of 99.99% for hazardous wastes.[6][7][8]
-
Management of Byproducts: Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize and remove harmful byproducts such as hydrogen chloride (HCl) and sulfur oxides (SOx) that are formed during the combustion of chlorinated and sulfur-containing compounds.[7]
Do NOT dispose of this compound down the drain or in regular trash. [3][9] This is illegal and poses a significant threat to aquatic ecosystems and public health.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. gao.gov [gao.gov]
- 9. vumc.org [vumc.org]
Mastering the Safe Handling of 3-Chloro-1-(thiophen-2-yl)propan-1-one: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, complacency is the enemy of safety. 3-Chloro-1-(thiophen-2-yl)propan-1-one, a versatile intermediate in organic synthesis, requires meticulous handling due to its potential hazards. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound in a laboratory setting. The information herein is synthesized from established safety protocols for analogous chemical structures and available hazard classifications, ensuring a robust framework for risk mitigation.
Understanding the Hazard Profile
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications are corroborated by safety data for structurally similar compounds, such as 3-Chloropropiophenone, which is also identified as a skin and eye irritant and may cause respiratory irritation[2][3]. The presence of the α-chloroketone moiety suggests potential lachrymatory and alkylating properties, necessitating a cautious approach.
Table 1: GHS Hazard Summary for this compound
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning | |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Warning | |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | Danger | |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact. The following recommendations are based on the known hazards and best practices for handling halogenated organic compounds.
Respiratory Protection
Due to the potential for respiratory irritation, all handling of this compound, especially when in solid (dust) or vapor form, must be conducted in a certified chemical fume hood. In situations where a fume hood is not feasible or during a spill, a properly fitted respirator is mandatory.
-
Recommended: A NIOSH-approved respirator with an organic vapor cartridge. For particulates, a P95 or P100 pre-filter should be added.
Eye and Face Protection
Given the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles, particularly when handling larger quantities or during reactions with a potential for splashing.
Hand Protection
The compound is a known skin irritant. Therefore, appropriate chemical-resistant gloves are essential. The choice of glove material should be based on chemical compatibility and the specific laboratory operation.
-
Recommended: Nitrile gloves are a suitable choice for protection against a range of chemicals, including many halogenated compounds[4]. They offer good dexterity for laboratory manipulations. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.
-
Not Recommended: Latex gloves, as they may not provide adequate protection against this class of chemical and can cause allergic reactions in some individuals[4][5].
Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.
Protective Clothing
To prevent skin contact, appropriate laboratory attire is required.
-
Essential: A flame-resistant lab coat, fully buttoned, with long sleeves.
-
Additional Protection: For larger scale work, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to cleanup.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste (contaminated gloves, paper towels, etc.) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (reaction mixtures, solvents) | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. |
Follow your institution's specific guidelines for hazardous waste disposal. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, harnessing its synthetic utility while minimizing risk.
References
-
PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]
-
Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
University of California, Berkeley - Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
